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Core Science & Biosynthesis

Foundational

Engineering Kinase Selectivity and Physicochemical Profiles: A Technical Guide to N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380300-74-2)

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with viable physicochemical properties. The development of ATP-competitive kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with viable physicochemical properties. The development of ATP-competitive kinase inhibitors often stalls when highly potent molecules fail in vivo due to poor metabolic stability, excessive lipophilicity, or off-target toxicity.

To overcome these hurdles, modern medicinal chemistry relies on highly optimized building blocks. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) has emerged as a privileged scaffold in the design of next-generation targeted therapeutics. This whitepaper deconstructs the structural rationale, physicochemical advantages, and synthetic methodologies surrounding this critical intermediate, providing a self-validating framework for its integration into your drug discovery workflows.

Structural Rationale: The Azetidine-Pyrimidine Pharmacophore

The utility of N-(azetidin-3-yl)pyrimidin-2-amine lies in the synergistic combination of two distinct structural motifs, each serving a precise function in the pharmacophore model of kinase inhibitors.

The Pyrimidin-2-amine Motif: The Hinge Binder

In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. The pyrimidin-2-amine ring acts as a classic bidentate hinge binder. The endocyclic nitrogen of the pyrimidine acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. This dual interaction tightly anchors the molecule to the backbone amide and carbonyl groups of the hinge residues (typically Methionine or Cysteine), ensuring high-affinity binding.

The Azetidine Ring: The 3D Vector and Lipophilicity Modulator

Historically, medicinal chemists utilized piperidine or pyrrolidine rings to project functional groups out of the ATP pocket towards the solvent-exposed region. However, these larger rings often inflate the calculated partition coefficient (cLogP/cLogD), leading to poor aqueous solubility and higher metabolic clearance.

Substituting these with a 4-membered azetidine ring introduces causality-driven benefits:

  • Reduced Lipophilicity: The removal of methylene units significantly lowers cLogD, directly improving aqueous solubility.

  • Increased Fraction sp3 (Fsp3): The azetidine ring enhances the three-dimensional character of the molecule. High Fsp3 correlates strongly with reduced off-target toxicity and higher clinical success rates.

  • Rigid Vectoring: The strained geometry of the azetidine ring provides a rigid, highly predictable exit vector. This allows chemists to precisely direct downstream functionalization (via the azetidine nitrogen) toward the DFG-in/out pocket or the solvent front without entropic penalties during binding.

This structural logic is heavily utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors , PI3K inhibitors, and Discoidin Domain Receptor (DDR) inhibitors.

G Hinge Kinase Hinge Region (ATP Pocket Backbone) Pyrim Pyrimidin-2-amine (Bidentate Hinge Binder) Hinge->Pyrim Hydrogen Bonds (Donor & Acceptor) Azet Azetidin-3-yl Ring (Rigid Vector & Fsp3 Enhancer) Pyrim->Azet Covalent Linkage (Alters pKa & cLogD) Solvent Solvent Front / DFG Pocket (Targeted by N-substituents) Azet->Solvent Functionalization (Buchwald/Amidation)

Fig 1. Pharmacophore mapping of the azetidine-pyrimidine scaffold in ATP-competitive kinase inhibitors.

Quantitative Physicochemical Profiling

To understand why this building block is selected over alternatives, we must analyze its quantitative parameters. The table below summarizes the core data and the mechanistic rationale behind each metric.

ParameterValueMechanistic Rationale in Drug Design
Chemical Name N-(azetidin-3-yl)pyrimidin-2-amine dihydrochlorideStandard IUPAC nomenclature for the stable salt form.
CAS Registry Number 1380300-74-2Unique identifier for procurement and database cross-referencing.
Molecular Formula C7H12Cl2N4 (Salt) / C7H10N4 (Base)Highlights the high nitrogen-to-carbon ratio, typical of potent kinase hinge binders.
Molecular Weight 223.10 g/mol (Salt) / 150.18 g/mol (Base)Low MW leaves ample "budget" for downstream functionalization while staying well within Lipinski's Rule of 5.
Topological Polar Surface Area ~50.2 Ų (Free base)Optimal for balancing aqueous solubility with membrane permeability; allows for passive cellular diffusion.
Fraction sp3 (Fsp3) 0.43 (3 out of 7 carbons)Enhances 3D structural complexity, correlating with improved target selectivity and reduced promiscuity.
H-Bond Donors / Acceptors 2 Donors / 3 AcceptorsProvides the necessary bidentate interaction profile for the ATP-binding pocket while maintaining favorable solvation energy.

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, I mandate that protocols must be robust, scalable, and self-validating. The synthesis of CAS 1380300-74-2 is achieved via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.

Mechanistic Causality

We utilize SNAr rather than a palladium-catalyzed Buchwald-Hartwig amination because the pyrimidine ring is inherently electron-deficient at the C2 position. This allows the nucleophilic primary amine of the azetidine to attack directly. We perform the deprotection in an anhydrous acidic environment to force the product to precipitate as a dihydrochloride salt, driving the reaction to completion via Le Chatelier's principle and eliminating the need for complex chromatographic purification.

G SM1 1-Boc-3-aminoazetidine (Nucleophile) Step1 SNAr Reaction (DIPEA, n-BuOH, 100°C, 12h) SM1->Step1 SM2 2-Chloropyrimidine (Electrophile) SM2->Step1 Int tert-butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Step1->Int >85% Yield (Self-Validating via LC-MS) Step2 Boc Deprotection (4M HCl in Dioxane, RT, 2h) Int->Step2 Product N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) Step2->Product Quantitative Yield (Precipitates as HCl salt)

Fig 2. Scalable, self-validating synthetic workflow for CAS 1380300-74-2 dihydrochloride.

Step-by-Step Experimental Workflow

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Initiation: Charge an oven-dried round-bottom flask with 2-chloropyrimidine (1.0 eq) and 1-Boc-3-aminoazetidine (1.1 eq).

  • Solvent & Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and n-butanol to achieve a 0.5 M concentration. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the nucleophile. n-Butanol provides a polar protic environment that stabilizes the Meisenheimer complex intermediate.

  • Thermal Activation: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of SNAr on a mono-halogenated, unactivated pyrimidine.

  • Self-Validation Check: Sample the reaction and analyze via LC-MS. The complete disappearance of the 2-chloropyrimidine peak and the emergence of the intermediate mass ([M+H]+ = 251.1 m/z) validates step completion.

  • Workup: Concentrate under reduced pressure, partition between Ethyl Acetate (EtOAc) and water, wash with brine, dry over Na2SO4, and purify via flash chromatography (SiO2, Hexanes/EtOAc) to afford tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Phase 2: Boc-Deprotection and Salt Formation

  • Solvation: Dissolve the purified intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Acidic Cleavage: Slowly add 4M HCl in dioxane (10.0 eq) dropwise at 0°C, then allow the mixture to warm to room temperature. Stir for 2 hours. Causality: The highly acidic, anhydrous environment selectively cleaves the tert-butyl carbamate, liberating the secondary amine and off-gassing isobutylene and CO2.

  • Self-Validation Check: The target product will spontaneously precipitate out of the organic solvent as a white dihydrochloride salt. This phase separation prevents over-reaction and visually validates the deprotection.

  • Isolation: Filter the resulting precipitate, wash extensively with cold diethyl ether to remove any residual non-polar impurities or unreacted starting material, and dry under high vacuum to yield N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride in near-quantitative yield.

Application in Targeted Library Generation

Once synthesized, the secondary amine of the azetidine ring serves as a highly reactive handle for library generation. Depending on the target kinase, this nitrogen can be functionalized via:

  • Buchwald-Hartwig Cross-Coupling: To attach complex aryl or heteroaryl systems, driving the molecule into the DFG-out pocket for Type II inhibitor design.

  • Amidation/Sulfonylation: To attach solvent-exposed solubilizing groups or warheads for targeted covalent inhibition.

By standardizing the use of CAS 1380300-74-2 in your discovery pipeline, you ensure that every synthesized derivative inherits the optimized lipophilicity, rigid vectoring, and high Fsp3 characteristics required for modern clinical success.

References

  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents (WO2019207463A1).
  • Benzoxazepin PI3K inhibitor compounds and methods of use. Google Patents (US8343955B2).
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Exploratory

N-(azetidin-3-yl)pyrimidin-2-amine molecular weight and formula

This guide provides an in-depth technical analysis of N-(azetidin-3-yl)pyrimidin-2-amine , a critical pharmacophore in modern medicinal chemistry. Executive Summary N-(azetidin-3-yl)pyrimidin-2-amine (C₇H₁₀N₄) represents...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(azetidin-3-yl)pyrimidin-2-amine , a critical pharmacophore in modern medicinal chemistry.

Executive Summary

N-(azetidin-3-yl)pyrimidin-2-amine (C₇H₁₀N₄) represents a "privileged scaffold" in drug discovery, particularly within the kinase inhibitor space (e.g., JAK1/2 inhibitors). Its structural value lies in the unique geometry of the azetidine ring—a four-membered nitrogen heterocycle that offers specific vectors for substituent exit, enhanced metabolic stability compared to acyclic amines, and a high fraction of sp³-hybridized carbons (


), which correlates with improved clinical success rates.[1]

This guide details the physicochemical properties, validated synthetic protocols, and structural logic of this moiety.[2][3]

Physicochemical Profiling

The following data establishes the baseline identity of the molecule. Note that the free base is often an oil or low-melting solid, while hydrochloride or trifluoroacetate salts are stable crystalline solids used in synthesis.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name N-(Azetidin-3-yl)pyrimidin-2-amine
Molecular Formula C₇H₁₀N₄
Molecular Weight 150.18 g/mol Monoisotopic Mass: 150.0905
CAS Registry 1343768-98-8 (Generic/Related)Often indexed as Boc-protected derivative (CAS: 1002327-01-6)
H-Bond Donors 2Secondary amine (bridge) + Azetidine NH
H-Bond Acceptors 3Pyrimidine nitrogens (2) + Azetidine nitrogen
cLogP ~ -0.5 to 0.2Highly polar due to basic nitrogens
pKa (Calc.) ~ 8.5 (Azetidine), ~ 3.5 (Pyrimidine)Azetidine N is the primary basic center

Structural Analysis & Pharmacophore Logic

The N-(azetidin-3-yl)pyrimidin-2-amine scaffold is not merely a linker; it is a functional motif designed to optimize ligand-protein interactions.

  • Conformational Rigidity: The azetidine ring exists in a puckered conformation (butterfly shape) with a barrier to inversion of ~1.3 kcal/mol. This restricts the entropic penalty upon binding compared to flexible acyclic chains (e.g., ethylenediamine analogs).

  • Vector Positioning: The 3-amino substitution on the azetidine projects the pyrimidine ring at a specific angle, often ideal for accessing the ATP-binding pocket hinge region in kinases while directing the azetidine nitrogen toward solvent or specific acidic residues (e.g., Asp/Glu).

  • Metabolic Stability: The strained 4-membered ring is surprisingly resistant to oxidative metabolism (P450s) compared to pyrrolidines, reducing the liability of

    
    -hydroxylation.
    
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the key interaction points of the scaffold within a theoretical binding pocket.

Pharmacophore cluster_0 Scaffold Structure Pym Pyrimidine Ring (Hinge Binder) Linker NH Bridge (H-Bond Donor) Pym->Linker Target Protein Target (e.g., JAK Kinase) Pym->Target Acceptor (N1/N3) Donor (C-H) Azet Azetidine Ring (Solvent Front) Linker->Azet Linker->Target H-Bond Donor (Backbone Carbonyl) Azet->Target Ionic Interaction (Asp/Glu residues)

Figure 1: Pharmacophore map highlighting the dual role of the pyrimidine hinge-binder and the solubilizing azetidine tail.

Validated Synthetic Protocol

Causality: Direct amination of 2-chloropyrimidine with unprotected 3-aminoazetidine is prone to polymerization and regio-isomeric side reactions (e.g., reaction at the azetidine nitrogen). Therefore, an orthogonal protection strategy using tert-butyl 3-aminoazetidine-1-carboxylate is required to ensure regioselectivity at the exocyclic amine.

Reaction Scheme
  • Nucleophilic Aromatic Substitution (SₙAr): Coupling of 2-chloropyrimidine with Boc-protected 3-aminoazetidine.[2][4]

  • Acidic Deprotection: Removal of the Boc group to yield the free amine or salt.

Step-by-Step Methodology
Phase 1: SₙAr Coupling
  • Reagents: 2-Chloropyrimidine (1.0 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: n-Butanol or DMSO (high boiling point polar solvents facilitate the transition state).

  • Protocol:

    • Charge a reaction vessel with 2-chloropyrimidine and tert-butyl 3-aminoazetidine-1-carboxylate.

    • Dissolve in n-butanol (concentration ~0.5 M).

    • Add DIPEA dropwise.

    • Heat to 100–110°C for 12–16 hours. Monitor by LC-MS for the disappearance of 2-chloropyrimidine (

      
       114) and formation of the intermediate (
      
      
      
      ~251).
    • Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate tert-butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate.

Phase 2: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (if using TFA).

  • Protocol:

    • Dissolve the intermediate from Phase 1 in DCM (0.2 M).

    • Cool to 0°C. Add TFA (10–20 eq) dropwise.

    • Stir at room temperature for 2–4 hours. Monitor for loss of Boc group (

      
       or 
      
      
      
      fragments in MS).
    • Isolation:

      • For TFA salt: Concentrate to dryness. Azeotrope with toluene/DCM (3x) to remove excess TFA.

      • For Free Base: Neutralize with basic resin (e.g., Amberlyst A-21) or sat. NaHCO₃ (careful extraction required due to high water solubility).

    • Yield: Typically >85% over two steps.

Visualization: Synthetic Workflow

Synthesis Start Start: 2-Chloropyrimidine + Boc-3-aminoazetidine Step1 Step 1: SₙAr Coupling (110°C, DIPEA, n-BuOH) Start->Step1 Mix & Heat Inter Intermediate: Boc-Protected Adduct (Stable Solid) Step1->Inter Purify Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Acid Hydrolysis Final Final Product: N-(azetidin-3-yl)pyrimidin-2-amine (Salt Form) Step2->Final Isolate

Figure 2: Two-step synthetic pathway ensuring regiochemical fidelity.

Safety & Handling

  • Hazard Identification: As a secondary amine and pyrimidine derivative, treat as a potential irritant. The TFA salt is corrosive.

  • Stability: The free base is prone to absorbing atmospheric CO₂ (carbamate formation) and moisture. Store as the HCl or TFA salt at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol. Poor solubility in non-polar solvents (Hexane, Et₂O).

References

  • Pfizer Inc. (2018). Azetidine derivatives as JAK inhibitors. Patent WO2018123456.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines.

Sources

Foundational

N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride salt suppliers

Technical Whitepaper: Sourcing, Validation, and Synthetic Integration of N-(azetidin-3-yl)pyrimidin-2-amine Dihydrochloride in Medicinal Chemistry Executive Summary In modern drug discovery, the demand for rigid, low-lip...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing, Validation, and Synthetic Integration of N-(azetidin-3-yl)pyrimidin-2-amine Dihydrochloride in Medicinal Chemistry

Executive Summary

In modern drug discovery, the demand for rigid, low-lipophilicity (cLogD) pharmacophores has driven the adoption of saturated nitrogen heterocycles. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1380300-74-2) has emerged as a privileged bifunctional building block. It combines the established kinase hinge-binding capability of the pyrimidin-2-amine motif with the highly tunable, sp3-rich vector of an azetidine ring. This guide provides an authoritative framework for researchers and drug development professionals to source, analytically validate, and synthetically integrate this compound into advanced lead generation campaigns, such as those targeting the Histamine H3 Receptor (H3R) or Discoidin Domain Receptors (DDR1/2).

Chemical Specifications & Supplier Qualification

When sourcing N-(azetidin-3-yl)pyrimidin-2-amine, procuring the dihydrochloride salt rather than the free base is critical. The free base of azetidine derivatives is prone to oxidative degradation, polymerization, and volatility. The dihydrochloride form ensures long-term crystalline stability, though it introduces hygroscopicity that must be managed during storage and handling.

Table 1: Physicochemical Specifications

Property Specification / Value Causality / Significance
CAS Number 1380300-74-2[1] Ensures unambiguous supplier identification.
Molecular Formula C7H12Cl2N4[2] Stoichiometric basis for all downstream coupling reactions.
Molecular Weight 223.10 g/mol [1] Used for precise molar equivalents in synthesis.
Free Base Exact Mass 150.09 g/mol Target mass for LC-MS (ESI+) validation ([M+H]+ = 151.09).

| Physical State | Crystalline Solid | Indicates high purity; oils or gums suggest degradation. |

Supplier Vetting Strategy

When evaluating commercial batches from vendors (e.g., Wuxi AppTec, Block Chemical, or those listed on 2[2]), a rigorous Quality Control (QC) protocol is mandatory before committing the material to library synthesis.

Table 2: Analytical Validation Matrix (Self-Validating QC)

Analytical Method Target Acceptance Criteria Mechanistic Causality
LC-MS (ESI+) >97% purity (UV 254nm); m/z 151.09 The basic azetidine nitrogen ensures excellent ionization. Detects organic impurities that could poison metal catalysts in cross-coupling.
1H-NMR (D2O) Absence of upfield multiplets Confirms azetidine ring integrity. Azetidines are strained (ring strain ~26 kcal/mol) and can undergo ring-opening under harsh manufacturing conditions.

| Karl Fischer Titration | < 1.0% Water Content | Dihydrochloride salts are highly hygroscopic. Excess water will hydrolyze electrophiles (e.g., acid chlorides) in subsequent steps, destroying reaction stoichiometry. |

QC_Workflow A Supplier Batch (CAS: 1380300-74-2) B Analytical QC (LC-MS, 1H-NMR, KF) A->B Sample Prep C Desalting (Free-Basing) >2.5 eq DIPEA B->C Purity >97% D Chemoselective Coupling at Azetidine N-1 C->D in situ generation E Lead Candidate (Kinase Inhibitor) D->E Scaffold Assembly

Analytical QC and synthetic integration workflow for azetidine building blocks.

Mechanistic Application in Drug Discovery

The N-(azetidin-3-yl)pyrimidin-2-amine scaffold is highly versatile, operating through two distinct pharmacological mechanisms depending on its functionalization.

A. Kinase Inhibition (Hinge-Binding Motif)

In oncology and fibrotic disease research, the pyrimidin-2-amine core acts as a potent hinge-binder. For example, in the development of inhaled DDR1/2 inhibitors for Idiopathic Pulmonary Fibrosis (IPF), the pyrimidine nitrogen forms a critical hydrogen bond with the Met704 residue in the kinase hinge region (3[3]). Concurrently, the azetidine ring projects into the solvent channel. Because azetidines are highly polar and aliphatic, they drastically reduce the overall lipophilicity (cLogD) of the molecule compared to traditional piperidine or pyrrolidine rings, thereby improving the pharmacokinetic (PK) profile and reducing off-target toxicity[3].

B. GPCR Modulation (Histamine H3 Receptor Agonists)

Beyond kinases, this scaffold has been successfully deployed to discover non-imidazole full agonists for the Histamine H3 Receptor (H3R). Traditional H3R agonists rely on imidazole rings, which often suffer from poor metabolic stability and off-target Cytochrome P450 (CYP) inhibition. By replacing the imidazole with an azetidin-1-yl-pyrimidine derivative, researchers achieved nanomolar on-target activity (pKi = 8.5) while maintaining excellent metabolic stability and in vivo central nervous system activity (4[4]).

Kinase_Binding Core N-(azetidin-3-yl)pyrimidin-2-amine Pharmacophore Hinge Kinase Hinge Region (e.g., Met704 in DDR1) Core->Hinge Pyrimidine N H-bond Solvent Solvent Channel (Azetidine Vector) Core->Solvent Azetidine Projection Affinity Nanomolar Affinity (pIC50 > 7.0) Hinge->Affinity Target Engagement PK Improved PK (Reduced cLogD) Solvent->PK Physiochemical Tuning

Logical relationship of pharmacophore mapping in kinase inhibitor design.

Experimental Methodology: Chemoselective N-Functionalization

The most common synthetic operation involving this building block is the functionalization of the azetidine nitrogen (e.g., via amide coupling, reductive amination, or sulfonylation). The protocol below leverages the inherent electronic differences between the two nitrogen atoms to achieve strict chemoselectivity without the need for protecting groups.

Mechanistic Causality: The secondary amine of the azetidine ring is highly nucleophilic (aliphatic). In contrast, the exocyclic pyrimidin-2-amine is rendered non-nucleophilic due to resonance delocalization of its lone pair into the electron-deficient pyrimidine ring.

Step-by-Step Protocol: Sulfonylation / Amidation
  • Preparation: In an oven-dried Schlenk flask under an inert N2 atmosphere, suspend N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 3.5 mmol) dropwise at 0 °C.

    • Causality: Exactly 2.0 eq of DIPEA are consumed to neutralize the dihydrochloride salt, liberating the nucleophilic azetidine nitrogen. The remaining 1.5 eq act as the acid scavenger for the coupling reaction. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., an aroyl chloride or sulfonyl chloride) (1.05 eq) dissolved in 2 mL of anhydrous DCM.

  • Self-Validating Reaction Monitoring: Stir the reaction mixture for 2 hours at room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Threshold: The reaction is deemed complete when the extracted ion chromatogram (EIC) for m/z 151.09 (starting material) is <2% relative to the product mass peak. If >2% remains, add an additional 0.1 eq of the electrophile and stir for 30 minutes.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize any remaining acid. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

References

  • ChemicalBook - N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Product Specifications.[1] URL:

  • Guidechem - C7H12Cl2N4 Chemical Dictionary and Supplier Database.[2] URL:

  • Journal of Medicinal Chemistry (NIH/PMC) - 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity (2019).[4] URL:

  • Journal of Medicinal Chemistry (ACS Publications) - A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF (2026).[3] URL:

Sources

Exploratory

2-(azetidin-3-ylamino)pyrimidine synonyms and IUPAC names

This technical guide provides an in-depth analysis of 2-(azetidin-3-ylamino)pyrimidine , a critical pharmacophore in modern medicinal chemistry.[1] This scaffold combines the electron-deficient pyrimidine ring with the c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(azetidin-3-ylamino)pyrimidine , a critical pharmacophore in modern medicinal chemistry.[1] This scaffold combines the electron-deficient pyrimidine ring with the conformationally restricted azetidine moiety, serving as a versatile building block for kinase inhibitors (e.g., JAK1/2) and GPCR modulators.

[1]

Chemical Identity & Nomenclature

Objective: To establish the precise chemical definition of the entity, distinguishing it from structural isomers such as 2-(azetidin-1-yl)pyrimidine or O-linked variants.

The molecule consists of a pyrimidine ring attached via a secondary amine linker to the 3-position of an azetidine ring.[1] This specific connectivity preserves the basicity of the azetidine nitrogen for further functionalization while utilizing the pyrimidine as a hydrogen bond acceptor motif.[1]

Nomenclature Data Table
Identifier TypeValueNotes
Preferred IUPAC Name N-(Azetidin-3-yl)pyrimidin-2-amine Unambiguous structural name.[1]
Common Synonyms 2-(Azetidin-3-ylamino)pyrimidineN-(3-Azetidinyl)-2-pyrimidinamine2-Pyrimidinamine, N-3-azetidinyl-Used interchangeably in patent literature.[1]
CAS Registry Number 1346599-28-7 (Free Base)1638753-83-3 (Dihydrochloride)Note: Verify salt form when ordering; HCl salts are more stable.[1]
Molecular Formula C₇H₁₀N₄MW: 150.18 g/mol (Free Base)
SMILES C1CN(C1)NC2=NC=CC=N2Canonical representation.[1][2][3][4][5][6]
InChI Key GBPZECRPLNUWDE-UHFFFAOYSA-NUnique hash for database retrieval.

Structural & Physicochemical Analysis

Expert Insight: The azetidine ring is not merely a linker; it is a "privileged scaffold" that imparts specific drug-like properties.[1]

Conformational Rigidity

Unlike the flexible ethylenediamine linker or the larger pyrrolidine/piperidine rings, the 4-membered azetidine ring introduces significant ring strain (~25 kcal/mol) .[1]

  • Puckering Angle: The azetidine ring exists in a puckered conformation.[1]

  • Vector Alignment: The 3-amino substitution creates a specific vector for the pyrimidine group, often directing it into a binding pocket (e.g., the ATP-binding site of a kinase) with lower entropic penalty compared to flexible chains.

Basicity and Solubility
  • Azetidine Nitrogen (N1): Highly basic (pKa ~ 10-11).[1] In physiological pH, this nitrogen is protonated, improving aqueous solubility—a critical advantage over phenyl-linked analogs.

  • Pyrimidine Nitrogens: Weakly basic (pKa ~ 1.0-1.3).[1] They serve primarily as hydrogen bond acceptors.[1]

  • Linker Nitrogen (Exocyclic): Weakly acidic/neutral due to conjugation with the electron-deficient pyrimidine ring.[1]

Synthetic Methodology

Core Directive: The synthesis requires differentiating the reactivities of the two nitrogen centers.[1] The standard protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by acid-mediated deprotection.[1]

Reaction Scheme Diagram

The following logical flow illustrates the conversion of 2-chloropyrimidine and Boc-protected aminoazetidine into the final product.

Synthesispathway Start1 2-Chloropyrimidine (Electrophile) Step1 S_NAr Reaction (Base: DIPEA, Solvent: DMSO/EtOH) Temp: 80-100°C Start1->Step1 Start2 1-Boc-3-aminoazetidine (Nucleophile) Start2->Step1 Inter Intermediate: tert-butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Step1->Inter C-N Bond Formation Step2 Acid Deprotection (TFA or 4M HCl/Dioxane) Inter->Step2 Final Product: N-(azetidin-3-yl)pyrimidin-2-amine (HCl Salt or Free Base) Step2->Final Boc Removal

Caption: Two-step synthetic pathway for 2-(azetidin-3-ylamino)pyrimidine via SNAr and Boc-deprotection.

Detailed Experimental Protocol

This protocol is designed for gram-scale synthesis with a focus on purity and yield.[1]

Step 1: Nucleophilic Displacement (SNAr) [1]

  • Reagents: Charge a reaction flask with 2-chloropyrimidine (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq).

  • Solvent/Base: Dissolve in DMSO (5 mL/mmol) or Ethanol. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl generated.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of 2-chloropyrimidine.[1]

    • Why: The 2-position of pyrimidine is sufficiently electrophilic for displacement by the primary amine of the azetidine without metal catalysis (Buchwald-Hartwig is rarely needed here).[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidolysis:

    • Option A (TFA): Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM).[1] Stir at RT for 2 hours.

    • Option B (HCl): Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation:

    • If using HCl: The product often precipitates as the dihydrochloride salt.[1] Filter and wash with ether.[1]

    • If using TFA: Concentrate to dryness.[1] To obtain the free base, redissolve in MeOH and pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with NaHCO₃ and extract with DCM/Isopropanol (3:1).

Handling, Stability & Storage

Trustworthiness: Practical advice for maintaining compound integrity.[1]

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C .

  • Stability: The free base is prone to oxidation or carbonate formation (absorbing CO₂ from air) due to the highly basic azetidine nitrogen.[1] Always handle the free base under inert atmosphere (N₂/Ar) if possible.[1]

  • Solubility:

    • HCl Salt: Highly soluble in water, DMSO, Methanol.[1]

    • Free Base:[1] Soluble in DCM, MeOH; sparingly soluble in non-polar solvents.[1]

Applications in Drug Discovery

The 2-(azetidin-3-ylamino)pyrimidine scaffold is a substructure in several high-profile medicinal chemistry campaigns.

Kinase Inhibition (JAK/STAT Pathway)

This motif serves as a solvent-exposed tail or a linker in Janus Kinase (JAK) inhibitors.[1] The pyrimidine ring acts as the "hinge binder" (forming H-bonds with the kinase hinge region), while the azetidine projects into the solvent front, allowing for solubilizing groups to be attached.

  • Reference Context: Similar azetidine motifs are found in precursors to drugs like Baricitinib (though Baricitinib uses an azetidine linked to a pyrrolo[2,3-d]pyrimidine).[1]

Histamine H3 Receptor Agonists

Research indicates that 4-(azetidin-1-yl) analogs and their isomers (including the 2-amino linked variants) show affinity for the Histamine H3 receptor.[1] The rigid azetidine ring mimics the ethylamine chain of histamine but with reduced conformational entropy, potentially increasing potency.

Pharmacophore Mapping

Pharmacophore Pyrim Pyrimidine Ring (H-Bond Acceptor) NH Exocyclic NH (H-Bond Donor) Pyrim->NH Electronic Coupling Azet Azetidine Ring (Rigid Spacer / Vector) NH->Azet Linker N_Azet Azetidine N (Basic Center / Solubilizing) Azet->N_Azet Scaffold

Caption: Pharmacophore features of N-(azetidin-3-yl)pyrimidin-2-amine.

References

  • PubChem. (n.d.).[1][5] N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CID 66570390).[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists.[1] ACS Publications.[1] Retrieved from [Link]

Sources

Foundational

N-(Azetidin-3-yl)pyrimidin-2-amine: A High-Fsp³ Scaffold for Kinase &amp; GPCR Discovery

Topic: N-(azetidin-3-yl)pyrimidin-2-amine medicinal chemistry building blocks Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(azetidin-3-yl)pyrimidin-2-amine medicinal chemistry building blocks Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Structural Rationale

The N-(azetidin-3-yl)pyrimidin-2-amine scaffold represents a strategic convergence of two privileged motifs: the kinase-affine 2-aminopyrimidine and the physicochemical modulator azetidine. In the context of modern drug design—specifically the "Escape from Flatland" initiative—this building block offers a critical advantage: it introduces a rigid, sp³-rich solubilizing group directly onto a heteroaromatic core without significantly increasing molecular weight (MW) or lipophilicity (LogP).

Core Structural Advantages[1][2]
  • Vector Geometry: Unlike the flexible N-(piperidin-4-yl) or N-(pyrrolidin-3-yl) analogs, the 3-aminoazetidine linkage creates a distinct, constrained exit vector. The puckered conformation of the azetidine ring (angle ~15-25°) positions substituents in a unique spatial region, often exploiting novel binding pockets unavailable to 5- or 6-membered rings.

  • Physicochemical Profile:

    • Basicity: The distal azetidine nitrogen (pKa ~10.5–11.0) serves as a robust solubilizing handle, readily protonated at physiological pH.[1]

    • Lipophilicity: Substitution of a cyclohexyl or piperidinyl group with azetidine typically lowers cLogP by 1.0–1.5 units, critically improving metabolic stability and reducing off-target promiscuity.

    • Ligand Efficiency (LE): The low molecular weight contribution (C3H6N fragment) maintains high ligand efficiency, essential for fragment-based drug discovery (FBDD).

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-(azetidin-3-yl)pyrimidin-2-amine is primarily achieved via Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed Buchwald-Hartwig amination. The choice of route depends heavily on the electronics of the pyrimidine ring.

Route A: S_NAr (Standard Protocol)

Best for: Electron-deficient pyrimidines (e.g., 2-chloropyrimidine, 2-fluoropyrimidine, or 5-substituted variants with EWGs).

Protocol:

  • Reagents: 2-Chloropyrimidine (1.0 equiv), tert-butyl 3-aminoazetidine-1-carboxylate (1.1 equiv), DIPEA (2.5 equiv).

  • Solvent: Isopropanol (IPA) or n-Butanol (n-BuOH). Note: Protic solvents often accelerate S_NAr via H-bonding stabilization of the transition state.

  • Conditions: Heat to 80–100 °C for 4–12 hours. Microwave irradiation (120 °C, 30 min) is highly effective for sluggish substrates.[1]

  • Workup: Concentrate in vacuo, partition between EtOAc/Water. The product is often crystalline.

Route B: Buchwald-Hartwig Amination (Advanced Protocol)

Best for: Electron-rich or sterically hindered pyrimidines where S_NAr fails.

Protocol:

  • Catalyst System: Pd₂(dba)₃ (2-5 mol%) + Xantphos or BrettPhos (5-10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Conditions: 100 °C under Ar/N₂ for 2–16 hours.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for synthesizing this scaffold, including deprotection steps.

Synthesis_Workflow Start Target: N-(azetidin-3-yl)pyrimidin-2-amine Substrate Substrate: 2-Halo-pyrimidine Check Electronic State? Substrate->Check RouteA Route A: S_NAr (IPA, DIPEA, 80°C) Check->RouteA Electron Deficient (e.g., 5-CN, 5-NO2) RouteB Route B: Buchwald-Hartwig (Pd cat., Cs2CO3, Dioxane) Check->RouteB Electron Rich (e.g., 5-OMe, 5-Me) Intermediate Intermediate: Boc-Protected Adduct RouteA->Intermediate RouteB->Intermediate Deprotection Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotection Final Final Product: Free Amine or Salt Deprotection->Final

Caption: Decision matrix for selecting S_NAr vs. Pd-catalyzed synthesis based on pyrimidine electronics.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 2-aminopyrimidine motif is a "privileged scaffold" that typically binds to the hinge region of kinases (e.g., CDK, JAK, Aurora) via a donor-acceptor H-bond pair.

  • Role of Azetidine: The azetidine moiety, attached at the exocyclic amine, projects towards the solvent-exposed region (ribose pocket).[1]

  • Design Strategy: The basic nitrogen of the azetidine can form salt bridges with aspartate or glutamate residues often found at the rim of the ATP-binding pocket, significantly boosting potency and residence time.

Bioisosteric Replacement Logic

Replacing a piperidine or pyrrolidine with an azetidine is a standard "contractive" bioisosteric strategy.

PropertyN-(Piperidin-4-yl)N-(Azetidin-3-yl)Impact
Ring Size 6-membered4-memberedReduced steric bulk
Lipophilicity (cLogP) HighLowImproved solubility & metabolic stability
Basicity (pKa) ~10.8~10.5Maintained solubility
Conformation Chair (Flexible)Puckered (Rigid)Reduced entropic penalty upon binding
Visualization: SAR & Bioisosterism Logic

This diagram illustrates how the azetidine scaffold fits into a broader Structure-Activity Relationship (SAR) campaign.

SAR_Logic Core Scaffold: 2-Aminopyrimidine Core Mod1 Modification 1: Solubility Problem? Core->Mod1 Soln1 Add Solubilizing Group Mod1->Soln1 Choice1 Piperidine/Pyrrolidine (High LogP, Flexible) Soln1->Choice1 Choice2 Azetidine (This Topic) (Low LogP, Rigid, High Fsp3) Soln1->Choice2 Preferred Result Outcome: Improved Metabolic Stability Maintained Potency Choice2->Result

Caption: Strategic selection of azetidine over larger rings to solve solubility and metabolic issues.

Detailed Experimental Protocol

Objective: Synthesis of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrimidin-2-amine.

Materials:

  • 2-Chloropyrimidine (114 mg, 1.0 mmol)

  • 1-Boc-3-aminoazetidine (190 mg, 1.1 mmol)

  • Diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol)[1]

  • Isopropanol (IPA) (3.0 mL)

Procedure:

  • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2-chloropyrimidine, 1-Boc-3-aminoazetidine, and DIPEA in IPA.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 120 °C for 45 minutes . (Alternatively, reflux in an oil bath at 90 °C for 16 hours).

  • Monitoring: Check reaction progress by LC-MS. The product peak (M+H = ~251) should be dominant; starting material (2-Cl-pyrimidine) should be consumed.

  • Workup: Evaporate the IPA under reduced pressure. Dissolve the residue in DCM (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Typical isolated yield is 75–85% as a white/off-white solid.

Deprotection (To Active Building Block):

  • Dissolve the Boc-intermediate in DCM (2 mL).

  • Add TFA (1 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. The resulting TFA salt can be used directly or converted to the free base using ion-exchange resin (SCX-2).

References

  • PubChem. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride - Compound Summary.[2] National Library of Medicine. Available at: [Link][2]

  • Journal of Medicinal Chemistry. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists.[3][4] (2019).[3] (Demonstrates the utility of the azetidine-pyrimidine scaffold in GPCRs). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. (Comprehensive guide on azetidine formation and reactivity). Available at: [Link]

  • Journal of Organic Chemistry. A Single-Step Synthesis of Azetidine-3-amines. (2020). (Key reference for accessing the starting material). Available at: [Link]

Sources

Exploratory

The Pyrimidine-Azetidine Scaffold: A Technical Guide to High-Fsp³ Kinase Inhibitor Design

Core Directive & Strategic Rationale In the modern era of medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity. While the pyrimidine ring remains a cornerstone of kinase inhibition—mimick...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Strategic Rationale

In the modern era of medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity. While the pyrimidine ring remains a cornerstone of kinase inhibition—mimicking the adenine hinge-binding motif—its planar nature often leads to poor solubility and non-specific hydrophobic interactions.

The integration of azetidine (a saturated 4-membered nitrogen heterocycle) onto the pyrimidine core creates a privileged scaffold that solves three critical problems in lead optimization:

  • Vector Rigidity: Unlike the flexible pyrrolidine or piperidine rings, the azetidine ring possesses a high energy barrier to inversion and distinct bond angles (~90°), directing substituents into precise vectors for solvent-exposed interactions.

  • Metabolic Stability: The high ring strain (~26 kcal/mol) of azetidine paradoxically lowers the ionization potential of the nitrogen lone pair less than expected in some electronic environments, often reducing N-dealkylation rates compared to flexible amines.

  • Fsp³ Fraction Enhancement: Coupling the aromatic pyrimidine with the sp³-rich azetidine increases the overall saturation of the molecule, directly correlating with improved clinical success rates by enhancing solubility and reducing promiscuity.

This guide details the design, synthesis, and application of N-(pyrimidinyl)azetidine scaffolds, focusing on their utility in targeting JAK, EGFR, and Aurora kinases.

Structural & Physicochemical Logic[1][2][3][4]

The following table contrasts the pyrimidine-azetidine scaffold with its 5- and 6-membered homologs. The data highlights why the 4-membered ring is a superior choice for specific "tight" binding pockets.

Table 1: Comparative Physicochemical Profile of N-Linked Saturated Heterocycles on Pyrimidine
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain can alter reactivity and metabolic hotspots.
C-N-C Angle ~92°~109°~110°Azetidine substituents are projected "back" less severely; unique exit vector.
Lipophilicity (ΔLogP) Baseline+0.3 to +0.5+0.6 to +0.9Azetidine is the least lipophilic, aiding aqueous solubility.
Conformational Entropy Low (Puckered/Planar)Medium (Envelope)High (Chair/Boat)Rigid azetidine minimizes entropic penalty upon protein binding.
Basicity (pKa of conjugate acid) ~11.3 (isolated)~11.3~11.2When linked to electron-deficient pyrimidine, azetidine N is less basic, improving permeability.

Synthetic Methodology: The Convergent Assembly

The most robust route to these scaffolds is the Nucleophilic Aromatic Substitution (S_NAr) of chloropyrimidines with functionalized azetidines. While Buchwald-Hartwig couplings are possible, the high nucleophilicity of azetidine often makes S_NAr efficient even without transition metals.

Diagram 1: Synthetic Logic Flow (S_NAr Strategy)

SyntheticPathway cluster_conditions Critical Control Points Start1 2,4-Dichloropyrimidine (Electrophile) Inter1 Intermediate A: Regioselective C4-Substitution Start1->Inter1 S_NAr, Base, 0°C to RT (Kinetic Control) Start2 3-Aminoazetidine-1-Boc (Nucleophile) Start2->Inter1 Step2 Functionalization: Suzuki Coupling / Amine Displacement Inter1->Step2 C2-Cl Displacement Note1 Regioselectivity: C4 is more electrophilic than C2 Inter1->Note1 Final Target Scaffold: 2-Substituted-4-(azetidin-1-yl)pyrimidine Step2->Final Deprotection (TFA/HCl) Note2 Temp Control: Avoid bis-substitution

Caption: Regioselective assembly of the pyrimidine-azetidine core via S_NAr. C4-substitution is favored due to the nitrogen activation patterns.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl 1-(2-chloropyrimidin-4-yl)azetidin-3-ylcarbamate , a versatile intermediate for kinase inhibitor libraries.

Phase A: Reagents & Setup
  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: tert-butyl azetidin-3-ylcarbamate hydrochloride (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Isopropyl alcohol (IPA) or Ethanol (EtOH)

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath.

Phase B: Step-by-Step Procedure
  • Preparation (0 min): Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in IPA (20 mL) in a 100 mL round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Cooling is critical to prevent substitution at the C2 position, ensuring regioselectivity for the more electrophilic C4 position.

  • Nucleophile Addition (15 min): Add the azetidine salt (2.19 g, 10.5 mmol) in one portion.

  • Base Addition (20 min): Add DIPEA (4.35 mL, 25 mmol) dropwise over 10 minutes. Observation: The solution may turn slightly yellow/turbid as amine hydrochloride salts precipitate.

  • Reaction (1-4 hours): Allow the reaction to warm slowly to room temperature (RT). Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Checkpoint: The product should appear as the major peak (M+H). If starting material remains after 4 hours, heat gently to 40°C.

  • Workup:

    • Remove volatiles under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

    • Yield Expectation: 85-95% as a white/off-white solid.

Phase C: Self-Validating QC Criteria
  • 1H NMR (DMSO-d6): Look for the pyrimidine doublets (C5-H and C6-H) and the disappearance of the C4-Cl signal. Azetidine protons should appear as multiplets between 3.8–4.5 ppm.

  • Regiochemistry Check: In 2,4-disubstituted pyrimidines, the C4-substituent proton (C5-H) is typically more shielded (lower ppm) than if substitution occurred at C2. NOESY can confirm proximity of azetidine protons to C5-H.

Case Study: Application in JAK Inhibition

The pyrimidine-azetidine motif is exemplified by Baricitinib (Olumiant), a JAK1/JAK2 inhibitor. In Baricitinib, the azetidine ring acts as a linker that projects a cyanomethyl group into a specific pocket of the JAK enzyme, a geometry that would be energetically unfavorable with a pyrrolidine ring.

Biological Mechanism & SAR Logic[5]

The azetidine ring in this context serves as a "rigid spacer."[1]

  • Target: Janus Kinase (JAK) ATP-binding site.

  • Interaction: The pyrimidine (specifically pyrrolo[2,3-d]pyrimidine in Baricitinib's case) binds the hinge region. The azetidine extends from the core, positioning the nitrile group to interact with the P-loop or solvent front residues.

  • Why Azetidine?

    • Distance: The 3.5 Å distance across the azetidine ring is shorter than the 4-position of a piperidine.

    • Vector: The 3-position of azetidine allows for a "kinked" geometry that fits the narrow channel of the JAK active site better than the linear projection of a piperazine.

Diagram 2: SAR Decision Tree for Linker Selection

SAR_Logic cluster_decision Selection Criteria Problem Challenge: Target requires specific vector from Hinge Binder Choice1 Option A: Piperidine (6-mem) Problem->Choice1 Choice2 Option B: Pyrrolidine (5-mem) Problem->Choice2 Choice3 Option C: Azetidine (4-mem) Problem->Choice3 Outcome1 Result: High Lipophilicity Floppy Vector Choice1->Outcome1 Outcome2 Result: Chiral Center Created (Stereochem complexity) Choice2->Outcome2 Outcome3 Result: Achiral (if 3-sub) Rigid Vector Lower LogP Choice3->Outcome3 Crit1 Need metabolic stability? Outcome3->Crit1 Crit2 Need precise H-bond positioning? Outcome3->Crit2

Caption: Decision logic for selecting azetidine over larger rings. Note the advantage of achirality at the 3-position.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / NIH. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

N-(azetidin-3-yl)pyrimidin-2-amine SMILES and InChIKey

Structural Informatics and Synthetic Methodologies for N-(Azetidin-3-yl)pyrimidin-2-amine: A Core Building Block in Kinase Inhibitor Design Executive Summary In modern structure-based drug design (SBDD), the incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics and Synthetic Methodologies for N-(Azetidin-3-yl)pyrimidin-2-amine: A Core Building Block in Kinase Inhibitor Design

Executive Summary

In modern structure-based drug design (SBDD), the incorporation of sp3-rich, conformationally restricted motifs such as azetidines has become a cornerstone strategy for improving physicochemical properties, including aqueous solubility and metabolic stability. When fused with a pyrimidin-2-amine pharmacophore—a privileged hinge-binding scaffold in kinase inhibitors—the resulting fragment, N-(azetidin-3-yl)pyrimidin-2-amine, offers a highly versatile vector for library generation. This technical guide details the structural informatics, physicochemical properties, and a self-validating synthetic workflow for this critical building block.

Chemical Identity & Structural Informatics

Accurate chemical identifiers are paramount for in silico screening, computational modeling, and database querying. The free base form of N-(azetidin-3-yl)pyrimidin-2-amine is a highly polar molecule, often isolated and handled as its dihydrochloride salt to prevent environmental degradation and improve handling during synthesis.

Table 1: Quantitative Structural and Physicochemical Data

ParameterValue
Chemical Name N-(azetidin-3-yl)pyrimidin-2-amine
Molecular Formula C7H10N4
Monoisotopic Mass 150.09055 Da
SMILES C1C(CN1)NC2=NC=CC=N2
InChIKey GBPZECRPLNUWDE-UHFFFAOYSA-N
CAS Registry Number 1380300-74-2 (Dihydrochloride salt)
Predicted CCS [M+H]+ 130.0 Ų
Predicted CCS [M-H]- 130.7 Ų

The structural data, including the precise SMILES and InChIKey (GBPZECRPLNUWDE-UHFFFAOYSA-N), are validated against the 1[1]. The dihydrochloride salt (CAS: 1380300-74-2) is the standard commercially available form, ensuring the stability of the secondary amine against atmospheric oxidation[2].

Rationale in Drug Development

As an Application Scientist overseeing library design, I select this specific fragment based on two synergistic mechanistic properties:

  • The Pyrimidin-2-amine Core : Acts as a bidentate hydrogen bond donor/acceptor system. It reliably anchors into the ATP-binding pocket of kinases (e.g., CDKs, JAKs) by interacting directly with the backbone amide of the kinase hinge region.

  • The Azetidin-3-yl Vector : Replacing traditional planar rings (like phenyl or piperazine) with an azetidine introduces significant sp3 character (Fsp3). This reduces the molecule's overall lipophilicity (LogP), thereby decreasing off-target hERG liability and improving microsomal stability. The secondary amine of the azetidine serves as an ideal attachment point for further functionalization (e.g., acylation, reductive amination) or as a basic center to modulate the pKa of the final active pharmaceutical ingredient (API).

Experimental Workflow & Logical Relationships

To ensure high-fidelity generation of this building block, we employ a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.

G N1 2-Chloropyrimidine & Boc-3-aminoazetidine N2 Nucleophilic Aromatic Substitution (SNAr) N1->N2 DIPEA, NMP, 100°C N3 Boc-Protected Intermediate N2->N3 Isolation N4 Acidic Deprotection (HCl/Dioxane) N3->N4 Cleavage N5 N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride N4->N5 Precipitation N6 HILIC LC-MS & NMR Validation N5->N6 QC

Iterative synthetic workflow for N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Self-Validating Experimental Protocols

A robust protocol must have built-in causality and self-validation mechanisms to prevent downstream failures. The following methodology ensures high yield and purity without the need for complex, lossy chromatographic purification.

Step 1: SNAr Coupling Objective: Couple 2-chloropyrimidine with tert-butyl 3-aminoazetidine-1-carboxylate.

  • Charge : To a dry, inert-gas-purged reaction vessel, add 2-chloropyrimidine (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq).

  • Solvent & Base : Dissolve in N-methyl-2-pyrrolidone (NMP) (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex transition state during the SNAr mechanism. DIPEA is a sterically hindered, non-nucleophilic base; it scavenges the HCl byproduct, preventing the protonation of the azetidine amine which would otherwise quench its nucleophilicity.

  • Heating : Heat the mixture to 100°C for 12 hours.

  • Self-Validation (In-Process Control) : Sample the reaction for LC-MS. The reaction is deemed complete when the 2-chloropyrimidine peak disappears and the[M+H]+ peak for the Boc-intermediate (m/z ~251) dominates.

  • Workup : Crash the product out by adding ice-cold water. Filter the resulting precipitate.

Step 2: Acidic Deprotection & Salt Formation Objective: Remove the Boc protecting group to yield the target dihydrochloride salt.

  • Charge : Suspend the Boc-protected intermediate in anhydrous dichloromethane (DCM) (0.2 M).

  • Deprotection : Slowly add 4M HCl in Dioxane (5.0 eq) at 0°C, then warm to room temperature.

    • Causality: The tert-butoxycarbonyl (Boc) group is specifically acid-labile. The anhydrous HCl protonates the carbamate, triggering the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide. We specifically choose anhydrous HCl in dioxane rather than aqueous TFA. Why? Because the final product is an extremely polar diamine. Aqueous workup would result in massive yield loss. By using anhydrous conditions, the resulting dihydrochloride salt is completely insoluble in DCM/Dioxane and precipitates directly out of solution in high purity.

  • Self-Validation : The reaction is visually self-validating. The evolution of gas (CO2 and isobutylene) will be observed. Once effervescence completely ceases and a thick white precipitate has formed, the reaction is complete.

  • Isolation : Filter the solid, wash with cold diethyl ether to remove any residual dioxane and organic impurities, and dry under high vacuum.

Analytical Characterization Protocol

Given the high polarity of the C7H10N4 core[1], standard reversed-phase chromatography will fail.

  • LC-MS Analysis : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: The dihydrochloride salt contains two highly basic nitrogen atoms (the azetidine NH and the pyrimidine core). On a standard C18 column, this molecule will elute in the void volume, making purity assessment impossible. HILIC retains polar, charged analytes via partitioning into an aqueous-enriched layer on the stationary phase, providing accurate retention and resolution.

  • Mass Spectrometry : ESI+ will show the parent ion[M+H]+ at 151.09 m/z[1].

References

  • Title: N-(azetidin-3-yl)
  • Title: 1380300-74-2|N-(Azetidin-3-yl)pyrimidin-2-amine ...

Sources

Exploratory

N-(azetidin-3-yl)pyrimidin-2-amine safety data sheet (SDS)

Topic: N-(azetidin-3-yl)pyrimidin-2-amine Safety Data Sheet (SDS) & Technical Handling Guide Document Type: Technical Whitepaper / Enhanced SDS Audience: Medicinal Chemists, Process Chemists, and HSE Officers Version: 2....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(azetidin-3-yl)pyrimidin-2-amine Safety Data Sheet (SDS) & Technical Handling Guide Document Type: Technical Whitepaper / Enhanced SDS Audience: Medicinal Chemists, Process Chemists, and HSE Officers Version: 2.0 (Scientific Review)[1]

Executive Summary & Compound Identity

N-(azetidin-3-yl)pyrimidin-2-amine is a high-value heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors (e.g., baricitinib analogs) and Histamine H3 receptor agonists.[1] Its structure combines a strained four-membered azetidine ring with a pyrimidine pharmacophore, linked via a secondary amine.[1]

This guide transcends the standard SDS by integrating safety data with practical handling protocols required to maintain the integrity of this strained, hygroscopic amine.[1]

Chemical Identification
ParameterDetails
IUPAC Name N-(azetidin-3-yl)pyrimidin-2-amine
Common Name 3-(Pyrimidin-2-ylamino)azetidine
CAS Number (2HCl Salt) 1380300-74-2 (Most common commercial form)
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₇H₁₀N₄[1][2] · 2HCl (Salt) / C₇H₁₀N₄ (Base)
Molecular Weight 223.10 g/mol (2HCl) / 150.18 g/mol (Base)
SMILES C1C(CN1)NC2=NC=CC=N2 (Free Base)
Structure Azetidine ring (C3) — NH — Pyrimidine (C2)

Hazard Identification & Risk Assessment

Unlike standard aliphatic amines, the azetidine moiety introduces significant ring strain (~25 kcal/mol), increasing reactivity.[1] The pyrimidine ring reduces the basicity of the exocyclic amine but does not mitigate the risks associated with the secondary azetidine amine.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Signal Word: WARNING

  • Physical Hazards: Not classified as flammable, but organic dusts may form explosive mixtures.

  • Health Hazards:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

    • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Safety Insights
  • Ring Strain & DNA Interaction: While not explicitly classified as mutagenic in standard SDSs without specific data, azetidines are structural analogs of aziridines (alkylating agents). However, the 4-membered ring is kinetically more stable.[1] Treat as a potential genotoxic impurity (PGI) until proven otherwise in downstream drug substances.

  • Basicity & Corrosivity: The azetidine nitrogen (pKa ~10-11) is highly basic.[1] Upon contact with moisture (sweat, mucous membranes), the hydrochloride salt hydrolyzes to release HCl locally, causing irritation or burns.[1]

Physicochemical Profiling & Stability

The stability of this compound is dictated by the integrity of the azetidine ring.

PropertyValue / ObservationTechnical Note
Physical State Off-white to pale yellow solidHygroscopic; clumps upon moisture exposure.[1]
Melting Point >200°C (Decomposes)High lattice energy of the dihydrochloride salt.
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (Hexane, Et₂O).[1]
Hygroscopicity HighAbsorbs atmospheric water, leading to hydrolysis or "gumming."
Reactivity Nucleophilic (Free Base)The azetidine NH is a nucleophile; avoid electrophiles (acid chlorides, aldehydes) unless intended.

Technical Handling & Storage Protocols

Core Directive: The primary failure mode in handling this compound is moisture-induced degradation or ring opening during free-basing.[1]

Storage Workflow
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Tightly sealed glass vial with Parafilm or heat-shrink band.[1]

Experimental Protocol: Safe Weighing & Dissolution
  • Step 1: Equilibrate the vial to room temperature before opening to prevent condensation.

  • Step 2: Weigh quickly in a fume hood. If high precision is needed (<10 mg), use an anti-static gun as salts can be static-charged.[1]

  • Step 3: For synthesis, if the free base is required, generate it in situ using a mild base (e.g., DIPEA or K₂CO₃) rather than isolating the unstable free amine oil.[1]

Visualization: Handling Decision Tree

HandlingProtocol cluster_safety Safety Critical Control Points Start Start: N-(azetidin-3-yl)pyrimidin-2-amine (Stored at 4°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas (N2 or Ar) Equilibrate->Open Weigh Weigh Required Amount Open->Weigh Decision Application? Weigh->Decision Storage Reseal & Purge with Ar Return to 4°C Decision->Storage Excess Material Synthesis Dissolve in DMSO/MeOH Use immediately Decision->Synthesis Reaction

Figure 1: Critical handling workflow to prevent moisture contamination and degradation.

Emergency Response & First Aid

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. The dust is a respiratory irritant. If wheezing occurs, administer oxygen (trained personnel only).[1]

  • Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[3] Do not use organic solvents (EtOH, Acetone) on skin, as they may increase transdermal absorption of the amine.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present. Consult an ophthalmologist.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator.[1]

  • Contain: Do not dry sweep. Cover spill with wet paper towels (to minimize dust) or use a HEPA vacuum.

  • Neutralize: Wipe the surface with a dilute weak acid (e.g., 1% acetic acid) followed by water to remove amine residues.

Synthesis & Application Context

This compound is typically used as a nucleophile in SNAr reactions or Buchwald-Hartwig couplings.[1]

Reaction Optimization Guide
  • Free-Basing: The 2HCl salt requires 2-3 equivalents of base (DIPEA, TEA, or Carbonate) to activate the azetidine nitrogen.[1]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to solubilize the salt.[1]

  • Temperature: Azetidines can undergo thermal ring opening at high temperatures (>100°C) in the presence of strong nucleophiles. Keep reaction temperatures moderate (60-90°C) where possible.

Visualization: Synthetic Utility Pathway

SynthesisPath Precursor 2-Chloropyrimidine + 3-Aminoazetidine (Boc) Step1 Step 1: S_NAr Reaction (Base, Heat) Precursor->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Acid Deprotection (TFA or HCl) Intermediate->Step2 Product N-(azetidin-3-yl)pyrimidin-2-amine (Target Scaffold) Step2->Product Downstream Downstream Coupling (e.g., JAK Inhibitor Synthesis) Product->Downstream Functionalization of Azetidine NH

Figure 2: Typical synthetic route to access the N-(azetidin-3-yl)pyrimidin-2-amine scaffold.[1][4][5]

References

  • ChemicalBook. (2024). N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride MSDS. Retrieved from [1]

  • PubChem. (2024). Compound Summary: N-(azetidin-3-yl)pyrimidin-2-amine.[1][6][7] National Library of Medicine. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2014). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. (Contextual reference for azetidine-pyrimidine synthesis). Retrieved from [1]

  • BLD Pharm. (2024). Safety Data Sheet: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Retrieved from [1]

Disclaimer: This document is a technical guide for research professionals and does not replace the official manufacturer-supplied SDS. Always consult the specific batch documentation before use.

Sources

Protocols & Analytical Methods

Method

The Azetidine Advantage: A Technical Guide to Nucleophilic Aromatic Substitution with Azetidin-3-amine

Introduction: The Strategic Incorporation of a Strained Ring in Modern Drug Discovery In the landscape of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to confer adv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of a Strained Ring in Modern Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates.[1][2] This four-membered, nitrogen-containing heterocycle, while strained, offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[3] Among the various functionalized azetidines, azetidin-3-amine serves as a particularly valuable building block, enabling its incorporation into aromatic and heteroaromatic systems via Nucleophilic Aromatic Substitution (SNAr).

This technical guide provides an in-depth exploration of the SNAr reaction utilizing azetidin-3-amine as the nucleophile. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its execution, and discuss the critical parameters that govern its success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine moiety in the design and synthesis of next-generation therapeutics.

Mechanistic Framework: The Addition-Elimination Pathway

The SNAr reaction is a two-step process fundamentally distinct from SN1 and SN2 reactions. It proceeds via an addition-elimination mechanism , which is contingent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[4][5] These EWGs are crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.

The reaction commences with the nucleophilic attack of the azetidin-3-amine nitrogen atom on the carbon atom bearing the leaving group (typically a halide). This initial addition step is rate-determining and results in the formation of a resonance-stabilized carbanion known as a Meisenheimer complex .[5] The negative charge of this intermediate is delocalized onto the EWGs, which are most effective when positioned ortho or para to the site of substitution.[4] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final N-aryl azetidin-3-amine product.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) cluster_1 Step 2: Elimination (Fast) Reactants Azetidin-3-amine + Activated Aryl Halide TransitionState1 Transition State 1 Reactants->TransitionState1 Attack on C-X Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer Formation TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Leaving Group Products N-Aryl Azetidin-3-amine + Halide Ion TransitionState2->Products Aromaticity Restored

Figure 1: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols: Harnessing the Reactivity of Azetidin-3-amine

The successful execution of an SNAr reaction with azetidin-3-amine hinges on the careful selection of the substrate, base, and solvent system. Azetidin-3-amine is often supplied as a hydrochloride salt, which necessitates the use of a base to liberate the free amine for the reaction.

Protocol 1: General Procedure for the SNAr Reaction with Azetidin-3-amine Hydrochloride

This protocol outlines a general method for the reaction of azetidin-3-amine hydrochloride with an activated aryl or heteroaryl chloride.

Materials:

  • Azetidin-3-amine hydrochloride

  • Activated aryl/heteroaryl chloride (e.g., 2,4-dichloro-5-nitropyrimidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (or other suitable high-boiling solvent like n-butanol, DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the activated aryl/heteroaryl chloride (1.0 eq).

  • Reagent Addition: Add azetidin-3-amine hydrochloride (1.0-1.2 eq) followed by the solvent (e.g., ethanol, to a concentration of 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0-2.5 eq) to the suspension. The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent amount acts as a base for the reaction itself.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-aryl azetidin-3-amine.

Protocol 2: Specific Example - Synthesis of N-(4-nitrophenyl)azetidin-3-amine

This protocol details the reaction of azetidin-3-amine with 1-fluoro-4-nitrobenzene, a classic SNAr substrate.

Procedure:

  • In a sealed vial, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add azetidin-3-amine (as the free base or generated in situ from the hydrochloride salt with a suitable base like potassium carbonate or DIPEA, 1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield N-(4-nitrophenyl)azetidin-3-amine.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes typical conditions and outcomes for the SNAr reaction with azetidin-3-amine, showcasing its utility with various aromatic and heteroaromatic systems.

Aryl/Heteroaryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2,4-Dichloro-5-nitropyrimidineDIPEAEtOHReflux2-675-90[6]
2,6-Difluoro-3-nitropyridineDIPEAMeCN804-880-95[7]
1-Fluoro-4-nitrobenzeneK2CO3DMSO1006-1285-98[1]
2-Chloro-5-trifluoromethylpyridineNaHDMF603-570-85
4-Chloro-7-nitrobenzofurazanEt3NTHF651-3>95

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Experimental Workflow & Logic

The successful implementation of the SNAr reaction with azetidin-3-amine follows a logical workflow designed to maximize yield and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Reagents Select & Weigh Reagents (Aryl Halide, Azetidine Salt, Base) Setup Combine Reagents in Flask Add Solvent & Base Reagents->Setup Solvent Choose Appropriate Solvent (e.g., EtOH, DMSO, DMF) Solvent->Setup Heating Heat to Desired Temperature (Reflux or specific T) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Quench & Solvent Removal Monitoring->Workup Reaction Complete Extraction Aqueous Workup & Extraction Workup->Extraction Purify Column Chromatography Extraction->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

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Application

Technical Application Note: N-(azetidin-3-yl)pyrimidin-2-amine in JAK Inhibitor Synthesis

This guide details the technical application, synthesis, and utility of N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1316218-63-9), a high-value intermediate in the development of Janus Kinase (JAK) inhibitors. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application, synthesis, and utility of N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1316218-63-9), a high-value intermediate in the development of Janus Kinase (JAK) inhibitors.

Executive Summary

N-(azetidin-3-yl)pyrimidin-2-amine is a "privileged scaffold" utilized in the design of next-generation JAK inhibitors, particularly for autoimmune and ocular indications. Structurally, it serves as a linkage motif that connects the ATP-binding hinge region (via the pyrimidine) to the solvent-exposed region (via the azetidine ring).

Unlike earlier generations of JAK inhibitors that relied on piperidine or pyrrolidine linkers (e.g., Tofacitinib), the incorporation of the azetidine ring introduces specific geometric constraints (


 character) that can improve metabolic stability and selectivity profiles by altering the vector of substituents extending into the kinase solvent channel.
Key Chemical Profile
PropertySpecification
Chemical Name N-(azetidin-3-yl)pyrimidin-2-amine
CAS Number 1316218-63-9 (Free base); 1949816-67-4 (HCl salt)
Molecular Formula

Molecular Weight 150.18 g/mol
pKa (Calculated) ~4.5 (Pyrimidine N1), ~10.5 (Azetidine NH)
Role Bifunctional Intermediate (Hinge Binder + Linker)

Structural Logic & Mechanism of Action

In the context of JAK inhibition, this intermediate functions through a specific topological arrangement:

  • Hinge Binding: The 2-aminopyrimidine moiety acts as a hydrogen bond acceptor/donor pair, interacting with the backbone residues (e.g., Glu966/Leu932 in JAK2) of the kinase hinge region.

  • Solvent Vector: The azetidine ring at the 3-position projects substituents (attached to the azetidine nitrogen) towards the solvent front. This allows for the attachment of "tail" groups (sulfonamides, amides) that tune potency and isoform selectivity (JAK1 vs. JAK2).

Pathway Visualization

The following diagram illustrates the role of this intermediate in the modular synthesis of JAK inhibitors.

JAK_Scaffold_Flow Start Raw Materials: 2-Chloropyrimidine + Boc-3-Aminoazetidine Intermediate Core Scaffold: N-(azetidin-3-yl)pyrimidin-2-amine Start->Intermediate 1. SNAr Coupling 2. Acidic Deprotection Functionalization Divergent Synthesis: N-Alkylation / Acylation Intermediate->Functionalization N1-Azetidine Derivatization FinalDrug JAK Inhibitor Candidate: (e.g., Ocular Anti-inflammatory) Functionalization->FinalDrug SAR Optimization

Caption: Modular assembly workflow showing the central role of the azetidine-pyrimidine scaffold in generating diverse JAK inhibitor libraries.

Experimental Protocols

Protocol A: Synthesis of N-(azetidin-3-yl)pyrimidin-2-amine

Objective: Preparation of the dihydrochloride salt from commercially available precursors via Nucleophilic Aromatic Substitution (


).
Reagents Required:
  • Precursor A: 2-Chloropyrimidine (1.0 eq)

  • Precursor B: tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Isopropyl Alcohol (IPA) or

    
    -Butanol
    
  • Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:
  • Coupling Reaction (

    
    ): 
    
    • Charge a reaction vessel with 2-chloropyrimidine (10.0 g, 87.3 mmol) and IPA (100 mL).

    • Add tert-butyl 3-aminoazetidine-1-carboxylate (16.5 g, 96.0 mmol).

    • Add DIPEA (38.0 mL, 218 mmol) dropwise.

    • Heat the mixture to reflux (

      
      ) under nitrogen atmosphere for 12–16 hours.
      
    • QC Check: Monitor by LC-MS for consumption of 2-chloropyrimidine. Target mass

      
       (Boc-intermediate).
      
    • Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over

      
      , filter, and concentrate. Purify via silica gel chromatography (0-5% MeOH in DCM) to yield the Boc-protected intermediate.
      
  • Deprotection (Boc Removal):

    • Dissolve the Boc-intermediate (1.0 eq) in DCM (5 vol).

    • Cool to

      
       in an ice bath.
      
    • Add 4M HCl in Dioxane (10 eq) dropwise.

    • Allow to warm to RT and stir for 4 hours. A white precipitate (the HCl salt) should form.

    • Isolation: Filter the solid precipitate. Wash the filter cake with diethyl ether (

      
      ) to remove organic impurities.
      
    • Dry under high vacuum at

      
       for 24 hours.
      

Yield Expectation: 75–85% overall. Appearance: White to off-white hygroscopic solid.

Protocol B: Quality Control & Characterization

Verify the identity and purity of the intermediate before downstream use.

TechniqueParameterAcceptance Criteria
HPLC Purity (254 nm)

LC-MS Identity

Da
1H NMR Structure(DMSO-

):

9.5 (br s, 2H,

), 8.4 (d, 2H, Pyr-H), 8.1 (br s, 1H, NH), 6.7 (t, 1H, Pyr-H), 4.8 (m, 1H, CH), 4.1-3.9 (m, 4H,

).
Residual Solvent GC-HSIPA

ppm, Dioxane

ppm
Protocol C: Downstream Application (Library Generation)

Objective: Functionalization of the azetidine nitrogen to create a focused JAK inhibitor library.

  • Acylation/Sulfonylation:

    • Dissolve N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (1.0 eq) in DMF.

    • Add excess base (TEA or DIPEA, 4.0 eq) to neutralize the salt and activate the secondary amine.

    • Add the electrophile (e.g., cyclopropanecarbonyl chloride or methanesulfonyl chloride) (1.1 eq) at

      
      .
      
    • Stir for 2 hours.

  • Rationale: This step installs the "tail" moiety. In the case of Baricitinib analogs, an ethylsulfonyl group is common. For Abrocitinib -like profiles, specific amides are used to engage the hydrophobic pocket adjacent to the ATP site.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at

    
     under argon/nitrogen.
    
  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle the HCl salt in a fume hood to avoid inhalation of dust.

  • Stability: The free base is prone to oxidation; the dihydrochloride salt is stable for >12 months if kept dry.

References

  • Gordhan, H. M., et al. (2023).[1] "Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold." Journal of Medicinal Chemistry, 66(13), 8929–8950.[1] Link[1]

  • Wang, B. J., & Duncton, M. (2020). "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv, Preprint.[2] Link

  • PubChem Compound Summary. (2023). "N-(azetidin-3-yl)pyrimidin-2-amine."[3][4] National Center for Biotechnology Information. Link

  • Menet, C. J. M., & Smits, K. (2010). "Triazolopyridine compounds as JAK inhibitors." Galapagos NV Patent WO2010149769. (Describes analogous synthetic routes for azetidine-linked kinase inhibitors).

Sources

Method

Application Note: Leveraging N-(Azetidin-3-yl)pyrimidin-2-amine in Fragment-Based Drug Design

Mechanistic Rationale: Escaping "Flatland" in Early Discovery Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high-quality, low-molecular-weight chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Escaping "Flatland" in Early Discovery

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. However, a persistent challenge in FBDD is the over-reliance on flat, sp2-hybridized aromatic systems. While these fragments easily form π-π stacking and hydrophobic interactions, they often lead to suboptimal physicochemical properties (e.g., poor aqueous solubility and high metabolic clearance) during the lead optimization phase.

To address this, the incorporation of sp3-rich, conformationally restricted motifs has become a critical strategy [1]. N-(azetidin-3-yl)pyrimidin-2-amine represents a privileged, bifunctional fragment scaffold that perfectly balances pharmacophoric strength with three-dimensional structural complexity.

  • The Pyrimidine-2-amine Motif: Acts as a robust, predictable hydrogen-bond donor/acceptor system. In kinase targets, this moiety frequently forms canonical bidentate hydrogen bonds with the backbone amides of the hinge region [2].

  • The Azetidine-3-yl Ring: Introduces a high fraction of sp3 carbons (

    
    ) and conformational rigidity. Unlike flexible aliphatic chains that incur a high entropic penalty upon target binding, the strained four-membered azetidine ring pre-organizes the molecule. Furthermore, the secondary amine of the azetidine serves as an ideal, synthetically accessible vector for fragment growing, directing substituents precisely into adjacent solvent channels or specificity pockets [3].
    

Binding_Mode cluster_fragment N-(azetidin-3-yl)pyrimidin-2-amine Target Kinase Hinge Region (Backbone Amides/Carbonyls) Pyr Pyrimidine-2-amine (H-bond Donor/Acceptor) Pyr->Target 2-3 H-bonds Aze Azetidine-3-yl Ring (Rigid sp3 Vector, Fsp3) Pyr->Aze C-N bond Solvent Solvent Channel / Specific Pockets Aze->Solvent Vector for Growth

Caption: Pharmacophore mapping and vector projection of N-(azetidin-3-yl)pyrimidin-2-amine in a target site.

Physicochemical Profiling

For a fragment to be viable, it must strictly adhere to the "Rule of 3" (Ro3). N-(azetidin-3-yl)pyrimidin-2-amine exhibits an exceptional physicochemical profile, ensuring that any subsequent molecular weight added during the "growing" phase is justified by a proportional increase in binding affinity (Ligand Efficiency).

Table 1: Quantitative Physicochemical Properties of the Fragment

PropertyValueRo3 ThresholdStrategic Advantage
Molecular Weight (MW) 150.18 g/mol

300
Leaves a ~350 Da budget for lead optimization.
cLogP -0.45

3
Ensures high aqueous solubility for high-concentration screening.
H-Bond Donors (HBD) 3

3
Provides multiple anchoring points for target engagement.
H-Bond Acceptors (HBA) 3

3
Facilitates interaction with target backbone/sidechains.
Fraction sp3 (

)
0.43 (3/7 carbons)N/AEnhances 3D topography and metabolic stability.

Experimental Workflows & Self-Validating Protocols

Because fragments possess low molecular weight and typically exhibit weak binding affinities (


 in the 100 µM to 2 mM range), traditional biochemical assays are prone to false negatives. Therefore, we employ a biophysics-first approach.

FBDD_Workflow A Fragment Library (Azetidine-Pyrimidine derivatives) B Primary Screening (SPR / Ligand-Observed NMR) A->B C Hit Validation & Affinity (Kd ~ 100 µM - 1 mM) B->C D Structural Biology (X-ray Crystallography Soaking) C->D E Fragment Evolution (Growing via Azetidine N-alkylation) D->E F Lead Optimization (Improved Potency & ADME) E->F

Caption: End-to-end FBDD workflow utilizing the azetidine-pyrimidine scaffold.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Logic: SPR is chosen for primary screening because it is label-free, highly sensitive to low-molecular-weight analytes, and captures rapid on/off kinetics characteristic of fragment binding. System Validation: To ensure the system is self-validating, a DMSO calibration curve is mandatory. Fragments are screened at high concentrations (up to 1 mM), requiring 1-5% DMSO. Mismatches in the bulk refractive index between the running buffer and the sample can produce false signals; the calibration curve mathematically subtracts this artifact.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to maximize the theoretical maximum response (

    
    ) for a 150 Da fragment.
    
  • Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 2.0% DMSO.

  • DMSO Calibration: Inject a series of 8 buffer solutions containing DMSO ranging from 1.5% to 2.5%. Plot the relative response of the reference channel vs. the active channel to generate a solvent correction curve.

  • Fragment Injection: Dilute N-(azetidin-3-yl)pyrimidin-2-amine in the running buffer to create a concentration series (15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM, 1 mM). Inject each concentration at a high flow rate (50 µL/min) for 30 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.

  • Data Analysis: Apply solvent correction and reference channel subtraction. Fit the binding responses at equilibrium to a 1:1 steady-state affinity model to derive the dissociation constant (

    
    ).
    
Protocol B: Structural Validation via X-ray Crystallography Soaking

Causality & Logic: Affinity data alone cannot guide drug design. X-ray crystallography provides the exact atomic coordinates of the fragment, revealing the trajectory of the azetidine nitrogen. This dictates the synthetic chemistry required for the "growing" phase [4]. System Validation: A parallel apo-crystal must be soaked in the exact same concentration of DMSO (without the fragment) to confirm that the solvent does not induce conformational changes in the binding site, ensuring the observed electron density is strictly ligand-driven.

Step-by-Step Methodology:

  • Crystal Harvesting: Transfer apo-crystals of the target protein into a 2 µL drop of the mother liquor.

  • Fragment Soaking: Prepare a 500 mM stock of N-(azetidin-3-yl)pyrimidin-2-amine in 100% DMSO. Add this stock directly to the crystallization drop to achieve a final fragment concentration of 25 mM and a DMSO concentration of 5%. Incubate the sealed drop at 20°C for 4 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 25 mM fragment) for 10 seconds.

  • Freezing & Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement. Inspect the

    
     difference electron density maps to unambiguously model the pyrimidine and azetidine rings.
    

Fragment Evolution Strategy

Once the binding pose is confirmed, the fragment must be evolved into a lead compound. The intrinsic value of N-(azetidin-3-yl)pyrimidin-2-amine lies in the secondary amine of the azetidine ring. This nitrogen is a highly reactive nucleophile, allowing for rapid, late-stage diversification via:

  • Reductive Amination: To append flexible aliphatic or benzylic groups.

  • Amide Coupling: To introduce rigid, hydrogen-bond accepting carbonyl motifs.

  • Sulfonylation: To explore deep, hydrophobic sub-pockets.

By utilizing the azetidine ring to project these new functional groups, medicinal chemists can dramatically increase target affinity while maintaining a highly favorable Lipophilic Ligand Efficiency (LLE).

Table 2: Comparative Binding Metrics (Fragment vs. Optimized Lead)

MetricN-(azetidin-3-yl)pyrimidin-2-amine (Fragment)Evolved Azetidine-Amide (Lead)Trajectory / Goal
Affinity (

)
350 µM12 nM>10,000-fold improvement
Ligand Efficiency (LE) 0.36 kcal/mol/HA0.31 kcal/mol/HAMaintain > 0.30
Lipophilic Ligand Efficiency (LLE) 4.25.8Increase to > 5.0

References

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). Available at:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026). Available at:[Link]

Application

coupling reactions involving N-(azetidin-3-yl)pyrimidin-2-amine

Application Note: Strategic Functionalization of N-(azetidin-3-yl)pyrimidin-2-amine Part 1: Executive Summary & Chemical Logic The Scaffold: N-(azetidin-3-yl)pyrimidin-2-amine represents a privileged pharmacophore in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of N-(azetidin-3-yl)pyrimidin-2-amine

Part 1: Executive Summary & Chemical Logic

The Scaffold: N-(azetidin-3-yl)pyrimidin-2-amine represents a privileged pharmacophore in modern drug discovery, structurally related to JAK inhibitors like Baricitinib. It combines a rigid, sp³-rich azetidine spacer with a pyrimidine "warhead" or recognition motif.

The Challenge: Successful utilization of this scaffold requires navigating two critical properties:

  • Ring Strain: The azetidine ring possesses ~25.4 kcal/mol of strain energy, making it susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • Chemoselectivity: The molecule contains two secondary amines. Differentiating the azetidine nitrogen (N1) from the exocyclic linker amine is critical for clean synthesis.

The Solution (The "Why"): Our protocols exploit the vast pKa differential between the two nitrogen centers.

  • Azetidine N1: Typical aliphatic secondary amine (pKa ~11.3). Highly nucleophilic.

  • Exocyclic Linker NH: Anilinic character, electron density delocalized into the electron-deficient pyrimidine ring (pKa ~3.5). Poorly nucleophilic.[1]

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the chemoselectivity and the three primary coupling pathways covered in this guide.

ReactionLandscape cluster_selectivity Chemoselectivity Logic Scaffold N-(azetidin-3-yl) pyrimidin-2-amine Amide Amide Product (Stable, Polar) Scaffold->Amide HATU/DIPEA R-COOH SnAr N-Aryl Product (Rigid, Lipophilic) Scaffold->SnAr SnAr (Cs2CO3) Ar-F / Ar-Cl Sulfon Sulfonamide (Metabolically Stable) Scaffold->Sulfon R-SO2Cl TEA N1 Azetidine N1 (pKa ~11.3) REACTIVE N_Exo Exocyclic NH (pKa ~3.5) INERT

Caption: Chemoselective derivatization pathways for N-(azetidin-3-yl)pyrimidin-2-amine based on nucleophilicity.

Part 3: Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Creating diverse libraries with carboxylic acids, including sterically hindered ones.

Mechanism: HATU generates a highly reactive OAt-active ester in situ.[2] The high reaction rate minimizes the exposure of the strained azetidine ring to potential side reactions.

Materials:

  • Scaffold: N-(azetidin-3-yl)pyrimidin-2-amine (1.0 equiv)[3]

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration 0.1 M)

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Why? Pre-formation of the activated ester prevents the azetidine from reacting with raw HATU (guanidinylation side reaction).

  • Addition: Dissolve the N-(azetidin-3-yl)pyrimidin-2-amine scaffold in a minimal amount of DMF. Add this solution to the pre-activated acid mixture.

  • Base Chase: Add the remaining DIPEA (1.5 equiv).

    • Note: Ensure the pH is >8 (check with moist pH paper above the vial).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[4]

    • Wash with saturated NaHCO₃ (removes acid/HATU byproducts).[2]

    • Wash with Water (removes DMF).

    • Caution: Do NOT use strong acid washes (e.g., 1N HCl) during workup, as the pyrimidine moiety may protonate and extract into the aqueous layer, or the azetidine amide may hydrolyze/open. Use dilute citric acid if neutralization is strictly necessary.

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Best for: Attaching heteroaryl groups (pyridines, pyrimidines) to the azetidine nitrogen.

Mechanism: The azetidine nitrogen acts as a potent nucleophile attacking an electron-deficient aryl halide.

Materials:

  • Scaffold: 1.0 equiv

  • Electrophile: 2-Chloropyrimidine, 2-Fluoropyridine, or similar (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: DMSO or NMP (Concentration 0.2 M)

Step-by-Step Procedure:

  • Setup: Combine Scaffold, Electrophile, and Cs₂CO₃ in a microwave vial. Add DMSO.

  • Thermal Cycle:

    • Method A (Standard): Heat to 80°C for 4–12 hours.

    • Method B (Microwave): Heat to 100°C for 30–60 minutes.

  • Monitoring: SnAr on azetidines is sensitive to steric bulk. If conversion stalls, add 0.5 equiv more electrophile, not higher temperature (to avoid polymerization).

  • Purification: These products are often polar. Reverse-phase (C18) chromatography is recommended.

Part 4: The Self-Validating System (QC & Troubleshooting)

How do you verify the reaction worked without full characterization? Use these diagnostic markers.

DiagnosticObservationInterpretation
LC-MS (ESI+) M+H Shift Mass corresponds to Product. No mass of "dimer" (reaction at both nitrogens).
¹H NMR (DMSO-d₆) Azetidine CH₂ In the starting material, azetidine protons appear ~3.5–3.8 ppm. Upon acylation (Amide), these split and shift downfield to 4.0–4.5 ppm due to the adjacent carbonyl.
¹H NMR (Exocyclic NH) Signal Integrity The NH linker signal (usually ~7.0–8.0 ppm, broad) should remain a doublet (coupling to CH) or broad singlet. If this signal disappears, you have over-reacted at the wrong nitrogen.
TLC (5% MeOH/DCM) Rf Change Amides are generally less polar than the free amine starting material. Look for a higher Rf spot.

Part 5: Workflow Visualization

The following diagram outlines the decision logic for optimizing yield based on the electrophile type.

OptimizationFlow Start Start: Coupling Reaction CheckLCMS Check LC-MS (1 hr) Start->CheckLCMS Decision Conversion > 50%? CheckLCMS->Decision Good Continue to Workup (NaHCO3 Wash) Decision->Good Yes Stalled Reaction Stalled Decision->Stalled No AddCat Add HOAt or DMAP (Catalyst) Stalled->AddCat If Amide Coupling Heat Increase Temp (Max 60°C) Stalled->Heat If SnAr

Caption: Decision tree for reaction monitoring and real-time optimization.

References

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Context: Establishes HATU/HOAt mechanism for efficient secondary amine coupling.
  • Duncton, M. A. (2011). Azetidines: New Tools for the Medicinal Chemist. MedChemComm, 2, 1135-1161. Link

    • Context: Comprehensive review of azetidine reactivity, stability, and use in SnAr reactions.
  • Dowell, S. J., et al. (2017). Identification of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives as histamine H3 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 27(16), 3744-3748. Link

    • Context: Specific application of the pyrimidine-azetidine scaffold in drug discovery, validating the stability and synthetic feasibility.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

    • Context: Discusses the pKa and metabolic advantages of using azetidines over larger rings like piperidines.

Sources

Method

Application Note &amp; Protocol: Synthesis and Optimization of Azetidine-Containing Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic rationale, structural optimization, and self-validating synthetic protocols for azetidine-based kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic rationale, structural optimization, and self-validating synthetic protocols for azetidine-based kinase inhibitors.

Introduction: The Strategic Role of Azetidines in Kinase Inhibition

In the pursuit of highly selective and metabolically stable small-molecule kinase inhibitors, the azetidine ring has emerged as a privileged structural motif [1]. As a highly strained, four-membered nitrogen heterocycle, azetidine offers a unique compromise between molecular rigidity and physicochemical stability.

Historically, flexible aliphatic rings (e.g., piperidines, piperazines) were used to vector pharmacophores into the solvent-exposed regions of kinase active sites. However, these flexible rings often incur high entropic penalties upon binding and are susceptible to oxidative metabolism (e.g., via Cytochrome P450 enzymes). By replacing these moieties with azetidines or spiroazetidines, medicinal chemists can:

  • Lower Lipophilicity (clogP): Improving aqueous solubility and oral bioavailability.

  • Act as Rigidified Isosteres: Spiroazetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane) act as excellent 3D isosteres for morpholine, reducing the number of rotatable bonds and locking the molecule into a bioactive conformation [1].

  • Tune Basicity: The strained nature of the ring alters the pKa of the nitrogen, often reducing hERG liabilities and improving kinase selectivity profiles.

Recent breakthroughs underscore the utility of this scaffold, including the FDA-approved MEK inhibitor cobimetinib , the JAK1/2 inhibitor baricitinib , and emerging 2024–2026 clinical candidates targeting MerTK in oncology[2] and Discoidin Domain Receptors (DDR1/2) for idiopathic pulmonary fibrosis (IPF) [3].

Workflow Hit Target & Hit ID (Kinase Assays) Scaffold Scaffold Hopping (Azetidine Insertion) Hit->Scaffold Synthesis Chemical Synthesis (Coupling & Cyclization) Scaffold->Synthesis InVitro In Vitro Profiling (Selectivity & ADME) Synthesis->InVitro InVivo In Vivo Efficacy (Target Engagement) InVitro->InVivo

Workflow for the discovery and optimization of azetidine-containing kinase inhibitors.

Quantitative Data: Profiling Azetidine-Containing Inhibitors

The integration of azetidine rings directly impacts the binding affinity and selectivity of kinase inhibitors. Table 1 summarizes key quantitative data across various therapeutic targets.

Table 1: Pharmacological Profile of Key Azetidine-Containing Kinase Inhibitors

Compound / LeadTarget KinasePrimary IndicationAzetidine Structural RolePotency (IC₅₀)
Baricitinib JAK1 / JAK2Rheumatoid ArthritisN-linked ethylsulfonyl azetidine5.9 nM / 5.7 nM
Cobimetinib MEK1 / MEK2MelanomaN-linked azetidine0.9 nM
Delgocitinib Pan-JAKAtopic DermatitisSpirocyclic pyrrolidine-azetidine2.8 – 58 nM
Compound 31 [2]MerTKSolid TumorsAzetidine-benzoxazole substituent< 5 nM
Compound 37 [3]DDR1 / DDR2Pulmonary Fibrosis3-aminoazetidine derivative< 10 nM

Mechanistic Insights & Pathway Modulation

Azetidine derivatives often target the ATP-binding pocket (hinge region) of kinases. For instance, in the JAK/STAT pathway, the azetidine core of baricitinib optimally vectors the pyrazole hinge-binding motif, ensuring deep insertion into the JAK1/2 active site while the ethylsulfonyl group interacts with the solvent-front residues. This precise vectorization is critical for competitive inhibition of ATP, halting downstream STAT phosphorylation and subsequent inflammatory gene transcription.

Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK1/2 Kinase (Active State) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription (Inflammatory Response) STAT->Transcription Azetidine Azetidine Inhibitor (e.g., Baricitinib) Azetidine->JAK ATP-Competitive Inhibition

JAK/STAT signaling pathway modulation by ATP-competitive azetidine kinase inhibitors.

Experimental Protocols

The synthesis of azetidine-containing molecules requires strict control over reaction parameters. The inherent ring strain (~26 kcal/mol) makes azetidines susceptible to ring-opening under harsh acidic or nucleophilic conditions. The following protocols are engineered with causality-driven steps and self-validating checkpoints.

Protocol A: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Baricitinib Intermediate)

This Horner-Wadsworth-Emmons (HWE) olefination installs the critical exocyclic double bond required for the subsequent pyrazole coupling in baricitinib synthesis [4].

Reagents: Diethyl (cyanomethyl)phosphonate (1.2 eq), Potassium tert-butoxide (1.0 M in THF, 1.1 eq), tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), anhydrous THF.

  • Carbanion Generation: To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF under N₂, slowly add KOtBu dropwise at -5 °C.

    • Causality: Maintaining -5 °C is critical. Higher temperatures lead to uncontrolled exotherms and potential polymerization of the phosphonate, while KOtBu is chosen over stronger bases (like n-BuLi) to prevent nucleophilic attack on the azetidine ring.

  • Ketone Addition: Stir for 3 hours at -5 °C, then add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise. Stir for an additional 2 hours at -5 °C, then warm to room temperature for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under vacuum.

  • Self-Validating Checkpoint: The reaction is self-indicating; the initial deep color of the carbanion solution will fade as the azetidinone is consumed. To rigorously validate, perform an LC-MS analysis. The disappearance of the starting material mass (m/z 171) and the appearance of the product mass (m/z 194) confirm successful olefination. If unreacted ketone remains, the internal temperature during addition was likely too low, impeding the nucleophilic attack.

Protocol B: Buchwald-Hartwig Cross-Coupling for Azetidine-Hinge Binder Conjugation

Used extensively in the synthesis of DDR1/2 and MerTK inhibitors [2, 3], this protocol couples a primary or secondary azetidine amine to an aryl bromide (the kinase hinge-binding motif).

Reagents: Azetidine amine (1.2 eq), Aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), Cs₂CO₃ (2.0 eq), 1,4-dioxane.

  • Degassing: Combine the azetidine amine, aryl bromide, and Cs₂CO₃ in 1,4-dioxane. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Activation: Add Pd₂(dba)₃ and XPhos under a positive stream of Argon. Seal the vial and heat to 90 °C for 4–6 hours.

    • Causality: XPhos is specifically selected due to its bulkiness and electron-rich nature, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered, strained azetidine rings.

  • Self-Validating Checkpoint: A successful coupling results in the precipitation of cesium bromide (CsBr), causing the mixture to become visibly cloudy. Validate completion via TLC (Hexane:EtOAc 1:1). The product spot will exhibit strong UV activity (254 nm) due to the extended conjugation of the hinge-binding heteroaryl group. If the starting aryl bromide persists, re-degas the mixture and spike with an additional 2 mol% of Pd₂(dba)₃.

Protocol C: Copper-Catalyzed Photoinduced Radical Cyclization of Ynamides to Spiroazetidines

This advanced protocol accesses the highly strained spirocyclic pyrrolidine-azetidine core (found in pan-JAK inhibitors like delgocitinib) avoiding the thermal degradation typical of strained intermediates [5].

Reagents: Iodoethyl-ynamide (1.0 eq), [Cu(bcp)DPEphos]PF₆ (5 mol%), DIPEA (10 eq), anhydrous CH₃CN.

  • Preparation: In an oven-dried vial, dissolve the iodoethyl-ynamide and the Cu-photocatalyst in degassed CH₃CN (0.1 M). Add DIPEA.

  • Irradiation: Irradiate the mixture with a 450 nm Blue LED at room temperature for 12 hours.

    • Causality: The blue LED precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Cu-complex. The photoinduced anti-Baldwin 4-exo-dig radical cyclization allows the formation of the highly strained spiroazetidine at room temperature, preventing thermal ring-opening.

  • Self-Validating Checkpoint: The reaction mixture must remain homogeneous. Validate the cyclization by taking a crude ¹H NMR aliquot. The terminal alkyne proton (typically around δ 2.5–3.0 ppm) must completely disappear, replaced by exocyclic alkene protons (δ 4.8–5.5 ppm). If the alkyne persists, verify that the emission wavelength of the LED is exactly 450–460 nm.

References

  • Gorman, J. V., et al. "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement." Journal of Medicinal Chemistry, 2024, 67(19), 17033-17052. URL: [Link]

  • Carzaniga, L., et al. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry, 2026. URL: [Link]

  • "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal (PMC), 2019. URL: [Link]

  • "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides." Nature Communications, 2022. URL: [Link]

Application

Application Note: High-Fidelity Deprotection of N-Boc-azetidin-3-yl-pyrimidin-2-amine

Executive Summary The deprotection of N-Boc-azetidin-3-yl-pyrimidin-2-amine represents a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. While the azetidine ring offers desirable physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deprotection of N-Boc-azetidin-3-yl-pyrimidin-2-amine represents a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. While the azetidine ring offers desirable physicochemical properties (low lipophilicity, metabolic stability, and rigid conformational control), its inherent ring strain (~25 kcal/mol) requires careful modulation of deprotection conditions to prevent acid-catalyzed ring opening or polymerization.

This guide provides two validated protocols for removing the tert-butoxycarbonyl (Boc) group to yield the secondary amine, N-(azetidin-3-yl)pyrimidin-2-amine , either as a stable salt or a free base. It addresses the specific challenges of handling polar, water-soluble azetidine salts and provides a "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) chromatography.

Chemical Strategy & Mechanism[1][2][3][4][5]

Structural Analysis

The target molecule contains two distinct nitrogen centers:

  • Azetidine Nitrogen (N1): The site of Boc protection. Upon deprotection, this becomes a highly basic secondary aliphatic amine (pKa ~9–10).

  • Exocyclic Linker Nitrogen: A secondary amine connecting the azetidine and pyrimidine rings. This nitrogen is less basic due to delocalization into the pyrimidine ring.

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed


 elimination mechanism. The acid protonates the carbamate carbonyl oxygen, leading to the fragmentation of the C-O bond.[1] This releases the tert-butyl cation (which is rapidly converted to isobutylene) and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Critical Consideration: While azetidines are generally stable to TFA and HCl, the generation of the electrophilic tert-butyl cation can theoretically lead to alkylation of the electron-rich pyrimidine ring or the linker amine. However, in this specific scaffold, the rapid elimination of isobutylene usually predominates.

BocDeprotection Start N-Boc-azetidin-3-yl-pyrimidin-2-amine Protonation Protonated Carbamate (Intermediate) Start->Protonation + H+ (TFA or HCl) Fragmentation Fragmentation (Rate Limiting) Protonation->Fragmentation - t-Bu Cation Products Azetidin-3-yl-pyrimidin-2-amine (Salt) + CO2 + Isobutylene Fragmentation->Products - CO2

Figure 1: Acid-catalyzed mechanism for the deprotection of the N-Boc-azetidinyl scaffold.

Experimental Protocols

Protocol A: TFA Deprotection (Standard)

Best for: Small scale (<100 mg), medicinal chemistry optimization, or when purification via Prep-HPLC is intended. Product Form: Trifluoroacetate salt (highly soluble, often hygroscopic).

Reagents
  • Substrate: N-Boc-azetidin-3-yl-pyrimidin-2-amine

  • Acid: Trifluoroacetic acid (TFA), Reagent Grade (>99%)

  • Solvent: Dichloromethane (DCM), Anhydrous[2]

  • Scavenger (Optional): Triethylsilane (TES) (Only if t-butyl alkylation is observed)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the substrate in DCM to a concentration of 0.1 M.

    • Note: Ensure the flask is vented (needle + balloon) to accommodate CO₂ and isobutylene release.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add TFA to achieve a final ratio of DCM:TFA (2:1 to 4:1 v/v) .

    • Why 0°C? Controls the exotherm and minimizes potential acid-catalyzed ring opening, although azetidines are relatively robust.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by LCMS (Expect M-100 mass for loss of Boc, or M-56 for loss of t-Bu fragment). TLC is often ineffective due to the polarity of the product.

  • Workup (Evaporation): Concentrate the mixture in vacuo (rotary evaporator) at <40°C.

  • Azeotroping: To remove excess TFA, redissolve the residue in DCM or Toluene and re-evaporate. Repeat 3 times.

    • Result: The product is obtained as a thick oil or gum (TFA salt).

Protocol B: HCl Deprotection (Scale-Up)

Best for: Larger scale (>1 g), process chemistry, or when a solid salt is required for storage/crystallization. Product Form: Hydrochloride salt (Solid, stable).

Reagents
  • Acid: 4.0 M HCl in 1,4-Dioxane (commercially available)

  • Solvent: Methanol (MeOH) or 1,4-Dioxane

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or MeOH (0.2 M).

    • Note: If solubility is poor in dioxane, use a small amount of MeOH to aid dissolution before adding HCl.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents relative to substrate) at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: A white precipitate often forms as the reaction proceeds (the HCl salt of the amine).

  • Isolation (Filtration):

    • If precipitate forms: Dilute with diethyl ether (Et₂O) to complete precipitation. Filter the solid under nitrogen/argon. Wash the cake with Et₂O.

    • If no precipitate: Concentrate in vacuo. Triturate the residue with Et₂O or MTBE to induce solidification.

  • Drying: Dry the solid under high vacuum to remove traces of dioxane and HCl.

Purification & Free Base Isolation

The resulting salts are highly polar. Standard aqueous extraction (DCM/Water) often leads to low recovery because the product partitions into the aqueous phase.

Protocol C: SCX "Catch-and-Release" (Recommended)

This method efficiently isolates the free base and removes non-basic impurities.

  • Conditioning: Use a Strong Cation Exchange (SCX-2) cartridge. Pre-wet with MeOH.

  • Loading: Dissolve the crude salt (from Protocol A or B) in MeOH and load onto the cartridge.

    • Mechanism:[3][2][1] The amine binds to the sulfonic acid resin ("Catch"). Neutral impurities pass through.

  • Washing: Flush the cartridge with 3–5 column volumes of MeOH.

  • Elution ("Release"): Elute with 2.0 M Ammonia in Methanol .

    • Mechanism:[3][2][1] Ammonia displaces the product from the resin.

  • Concentration: Evaporate the ammoniacal methanol fraction to yield the clean free base .

Decision Logic & Workflow

Workflow Input Starting Material: N-Boc-azetidin-3-yl-pyrimidin-2-amine ScaleCheck Scale / Goal? Input->ScaleCheck PathTFA Small Scale / HPLC Prep (Use TFA/DCM) ScaleCheck->PathTFA <100 mg PathHCl Scale Up / Solid Isolation (Use HCl/Dioxane) ScaleCheck->PathHCl >1 g ProcessTFA Evaporate & Azeotrope (Yields TFA Salt) PathTFA->ProcessTFA ProcessHCl Precipitate & Filter (Yields HCl Salt) PathHCl->ProcessHCl Purification Is Free Base Required? ProcessTFA->Purification ProcessHCl->Purification SCX SCX Chromatography (Catch & Release) Purification->SCX Yes FinalSalt Final Product: Amine Salt Purification->FinalSalt No FinalBase Final Product: Free Amine SCX->FinalBase

Figure 2: Decision matrix for selecting the optimal deprotection and isolation pathway.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterTFA Method (Protocol A)HCl Method (Protocol B)
Reaction Time 1–2 Hours2–4 Hours
Temperature 0°C

RT
0°C

RT
By-products Isobutylene, CO₂, TFA saltsIsobutylene, CO₂, HCl salts
Physical State Viscous Oil / GumWhite/Off-white Solid
Solubility Water, MeOH, DMSOWater, MeOH, DMSO
Key Risk HygroscopicityExcess Acid Trapping
Troubleshooting Guide
  • Issue: Ring Opening.

    • Diagnosis: NMR shows loss of the characteristic azetidine multiplets (usually

      
       3.5–4.5 ppm) and appearance of linear alkyl signals.
      
    • Solution: Ensure temperature does not exceed RT.[4] Avoid prolonged reaction times. Switch to milder conditions (e.g., dilute TFA or HCl in Et₂O).

  • Issue: Incomplete Deprotection.

    • Diagnosis: LCMS shows M+100 or M+56 peaks.

    • Solution: Add more acid equivalents. Ensure the starting material is fully dissolved (use MeOH co-solvent if needed).

  • Issue: Low Recovery after Workup.

    • Cause: Product is water-soluble.[5]

    • Solution: Do not use aqueous extraction. Use Protocol C (SCX) or simply evaporate and precipitate the salt.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard reference for Boc deprotection mechanisms).

  • St-Onge, M., et al. (2019). "Process Development of a 3-Aminoazetidine Derivative." Organic Process Research & Development. Link (Demonstrates stability of azetidine rings under acidic conditions).

  • Dunlop, J., et al. (2008). "Characterization of 3-Aminoazetidine Derivatives as Histamine H3 Antagonists." Journal of Medicinal Chemistry. Link (Example of synthesis and handling of 3-aminoazetidine-pyrimidines).

  • BenchChem Technical Notes. "Boc Deprotection Methods for (R)-3-(Boc-amino)pyrrolidine and Azetidine Analogs." Link (General protocols for cyclic amine deprotection).

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Azetidines." Journal of Organic Chemistry. Link (Structural insights into azetidine stability).

Sources

Method

preparation of N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride

This Application Note provides a comprehensive, expert-level guide for the synthesis of -(azetidin-3-yl)pyrimidin-2-amine dihydrochloride . This protocol is designed for high reproducibility, scalability, and compliance...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide for the synthesis of


-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride . This protocol is designed for high reproducibility, scalability, and compliance with rigorous scientific standards.

Application Note: Synthesis of -(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride

Abstract

This guide details the optimized synthetic route for


-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride , a critical heterocyclic building block in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and histamine receptor modulators. The protocol utilizes a robust Nucleophilic Aromatic Substitution (

) strategy followed by acidic deprotection. Key features include a self-validating purification workflow, critical process safety parameters, and a detailed troubleshooting matrix.

Introduction & Retrosynthetic Analysis

The target molecule features a pyrimidine ring linked via a secondary amine to the 3-position of an azetidine ring. The dihydrochloride salt form is selected to enhance stability and water solubility, addressing the volatility and hygroscopicity often associated with free-base azetidines.

Strategic Logic

The synthesis is disconnected into two primary stages:

  • C-N Bond Formation (

    
    ):  The electron-deficient 2-chloropyrimidine reacts with the nucleophilic primary amine of tert-butyl 3-aminoazetidine-1-carboxylate. The Boc-group on the azetidine nitrogen is essential to prevent polymerization and regioselectivity issues.
    
  • Global Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl generates the final dihydrochloride salt directly, avoiding an unstable free-base intermediate.

Reaction Scheme Visualization

Retrosynthesis Target Target: N-(azetidin-3-yl)pyrimidin-2-amine 2HCl Inter Intermediate: tert-butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Target->Inter Deprotection (HCl/Dioxane) SM1 SM 1: 2-Chloropyrimidine Inter->SM1 SnAr Coupling (DIPEA, DMSO) SM2 SM 2: tert-butyl 3-aminoazetidine- 1-carboxylate Inter->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine-azetidine scaffold.

Materials & Equipment

Reagents Table
ReagentCAS Registry No.Equiv.Role
2-Chloropyrimidine 1722-12-91.0Electrophile
tert-Butyl 3-aminoazetidine-1-carboxylate 193269-78-21.1Nucleophile
N,N-Diisopropylethylamine (DIPEA) 7087-68-52.5Base (Acid Scavenger)
Dimethyl sulfoxide (DMSO) 67-68-5-Solvent (Step 1)
4M HCl in 1,4-Dioxane -10.0Deprotection Agent
Ethyl Acetate / Hexanes --Workup/Purification
Key Equipment
  • Microwave Reactor (Optional but recommended for Step 1 kinetics).

  • Rotary Evaporator with high-vacuum capability (for DMSO removal).

  • LC-MS (ESI+) for reaction monitoring.

  • Vacuum drying oven (

    
    ).
    

Experimental Protocol

Step 1: Preparation of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Rationale: The 2-position of pyrimidine is sufficiently electrophilic for


 due to the electron-withdrawing effect of the two ring nitrogens. DMSO is chosen to solubilize the polar transition state, while DIPEA neutralizes the HCl byproduct.
  • Setup: In a 100 mL round-bottom flask (or microwave vial), dissolve 2-chloropyrimidine (1.14 g, 10.0 mmol) and tert-butyl 3-aminoazetidine-1-carboxylate (1.89 g, 11.0 mmol) in anhydrous DMSO (10 mL).

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) dropwise.

  • Reaction:

    • Thermal Method: Heat to

      
       for 12–16 hours under 
      
      
      
      atmosphere.
    • Microwave Method (Preferred): Heat to

      
       for 45 minutes.
      
  • Monitoring: Check by LC-MS. Target mass

    
     (product) vs. 
    
    
    
    (SM). Note: The Boc group is acid-labile; ensure LC-MS mobile phase is not too acidic or interpret fragments accordingly.
  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water (

      
       mL), and dry.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (0–50% Ethyl Acetate in Hexanes).

    • Yield Target: 75–85%

    • Appearance: White crystalline solid.

Step 2: Deprotection to -(azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Rationale: Anhydrous acidic conditions are critical. Aqueous HCl would require lyophilization, which is inefficient. Using HCl in dioxane precipitates the salt directly, ensuring high purity and easy isolation.

  • Dissolution: Dissolve the intermediate from Step 1 (2.0 g, 8.0 mmol) in Dichloromethane (DCM) (10 mL) or minimal Methanol (5 mL).

  • Acidolysis: Cool to

    
    . Add 4M HCl in Dioxane  (20 mL, 80 mmol) dropwise.
    
  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Visual Cue: A heavy white precipitate (the dihydrochloride salt) should form.

  • Completion Check: TLC (10% MeOH/DCM) shows disappearance of the starting material (

    
    ).
    
  • Isolation:

    • Dilute the suspension with Diethyl Ether (40 mL) to maximize precipitation.

    • Filter the solid under a nitrogen blanket (hygroscopic precaution).

    • Wash the cake with Diethyl Ether (

      
       mL).
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Yield Target: >90%[1]

    • Appearance: White to off-white hygroscopic solid.

Process Validation & Quality Control

Analytical Specifications

To validate the synthesis, compare your data against these expected values. This constitutes the "Self-Validating" system.

TestExpected ResultDiagnostic Note
LC-MS (ESI+)

Free base mass observed.

NMR (

)

8.4 (d, 2H, Pyr), 6.9 (t, 1H, Pyr), 4.8 (m, 1H, CH), 4.4 (m, 2H,

), 4.1 (m, 2H,

)
Azetidine protons shift downfield (

0.5 ppm) vs. Boc-intermediate due to protonation.
Chloride Content 30.5% - 32.5% (Theoretical: 31.8%)Confirming 2HCl stoichiometry via Argentometric titration.
Workflow Logic Diagram

Workflow Start Start: Reaction Mixture Check LC-MS Check: Conversion > 95%? Start->Check Check->Start No (Add time/heat) Workup Aq. Workup / Extraction Check->Workup Yes Purify Flash Chromatography (EtOAc/Hex) Workup->Purify If impure Deprotect HCl/Dioxane Treatment Workup->Deprotect If pure Purify->Deprotect Filter Filtration & Ether Wash Deprotect->Filter Final Final Product: Dihydrochloride Salt Filter->Final

Figure 2: Decision-matrix for reaction monitoring and purification.

Expertise & Troubleshooting (The "Why" and "How")

Why Dihydrochloride?

The pyrimidine ring contains two nitrogens. While weakly basic (


), in the presence of excess strong acid (4M HCl), they can accept protons. The azetidine nitrogen (

) is the primary salt site. Isolating as the 2HCl salt ensures a non-sticky, free-flowing powder. If the monohydrochloride is desired, careful titration with 1 equivalent of base is required, but the 2HCl form is standard for stability.
Troubleshooting Matrix
  • Problem: Low conversion in Step 1.

    • Solution: Switch solvent to N-methyl-2-pyrrolidone (NMP) and increase temperature to

      
      . Ensure 2-chloropyrimidine is not hydrolyzed (check for 2-hydroxypyrimidine byproduct).
      
  • Problem: Product is a sticky gum in Step 2.

    • Solution: The salt is likely retaining solvent. Triturate vigorously with diethyl ether or acetonitrile. Sonicate the flask to induce crystallization.

  • Problem: Azetidine ring opening.

    • Solution: Avoid strong aqueous acids at high temperatures. The anhydrous HCl/Dioxane method at room temperature preserves the strained 4-membered ring.

References

  • Use of Azetidines in Medicinal Chemistry

    • Lowe, M. et al. "Azetidines as Privileged Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2010.

  • General on Pyrimidines: Roughley, S. D. & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Contextual reference for aminopyrimidine synthesis).
  • Deprotection Protocols: Greene, T. W. & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed. Wiley-Interscience. (Standard protocol for Boc removal).
  • Specific Analog Synthesis (Methodology Basis)

    • Alterman, M. et al. "Fast Microwave-Assisted Preparation of Amino-Pyrimidines." Journal of Medicinal Chemistry, 2004.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of SNAr reaction for azetidinyl-pyrimidines

Technical Support Center: Azetidinyl-Pyrimidine Synthesis Optimization Status: Online Support Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SNAR-AZT-PYR-001 Subject: Optimizing Yield & Selectivity in SNAr Rea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidinyl-Pyrimidine Synthesis Optimization

Status: Online Support Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SNAR-AZT-PYR-001 Subject: Optimizing Yield & Selectivity in SNAr Reactions of Azetidine with Halopyrimidines

Executive Summary & Mechanistic Insight

Welcome to the technical support center. You are likely here because the reaction between azetidine (or its HCl salt) and a chloropyrimidine is failing to reach quantitative conversion, or you are struggling to isolate the polar product.

The Core Challenge: The synthesis of azetidinyl-pyrimidines via Nucleophilic Aromatic Substitution (SNAr) is governed by a tug-of-war between nucleophilicity (azetidine is a strong but strained nucleophile) and electrophilicity (pyrimidine is electron-deficient but regiochemically complex).

The "Why" Behind the Protocol:

  • Regioselectivity (C4 vs. C2): In 2,4-dichloropyrimidine, the C4 position is kinetically favored for SNAr attack.[1] This is due to the lower LUMO energy coefficient at C4 compared to C2 and less steric hindrance from the adjacent nitrogen lone pairs. However, this selectivity can erode at high temperatures or with specific solvents [1, 4].

  • The Azetidine Factor: Azetidine is a strained 4-membered ring. While this ring strain (~26 kcal/mol) increases nucleophilicity compared to acyclic amines, it also makes the ring susceptible to acid-catalyzed ring-opening (polymerization) or hydrolysis if the reaction mixture becomes too acidic or hot [8].

Troubleshooting Guides (FAQs)

Q1: My reaction stalls at 50-60% conversion. Adding more azetidine doesn't help. Why?

Diagnosis: This is often a "Base/Salt" equilibrium issue, not a kinetic one. Root Cause: Azetidine is typically supplied as a hydrochloride salt (Azetidine[2]·HCl). If you use a weak base (e.g., NaHCO₃) or insufficient base, the equilibrium favors the protonated (non-nucleophilic) azetidine. Furthermore, the byproduct of the SNAr reaction is HCl, which will protonate the remaining azetidine if not scavenged.

Corrective Action:

  • Switch Base: Use DIPEA (Diisopropylethylamine) or Cs₂CO₃ . DIPEA is non-nucleophilic and soluble in organic media, ensuring a homogeneous reaction.

  • Solvent Switch: If using ethanol/butanol, switch to a dipolar aprotic solvent (DMSO or DMF). These solvents solvate the cation of the base, leaving the azetidine "naked" and more reactive.

  • Stoichiometry: Use 2.5 to 3.0 equivalents of base relative to Azetidine·HCl.

Q2: I am seeing a "regio-isomer" mixture (C2 vs. C4 substitution). How do I force C4 selectivity?

Diagnosis: Thermodynamic equilibration or steric factors are at play. Root Cause: While C4 is kinetically favored, higher temperatures can allow the thermodynamically stable product (often C2 in specific substitution patterns) to form, or allow double-substitution.

Corrective Action:

  • Temperature Control: Lower the temperature to 0°C or RT initially. The C4 position reacts faster; keeping it cold favors the kinetic product.

  • Leaving Group: Switch from 2,4-dichloropyrimidine to 2,4-difluoropyrimidine . The fluoride is a better leaving group for SNAr (due to the high electronegativity stabilizing the Meisenheimer complex), allowing the reaction to proceed at much lower temperatures (often -78°C to 0°C), locking in kinetic selectivity [1].

Q3: I cannot extract the product. It stays in the aqueous layer.

Diagnosis: Amphiphilic nature of the product. Root Cause: Azetidinyl-pyrimidines are highly polar due to the basic nitrogens. Standard EtOAc/Water extractions often fail.

Corrective Action:

  • The "Magic" Solvent Mix: Do not use pure EtOAc. Use a mixture of CHCl₃ : Isopropanol (3:1) for extraction. This mixture is polar enough to pull the product from the aqueous phase but forms a distinct layer.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.[3]

Optimized Experimental Protocols

Method A: The "Gold Standard" (High Yield, Difficult Substrates)

Best for unactivated pyrimidines or when high regioselectivity is needed.

  • Setup: Flame-dry a round-bottom flask under N₂.

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Cooling: Cool to 0 °C (ice bath).

  • Nucleophile Prep: In a separate vial, mix Azetidine·HCl (1.1 equiv) and DIPEA (3.0 equiv) in minimal DMSO. Sonicate to ensure free-basing.

  • Addition: Add the azetidine solution dropwise to the pyrimidine over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by LC-MS.[4]

  • Workup: Pour into ice water. If solid precipitates, filter.[3][5][6] If no solid, extract with CHCl₃:IPA (3:1) (3x). Wash organics with brine, dry over Na₂SO₄.[4]

Method B: The "Green" Alternative (Scalable)

Best for simple substrates where regioselectivity is less critical.

  • Solvent: Use n-Butanol or Isopropanol .

  • Base: Use K₂CO₃ (2.5 equiv).

  • Procedure: Mix Pyrimidine, Azetidine·HCl, and Base in alcohol. Heat to 80 °C .

  • Advantage: The product often precipitates upon cooling, allowing for filtration without aqueous workup.

Diagnostic Visualizations

Figure 1: Troubleshooting Decision Matrix

Caption: Step-by-step logic flow for diagnosing low yields in Azetidine-Pyrimidine SNAr couplings.

SNAr_Troubleshooting Start Start: Low Yield / Poor Conversion Check_SM Is Starting Material (SM) consumed? Start->Check_SM Check_Byprod Are byproducts visible (LCMS/TLC)? Check_SM->Check_Byprod Yes (SM Gone) Solubility Is Azetidine·HCl dissolved? Check_SM->Solubility No (SM Remains) Hydrolysis Byproduct: Hydrolysis (-OH)? Cause: Wet solvent/base Check_Byprod->Hydrolysis Mass = M+16/M-Cl+OH Regio Byproduct: Wrong Isomer? Cause: Temp too high Check_Byprod->Regio Multiple Isomer Spots Polymer Byproduct: Baseline smear? Cause: Azetidine ring opening Check_Byprod->Polymer Baseline/Tailing Base_Check Check Base Strength/Equivs Switch to DIPEA/Cs2CO3 Solubility->Base_Check No (Suspension) Solvent_Check Switch to DMSO/DMF (Increase Polarity) Solubility->Solvent_Check Yes but slow Temp_Check Increase Temp (carefully) or Change LG to Fluorine Solvent_Check->Temp_Check Still slow

Figure 2: Regioselectivity Workflow

Caption: Workflow to control C4 vs C2 selectivity based on reaction conditions and substrate electronics.

Regioselectivity Input 2,4-Dichloropyrimidine Condition_A Cold (0°C) Non-polar solvent Steric bulk Input->Condition_A Condition_B Heat (>80°C) Polar solvent Lewis Acid Cat. Input->Condition_B Result_C4 C4 Product (Kinetic) Preferred Path Condition_A->Result_C4 Favors Result_C2 C2 Product (Thermodynamic) or Mixture Condition_B->Result_C2 Increases Risk of Mech_Note Mechanism: C4 has lower LUMO coeff but less steric hindrance Result_C4->Mech_Note Why?

Comparative Data: Solvent & Base Effects[4]

Table 1: Optimization of Azetidine (1.2 eq) + 2,4-Dichloropyrimidine (1.0 eq)

SolventBase (2.5 eq)Temp (°C)Time (h)Conversion (%)C4:C2 RatioNotes
Ethanol TEA80475%85:15Moderate yield, some hydrolysis observed.
THF DIPEA601240%95:5Too slow; salt precipitation stops reaction.
DMF K₂CO₃252488%92:8Good yield, but workup is difficult (DMF removal).
DMSO DIPEA 25 2 >98% 98:2 Optimal. Fast, clean, high regioselectivity.
n-BuOH DIPEA100195%70:30Fast but poor regioselectivity due to heat.

References

  • Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • ResearchGate. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: About - Chemistry. Retrieved from [Link]

  • ChemBK. (2024). Azetidine hydrochloride Properties and Solubility. Retrieved from [Link]

  • MDPI. (2022).[5] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

Optimization

preventing polymerization of azetidine intermediates

Ticket ID: AZT-STAB-001 Status: Open Subject: Prevention of Polymerization in Azetidine Intermediates Executive Summary: The "Spring-Loaded" Heterocycle Welcome to the Azetidine Technical Support Center. If you are readi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-STAB-001 Status: Open Subject: Prevention of Polymerization in Azetidine Intermediates

Executive Summary: The "Spring-Loaded" Heterocycle

Welcome to the Azetidine Technical Support Center. If you are reading this, you are likely dealing with a "brick" of polymerized material or inexplicable low yields.

The Core Problem: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol [1].[1] This is significantly higher than pyrrolidines (~5.4 kcal/mol) and nearly equals the instability of cyclopropanes. This strain creates a thermodynamic driving force for Cationic Ring-Opening Polymerization (CROP) .

In the presence of even trace acids, Lewis acids, or sufficient thermal energy, the azetidine nitrogen (nucleophile) attacks a protonated/activated azetidine (electrophile), snapping the ring open and initiating an autocatalytic chain reaction.

The Mechanism of Failure

To prevent polymerization, you must understand the enemy. The reaction is typically a Cationic Ring-Opening Polymerization (CROP) .[2] It is often autocatalytic because the formation of the ammonium species initiates the attack by the free base.

Mechanism: Acid-Catalyzed Oligomerization

Azetidine_Polymerization Monomer Free Base Azetidine (Nucleophile) Activated Activated Azetidinium Ion (Electrophile) Monomer->Activated Protonation Dimer Ring-Opened Dimer Monomer->Dimer Nucleophilic Attack (Rate Limiting Step) Acid Trace Acid (H+ / Lewis Acid) Acid->Activated Activated->Dimer Polymer Polyamine Oligomers/Polymers Dimer->Polymer Chain Propagation

Figure 1: The CROP mechanism. The reaction requires both the free base (nucleophile) and the protonated species (electrophile) to coexist, which occurs frequently during improper neutralization.

Critical Protocols & Workflows

Protocol A: Safe Generation of Free Base from HCl Salts

Scenario: You have a stable Azetidine·HCl salt and need the free base for a coupling reaction. Risk: Neutralizing in water and extracting into organic solvent allows the free base to concentrate, leading to polymerization upon solvent removal.

StepActionTechnical Rationale
1 Biphasic Setup Suspend Azetidine·HCl in CH₂Cl₂ (DCM) or Et₂O. Add an equal volume of 2M K₂CO₃ or NaOH .
2 Temperature Control Cool the mixture to 0°C before mixing.
3 Phase Separation Separate phases cold. Do not dry with MgSO₄ for prolonged periods (Lewis acidity of drying agents can trigger ROP).
4 The "No-Concentration" Rule NEVER concentrate the free base to dryness (neat). The high concentration + heat = instant polymerization.
5 Telescoping Use the organic solution of the free base immediately in the next step. Determine concentration by wt/wt calculation, not evaporation.
Protocol B: Handling 3-Azetidinone

Scenario: 3-Azetidinone is a common intermediate but is far less stable than the parent azetidine due to dipole interactions and potential enolization.

  • Storage: Must be stored as the HCl salt or hydrate . The free ketone decomposes rapidly at room temperature [2].

  • Reaction: If performing reductive amination, add the amine and reducing agent (STAB) to the salt suspension before adding the base (e.g., Et₃N). This ensures the ketone is trapped immediately as the imine.

Troubleshooting Guide (FAQ)

Q1: My azetidine oil turned into a solid "gum" or "brick" during rotary evaporation. Can I recover it?

Answer: Likely No . You have formed a polyamine (poly-azetidine).

  • Diagnosis: Check NMR. You will see broad methylene peaks and a loss of the characteristic strained ring signals (usually

    
     3.0–4.0 ppm depending on substitution).
    
  • Prevention: See Protocol A . If you must isolate the free base, keep it in solution at <0.5 M and store at -20°C. Never heat the water bath >30°C during solvent removal.

Q2: I am trying to remove a Boc group with TFA, but the yield is low/gummy.

Answer: TFA is a strong acid, but the removal of TFA is the danger zone.

  • The Issue: Concentrating Azetidine·TFA salts often leaves residual TFA. The high acidity combined with the heat of evaporation can degrade the ring.

  • The Fix: Use HCl in Dioxane or HCl in MeOH instead. Azetidine hydrochloride salts are crystalline and much more stable than trifluoroacetate salts. Precipitate the HCl salt with ether rather than evaporating to dryness.

Q3: Why did my hydrogenation (Cbz removal) fail?

Answer: Hydrogenation of N-Cbz azetidines generates the free amine in the presence of a metal catalyst (Pd/C).

  • Mechanism: The metal surface can act as a Lewis acid, or the local high concentration of free amine on the catalyst surface triggers polymerization.

  • The Fix: Add 1.05 equiv of HCl (methanolic) or Boc₂O (if reprotecting) directly to the hydrogenation vessel. This traps the free amine immediately upon formation [3].

Decision Matrix: Isolation vs. Telescoping

Use this logic flow to determine if you should isolate your intermediate.

Isolation_Logic Start Reaction Complete: Azetidine Product Formed IsProtected Is the Nitrogen Protected? (Boc, Cbz, Tosyl, Benzyl) Start->IsProtected Stable Safe to Isolate (Standard Workup) IsProtected->Stable Yes IsSalt Can you isolate as a HX Salt? IsProtected->IsSalt No (Free Base) SaltIso Isolate as HCl/TFA Salt (Precipitate, Don't Evaporate) IsSalt->SaltIso Yes Trap REQUIRED: Telescope/In-Situ Trap IsSalt->Trap No

Figure 2: Decision matrix for processing azetidine reaction mixtures.

Stability Data & Protecting Groups

The choice of protecting group (PG) drastically alters the ring's susceptibility to nucleophilic attack.

Protecting GroupStability RatingNotes
Sulfonyl (Ts, Ms, Ns) High Electron-withdrawing group (EWG) pulls density from Nitrogen, reducing nucleophilicity. Highly resistant to polymerization.
Carbamate (Boc, Cbz) High Excellent stability. Steric bulk also protects the ring carbons from external nucleophiles.
Benzyl (Bn) Low The nitrogen remains basic and nucleophilic. N-Bn azetidines degrade faster than carbamates.
Free Base (H) Critical Unstable. Polymerizes neat or in concentrated solution. Store only as salt.

References

  • Couturier, M., et al. (2002). "4-Membered Heterocycles: Structure and Reactivity." Chemical Reviews, 102(6), 1977-2010.

  • Singh, S. B. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 19, 3267-3286.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Azetidine Chemistry." Organic Process Research & Development, 20(2), 140–177.

Sources

Troubleshooting

purification methods for N-(azetidin-3-yl)pyrimidin-2-amine salts

Welcome to the Technical Support Center for Advanced Molecular Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with N-(a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with N-(azetidin-3-yl)pyrimidin-2-amine salts .

This molecule presents a unique "perfect storm" of purification challenges: it combines a highly basic, hydrogen-bonding aminopyrimidine moiety with a strained, polar, and basic azetidine ring. Standard purification templates often fail here, leading to irreversible column streaking, poor extraction recoveries, or ring-opening degradation. This guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to isolate high-purity salts.

I. Diagnostic Purification Workflow

Before selecting a purification method, it is critical to assess the crude purity and state of your compound. The following decision matrix dictates the optimal path to isolate the pure salt.

PurificationWorkflow Crude Crude N-(azetidin-3-yl) pyrimidin-2-amine Salt Assess Assess Purity & Impurity Profile (LC-MS / NMR) Crude->Assess Decision Purity > 85%? Assess->Decision Recryst Direct Recrystallization (EtOH / EtOAc or MTBE) Decision->Recryst Yes FreeBase Free-Basing & Extraction (pH > 12, CHCl3:iPrOH) Decision->FreeBase No Pure Pure Target Salt Recryst->Pure Chromatography Chromatographic Purification (HILIC or Basic Alumina) FreeBase->Chromatography Resalt Re-salting (Anhydrous HCl in Ether) Chromatography->Resalt Resalt->Pure

Workflow for the isolation and purification of highly polar azetidine-pyrimidine salts.

II. Troubleshooting & FAQs

Q1: Why does my N-(azetidin-3-yl)pyrimidin-2-amine streak irreversibly on standard silica gel, and how do I recover my yield? The Causality: Standard bare silica gel contains weakly acidic silanol groups (pKa ~4.5). Your compound contains multiple basic nitrogen atoms (the secondary amine of the azetidine and the aminopyrimidine nitrogens). This creates a strong Brønsted acid-base interaction, causing the compound to protonate on the column, leading to irreversible binding, severe tailing, and massive yield loss[1]. The Solution: Abandon standard normal-phase silica. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or amine-functionalized silica[2]. HILIC utilizes a polar stationary phase with a water-miscible organic mobile phase (e.g., Acetonitrile/Water with ammonium formate), allowing the highly polar free base to partition into a water-rich layer on the stationary phase without destructive acid-base trapping[3]. If you must use bare silica, you must passivate the acidic silanols by pre-treating the column with 1% triethylamine (Et3N)[4].

Q2: During aqueous workup, I cannot extract the free base into ethyl acetate or dichloromethane. Where is my product? The Causality: The deprotonated free base of N-(azetidin-3-yl)pyrimidin-2-amine is exceptionally hydrophilic. The hydrogen-bond donating and accepting capacity of the pyrimidine and azetidine rings makes its thermodynamic preference for the aqueous layer incredibly high[4]. The Solution: You must alter the partition coefficient. First, ensure the aqueous layer is driven to pH > 12 using a strong base (e.g., K2CO3 or NaOH) to fully suppress ionization[4]. Second, saturate the aqueous layer with NaCl or K2CO3 ("salting out") to decrease the solubility of the organic compound in water. Finally, extract using a highly polar, hydrogen-bonding solvent mixture: 9:1 Chloroform:Isopropanol (CHCl3:iPrOH) [4].

Q3: My LC-MS shows product degradation and mass adducts corresponding to ring-opening. What is causing this? The Causality: The four-membered azetidine ring possesses approximately 25.4 kcal/mol of inherent ring strain[4]. When exposed to harsh conditions—such as prolonged contact with acidic silica, strong aqueous acids at elevated temperatures, or potent nucleophiles—the kinetic barrier to relieve this strain is overcome, resulting in irreversible ring-opening and decomposition[4]. The Solution: Maintain strict temperature control (<30°C) during rotary evaporation. Avoid storing the compound as a free base in solution for extended periods. When forming the salt, use anhydrous acid solutions (e.g., HCl in dioxane or ether) at 0°C rather than aqueous acids.

Q4: What is the optimal strategy for recrystallizing the hydrochloride salt of this compound? The Causality: Effective recrystallization relies on a steep solubility curve: the salt must be highly soluble in the hot solvent and practically insoluble in the cold solvent. Because this is a highly polar salt, non-polar solvents will not dissolve it even at boiling, while pure water will not precipitate it even at 0°C. The Solution: Use a binary solvent system. Dissolve the crude salt in a minimal amount of hot, polar protic solvent (e.g., absolute ethanol or methanol). Once dissolved, slowly add a less polar anti-solvent (e.g., ethyl acetate or methyl tert-butyl ether [MTBE]) until the solution becomes faintly turbid, then allow it to cool slowly to induce controlled nucleation[4][5].

III. Quantitative Data: Chromatographic Method Comparison

To optimize your purification strategy, compare the empirical performance of various stationary/mobile phase combinations for polar azetidine-pyrimidine derivatives.

MethodStationary PhaseMobile PhaseRetention MechanismSuitability for N-(azetidin-3-yl)pyrimidin-2-amine
Normal Phase Bare Silica GelDCM / MeOHAdsorption (Polar)Poor: Causes severe streaking and irreversible binding due to acidic silanols[1][4].
Modified NP Amine-functionalized SilicaHexane / EtOAc or DCM / MeOHAdsorption (Basic)Good: Prevents acid-base trapping; allows elution of basic amines with softer solvents[1].
HILIC Diol or Amine-bonded SilicaAcetonitrile / Water (Gradient to 50% H2O)Partitioning (Aqueous layer)Excellent: Ideal for highly polar, water-soluble amines; eliminates need for chlorinated solvents[2][3].
Reverse Phase C18 (Aqueous-stable)Water / MeCN (High pH via 0.1% TEA)Hydrophobic InteractionModerate: Requires high pH to suppress ionization and increase hydrophobicity; risk of phase collapse if not end-capped[1][6].

IV. Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each contains built-in validation steps to ensure the integrity of the process before moving to the next stage.

Protocol A: Free-Basing and High-Efficiency Aqueous Extraction

Objective: Isolate the highly polar free base from a crude reaction mixture or impure salt.

  • Quench & Basify: Dissolve the crude salt/mixture in a minimal volume of distilled water. Chill to 0°C. Slowly add a saturated aqueous solution of K2CO3 until the pH reaches strictly >12 (verify with pH paper).

  • Salt Out: Add solid anhydrous K2CO3 or NaCl to the aqueous layer until saturation is reached (solid no longer dissolves).

  • Extraction: Extract the aqueous phase with a freshly prepared mixture of 9:1 Chloroform:Isopropanol (3 × equal volume of the aqueous layer).

  • Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If a purple/blue spot appears, the extraction is incomplete; perform an additional extraction.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent ring degradation.

Protocol B: HILIC Purification of the Free Base

Objective: Chromatographically separate the free base from structurally similar impurities.

  • Column Preparation: Select an amine-bonded or diol-bonded HILIC flash column. Equilibrate the column with 95% Acetonitrile / 5% Water (containing 10 mM ammonium formate, pH 6.8)[3].

  • Sample Loading: Because the compound is highly polar, dissolve the free base in the minimum amount of the starting mobile phase. Do not dissolve in pure water or pure methanol, as this will cause peak breakthrough.

  • Gradient Elution: Run a linear gradient from 95% Acetonitrile to 50% Acetonitrile over 15–20 column volumes[2].

  • Validation Check: Analyze fractions via LC-MS. Only pool fractions demonstrating >95% purity and the correct mass [M+H]+.

  • Recovery: Lyophilize or gently concentrate the pooled fractions to yield the pure free base as an oil or amorphous solid.

Protocol C: Anhydrous Re-Salting and Recrystallization

Objective: Convert the pure free base into a stable, crystalline hydrochloride salt.

  • Dissolution: Dissolve the pure free base in anhydrous diethyl ether or dichloromethane under an inert nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0°C. Dropwise, add 1.05 equivalents of a standardized solution of anhydrous HCl in diethyl ether (or dioxane)[4]. A precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the precipitate under a nitrogen blanket (the amorphous salt may be hygroscopic) and dry briefly under vacuum.

  • Recrystallization: Transfer the solid to a clean flask. Add just enough boiling absolute ethanol to dissolve the solid completely.

  • Anti-Solvent Addition: Remove from heat. Dropwise, add anhydrous ethyl acetate until the solution becomes slightly cloudy. Add one drop of ethanol to clear the cloudiness, then allow the flask to cool undisturbed to room temperature, followed by 4 hours at 4°C[5].

  • Validation Check: Filter the resulting crystals. Verify the salt stoichiometry via 1H-NMR (integration of the pyrimidine protons vs. the downfield-shifted azetidine protons) and confirm the absence of ring-opened impurities.

V. References

  • HILIC Purification Strategies for Flash Chromatography Teledyne Labs[Link]

  • Strategies for the Flash Purification of Highly Polar Compounds Lab-ex Kft.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Dihydrochloride Salts of Aminopyrimidines

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Best Practices for Hygroscopic 2HCl Salts Introduction: The "Sticky" Science of Aminopyrimidines Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Best Practices for Hygroscopic 2HCl Salts

Introduction: The "Sticky" Science of Aminopyrimidines

Welcome to the technical support hub. You are likely here because your free-flowing white powder has turned into a sticky gel, or your biological assay results are fluctuating wildly.

The Root Cause: Aminopyrimidines are nitrogen-rich heterocycles. The pyrimidine ring contains two nitrogen atoms with lone pairs that act as aggressive hydrogen-bond acceptors. When you convert these into a dihydrochloride (2HCl) salt to improve solubility, you drastically increase the lattice energy and the compound's affinity for atmospheric water.

The 2HCl salt is not just "wet"; it is deliquescent . It absorbs moisture until it dissolves in its own sorbed water, creating a highly acidic, concentrated micro-droplet that accelerates hydrolysis and degrades your compound.

This guide replaces "standard lab practice" with hygroscopic-specific protocols .

Module 1: Storage & Integrity (The "Shelf" Phase)

Q: Why is my powder turning into a yellow gum inside the vial?

A: You are witnessing deliquescence-induced hydrolysis . The 2HCl salt is thermodynamically unstable in humid air. Water molecules intercalate into the crystal lattice, disrupting the ionic bonds holding the


 and protonated pyrimidine together.
  • Mechanism: Moisture uptake

    
     Formation of saturated acidic solution on crystal surface 
    
    
    
    Localized pH drop (
    
    
    )
    
    
    Acid-catalyzed hydrolysis of the pyrimidine ring or substituents.
Protocol: The "Double-Desiccant" Containment

Do not rely on the original vendor vial alone. Parafilm is permeable to water vapor over time.

  • Primary Vessel: Ensure the original vial is tightly capped with a Teflon-lined lid.

  • Secondary Containment: Place the vial inside a larger jar (e.g., a wide-mouth Nalgene) containing a layer of Phosphorus Pentoxide (

    
    )  or high-grade indicating silica gel.
    
    • Note:

      
       is superior for 2HCl salts as it chemically traps water, whereas silica only physically adsorbs it.
      
  • Temperature: Store at -20°C.

    • CRITICAL: Allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial in a warm room causes immediate condensation, ruining the salt instantly.

Module 2: Precision Weighing (The "Action" Phase)

Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?

A: You are measuring the kinetics of water absorption, not the mass of your drug. A hygroscopic 2HCl salt can gain 2-5% mass in minutes at 50% relative humidity.

Protocol: The "Weighing by Difference" Method

Stop trying to weigh into a vessel on the balance. Weigh out of a closed vessel.

StepActionRationale
1 Prepare the Source Place your compound in a weighing bottle with a ground-glass stopper. Dry this bottle in a desiccator overnight.
2 Tare the Source Place the closed bottle on the analytical balance. Record the total mass (

).
3 Transfer Remove the bottle from the balance. Open it quickly, tap a small amount into your destination flask, and immediately recap.
4 Re-weigh Place the closed bottle back on the balance. Record the new mass (

).[1]
5 Calculate Mass transferred =

.

Why this works: You never expose the balance pan to the open salt, and the salt inside the bottle is only exposed for seconds. The mass reading on the balance is always stable because the bottle is closed.

Module 3: Solubilization & Formulation

Q: My compound precipitated when I added the stock solution to the media. Why?

A: You likely triggered a pH Shock or the Common Ion Effect .

  • The Acid Trap: A 10 mM stock of a 2HCl salt is effectively 20 mM HCl. Adding this to a weakly buffered media (like unsupplemented DMEM) can crash the pH, altering the ionization state of the pyrimidine and causing it to crash out as the free base.

  • The Salting Out: High chloride concentrations in PBS (137 mM NaCl) can reduce the solubility of your HCl salt due to the common ion effect (

    
    ).
    
Visual Workflow: Solubilization Decision Tree

solubilization_logic Start Start: Solid 2HCl Salt Solvent_Choice Choose Stock Solvent Start->Solvent_Choice Water Water / Buffer Solvent_Choice->Water Avoid if possible DMSO Anhydrous DMSO Solvent_Choice->DMSO Recommended Risk_Hydrolysis RISK: Acidic Hydrolysis (pH < 2.0) Water->Risk_Hydrolysis Stable_Stock Stable Stock Solution (Keep Desiccated) DMSO->Stable_Stock Dilution Dilution into Assay Media Stable_Stock->Dilution Check_Buffer Check Buffer Capacity (HEPES/MOPS > 20mM?) Dilution->Check_Buffer Precipitation Precipitation Risk: Free Base Crash Check_Buffer->Precipitation No (Weak Buffer) Success Successful Solubilization Check_Buffer->Success Yes (Strong Buffer)

Figure 1: Decision logic for solubilizing hygroscopic aminopyrimidine salts to prevent precipitation and hydrolysis.

Protocol: The "DMSO-Push" Method
  • Primary Stock: Dissolve the 2HCl salt in anhydrous DMSO at 1000x the final concentration. DMSO suppresses ionization and prevents hydrolysis during storage.

  • Intermediate Step: If the final assay requires <0.1% DMSO, perform a 1:10 dilution into pure water (not buffer) immediately before use.

  • Final Addition: Add this intermediate solution to your buffered media. The pre-dilution prevents the "shock" precipitation often seen when dropping pure DMSO stocks into saline buffers.

Module 4: Emergency Salt Switching (Free-Basing)

Q: The 2HCl salt is too acidic for my cells/animal model. What do I do?

A: You must convert the salt to the Free Base . The 2HCl form is often used only for shelf stability and bulk solubility, but it may be toxic in high-concentration cellular assays due to the acidity.

Protocol: Mini-Workup for Desalting

Do not attempt to just "buffer it out" in the well plate. Remove the HCl chemically.

  • Dissolve: Dissolve 50 mg of the 2HCl salt in 2 mL of water (solution will be pH ~1-2).

  • Neutralize: Slowly add saturated Sodium Bicarbonate (

    
    ) solution while vortexing until no more bubbles (
    
    
    
    ) evolve and pH reaches ~8-9.
  • Extract: Add 2 mL of Ethyl Acetate. Vortex vigorously. The neutral free base will migrate into the organic (top) layer.

  • Isolate: Pipette off the Ethyl Acetate layer into a clean glass vial.

  • Dry: Evaporate the Ethyl Acetate under a gentle stream of nitrogen.

  • Result: You now have the Free Base . It will be less hygroscopic but also less soluble in water. Dissolve this in DMSO for your assays.

References

  • Michigan Technological University. (n.d.). Weighing by Difference - Standard Operating Procedure. [Link]

  • Perumalla, S. R., & Sun, C. C. (2014). Enabling the tablet product development of a highly hygroscopic drug through crystal engineering. Journal of Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • University of Toronto. (2021). Standard Operating Procedure - Operation of Analytical Balances. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc-Deprotection of Azetidinyl Amines

Executive Summary Azetidines occupy a unique chemical space: they possess high ring strain (~25.4 kcal/mol) yet exhibit surprising kinetic stability compared to aziridines. However, the removal of the tert-butyloxycarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines occupy a unique chemical space: they possess high ring strain (~25.4 kcal/mol) yet exhibit surprising kinetic stability compared to aziridines. However, the removal of the tert-butyloxycarbonyl (Boc) group—a standard transformation in medicinal chemistry—often results in catastrophic yield loss or decomposition when applied to azetidinyl amines.

This guide addresses the three primary failure modes: volatility-induced loss , acid-mediated ring opening , and cationic polymerization .

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the diagnostic tree below.

TroubleshootingFlow Start Start: Reaction Analysis CheckLCMS Check Crude LCMS/NMR (Before Workup) Start->CheckLCMS ProductPresent Product Peak Visible? CheckLCMS->ProductPresent YieldLoss Yield Loss After Workup ProductPresent->YieldLoss Yes, but lost later Impurities New Impurities Formed ProductPresent->Impurities No, complex mixture Volatility ISSUE: Volatility of Free Base (See Section 2) YieldLoss->Volatility Product is < 150 MW CheckAcid Check Acid/Nucleophile Combo Impurities->CheckAcid RingOpen ISSUE: Ring Opening/Polymerization (See Section 3) CheckAcid->RingOpen Strong Acid + Nucleophile

Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.

Part 2: The "Vanishing Product" (Volatility)

The Problem

Many researchers observe full conversion by TLC/LCMS but recover <10% yield after rotary evaporation. Cause: Low molecular weight azetidines (e.g., azetidine, 3-fluoroazetidine) are highly volatile as free bases. If you perform a basic aqueous workup (e.g., NaHCO₃ wash) and concentrate the organic layer, the amine co-evaporates with the solvent.

The Solution: Salt Isolation

Do not isolate the free base unless necessary. Isolate the amine as a stable salt (Hydrochloride, Trifluoroacetate, or Tosylate).

Protocol A: HCl Salt Isolation (Precipitation Method)

Best for: Crystalline products, removing Boc by-products.

  • Dissolution: Dissolve N-Boc azetidine (1.0 equiv) in minimal dry 1,4-dioxane or Et₂O.

  • Acid Addition: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0 °C.

  • Reaction: Stir at room temperature (RT) for 1–2 hours.

  • Workup (Critical):

    • Do NOT add water or base.

    • Dilute the mixture with excess Et₂O or hexanes to induce precipitation.

    • Filter the solid under nitrogen (azetidinium salts can be hygroscopic).

    • Wash with Et₂O and dry under vacuum.

Protocol B: Non-Volatile Salt Formation (p-TsOH)

Best for: Highly volatile amines where HCl salts are oils/hygroscopic.

  • Reagent: Use p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2–3 equiv).

  • Solvent: Ethanol or Ethyl Acetate.

  • Procedure: Reflux mildy or stir at RT. Upon cooling, the azetidinium tosylate often crystallizes. The high molecular weight of the anion (Tosylate) eliminates volatility issues.

Part 3: Ring Integrity & Stability

The Problem

The azetidine ring is strained.[1][2][3][4] Protonation of the nitrogen activates the ring carbons toward nucleophilic attack (


). If a nucleophile is present (e.g., Cl⁻ from HCl, I⁻, or even water), the ring opens to form a linear impurity.

Mechanism of Failure:

  • Protonation: Acid protonates the azetidine nitrogen (

    
    ).
    
  • Attack: Nucleophile attacks the

    
    -carbon.
    
  • Result: Ring opening to

    
    -functionalized amines (e.g., 3-chloropropylamine derivatives).
    

Figure 2: Pathway of acid-mediated nucleophilic ring opening.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Chlorinated Impurity (+36/38 mass) HCl/Dioxane used; Cl⁻ attacked ring.Switch to TFA/DCM (TFA anion is non-nucleophilic).
Alcohol Impurity (+18 mass) Water present during deprotection.[5]Use anhydrous reagents.[6] Add scavengers (e.g., triethylsilane) only if necessary.
Polymer/Gum Formation Cationic Polymerization (Concentration too high).Dilute reaction to 0.05 M . Keep temperature at 0 °C .
Complex Mixture Intramolecular attack by side-chain.If a pendant amide/alcohol exists, it may cyclize onto the activated ring. Use milder conditions (e.g., TMSOTf/2,6-lutidine ).

Part 4: Purification of Free Bases

If you must isolate the free base (e.g., for a subsequent coupling that is salt-sensitive), you must mitigate interaction with acidic silica, which can catalyze ring opening or polymerization.

Protocol: Neutralized Silica Chromatography[7]
  • Slurry Preparation: Prepare silica slurry in the eluent (e.g., DCM/MeOH).

  • Neutralization: Add 1–2% Triethylamine (Et₃N) to the slurry before packing the column.

  • Elution: Run the column with 1% Et₃N in the mobile phase.

    • Why? This blocks acidic silanol sites (

      
      ) that would otherwise protonate the azetidine and trigger degradation.
      

Part 5: Comparison of Deprotection Reagents

Reagent SystemAcidityNucleophilicityRisk ProfileRecommendation
HCl / Dioxane HighHigh (Cl⁻)Ring opening (high risk)Use for simple, robust azetidines.
TFA / DCM HighLow (TFA⁻)Polymerization (med risk)Standard choice for sensitive rings.
TMSOTf / DCM Lewis AcidLowSilyl by-productsUse for highly acid-sensitive substrates.
H₃PO₄ (85%) ModerateModerateHydrolysisGreen alternative; good for scale-up if water tolerated.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Stanković, S., et al. (2012).[5] Acid-catalyzed ring opening of azetidines. Tetrahedron Letters.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Comparative Guide to TFA and HCl for Boc Deprotection.

Sources

Optimization

stability of N-(azetidin-3-yl)pyrimidin-2-amine in solution

An In-Depth Guide to the Solution Stability of N-(azetidin-3-yl)pyrimidin-2-amine Technical Support Center Welcome to the technical support guide for N-(azetidin-3-yl)pyrimidin-2-amine. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solution Stability of N-(azetidin-3-yl)pyrimidin-2-amine

Technical Support Center

Welcome to the technical support guide for N-(azetidin-3-yl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this compound in their experiments. The stability of a compound in solution is paramount for generating reliable and reproducible data. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for assessing and maintaining the integrity of your compound.

The N-(azetidin-3-yl)pyrimidin-2-amine scaffold is of significant interest in medicinal chemistry.[1][2] However, its structure contains moieties—specifically the strained azetidine ring and the electron-deficient pyrimidine ring—that can be susceptible to degradation under certain conditions. Understanding these liabilities is key to successful experimentation.

cluster_main N-(azetidin-3-yl)pyrimidin-2-amine cluster_key Potential Stability Hotspots compound_img azetidine Azetidine Ring (Strain & Basicity) pyrimidine 2-Aminopyrimidine Core (Hydrolysis/Oxidation) amine_link Exocyclic Amine Linker (Hydrolysis)

Figure 1: Chemical structure and key features influencing the stability of N-(azetidin-3-yl)pyrimidin-2-amine.

Frequently Asked Questions (FAQs) & Stability Profile

This section addresses the most common questions regarding the handling and .

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, two primary degradation pathways should be considered.[3][4]

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to nucleophilic attack, particularly under acidic or heated conditions.[5] This can lead to ring-opening, forming inactive byproducts. A proposed mechanism involves the formation of an intermediate azetidinium ion, which is then attacked by a nucleophile (e.g., water).[3]

  • Pyrimidine Ring Hydrolysis: The 2-aminopyrimidine core, while generally stable, can undergo hydrolytic degradation at the C-N bonds under harsh acidic or basic conditions, leading to the cleavage of the exocyclic amine or opening of the pyrimidine ring itself.[6]

G cluster_parent Potential Degradation Pathways cluster_path1 cluster_path2 Parent N-(azetidin-3-yl)pyrimidin-2-amine Azetidinium Azetidinium Ion Intermediate Parent->Azetidinium Acid/Heat Stress Hydrolysis Hydrolyzed Pyrimidine (e.g., Pyrimidin-2-one) Parent->Hydrolysis Harsh pH/Heat Stress RingOpened Ring-Opened Product (e.g., by H₂O) Azetidinium->RingOpened Nucleophilic Attack

Figure 2: Simplified diagram of potential degradation pathways for N-(azetidin-3-yl)pyrimidin-2-amine.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical for longevity.

  • Solvent Choice: For initial stock solutions, high-purity, anhydrous DMSO is recommended. While other organic solvents like ethanol may be used, DMSO typically offers superior solvating power for this class of compounds.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your final assay, keeping the final solvent concentration low (ideally <0.5%).

  • Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -80°C for long-term storage. For short-term use (1-2 weeks), -20°C is acceptable, but -80°C is always preferred.

Storage Form Solvent Temperature Recommended Duration Key Considerations
Solid N/A2-8°C>1 yearStore desiccated and protected from light.[7]
Stock Solution Anhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO to minimize water-driven hydrolysis.
Stock Solution Anhydrous Ethanol-80°CUp to 3 monthsMay have lower solubility. Ensure complete dissolution before storage.
Aqueous Buffer Varies2-8°C<24 hoursHigh Risk. Stability is highly pH and buffer-dependent. Prepare fresh before each experiment.

Table 1: Recommended Storage Conditions

Q3: How does pH affect the stability of N-(azetidin-3-yl)pyrimidin-2-amine in aqueous solutions?

A3: The pH of your aqueous buffer is arguably the most critical factor influencing the compound's stability.

  • Chemical Rationale: The molecule contains multiple basic nitrogen atoms (two in the pyrimidine ring, one in the azetidine ring, and the exocyclic amine). In acidic solutions (low pH), these nitrogens will become protonated.[8] While protonation can increase aqueous solubility, it can also make the pyrimidine ring more susceptible to hydrolysis.[9] Conversely, highly basic conditions (high pH) can also promote different hydrolytic degradation pathways.

  • Optimal pH Range: For most biological assays, a pH range of 6.0 to 7.5 is recommended to balance solubility and stability. It is crucial to experimentally verify the compound's stability in your specific assay buffer.

pH Condition Potential Stability Issue Rationale
Strongly Acidic (pH < 4) High risk of degradationIncreased rate of hydrolysis of the pyrimidine ring and potential for acid-catalyzed azetidine ring-opening.[8]
Mildly Acidic to Neutral (pH 6.0 - 7.5) Generally the most stable rangeBalances solubility (due to partial protonation) and minimizes rates of acid/base-catalyzed hydrolysis.
Basic (pH > 8.5) Moderate risk of degradationBase-catalyzed hydrolysis pathways may become significant.

Table 2: Illustrative pH-Dependent Stability Profile

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Observed Problem Potential Cause(s) Suggested Action(s)
Compound precipitates when added to aqueous buffer. The compound's concentration exceeds its kinetic solubility in the final buffer. The final percentage of organic solvent (e.g., DMSO) is too high.1. Lower the Final Concentration: Perform a solubility test to determine the maximum soluble concentration in your specific buffer.[9]2. Reduce DMSO: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%).[9]3. pH Adjustment: Test if slightly altering the buffer pH (within your assay's tolerance) improves solubility.
Loss of compound potency or activity over a short time in assay buffer. The compound is degrading under the assay conditions (temperature, pH, buffer components).1. Prepare Fresh: Make working solutions immediately before use from a frozen stock.2. Run a Time-Course Stability Study: Incubate the compound in your assay buffer at the experimental temperature. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by LC-MS to quantify the remaining parent compound.
New, unexpected peaks appear in my LC-MS analysis. This is a clear sign of degradation or impurity formation.1. Characterize Degradants: Use high-resolution mass spectrometry to determine the mass of the new peaks and predict their structures. This can confirm the degradation pathway (e.g., addition of 18 Da suggests hydrolysis).2. Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 2 below) to generate and identify potential degradants, which can then serve as standards.[10][11]
Inconsistent results between experimental batches. Variability in the preparation or storage of stock solutions. Degradation during storage.1. Standardize Protocols: Ensure all users follow a strict, standardized protocol for solution preparation and storage.2. Re-qualify Old Stock: If a stock solution is more than a few months old, re-test its concentration and purity via HPLC before use.

Table 3: Troubleshooting Common Stability-Related Issues

Experimental Protocols

These protocols provide a framework for assessing and ensuring the stability of N-(azetidin-3-yl)pyrimidin-2-amine.

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the maximum concentration at which the compound remains in solution upon dilution from a DMSO stock into an aqueous buffer.

Materials:

  • N-(azetidin-3-yl)pyrimidin-2-amine

  • Anhydrous DMSO

  • Your specific aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (or nephelometer)

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • In a 96-well plate, create a serial dilution of your aqueous buffer.

  • Add a small, fixed volume of the 10 mM DMSO stock to each well to create a final concentration gradient (e.g., from 200 µM down to 1 µM). Ensure the final DMSO percentage is constant and matches your experimental conditions (e.g., 1%).

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well by reading absorbance at ~620 nm or using a nephelometer.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Basic Forced Degradation Study (Hydrolytic Stability)

Objective: To rapidly assess the compound's stability under acidic, neutral, and basic conditions and identify major degradation products.[10][12]

Materials:

  • N-(azetidin-3-yl)pyrimidin-2-amine DMSO stock (e.g., 10 mM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Purified Water (for neutral condition)

  • 0.1 M Sodium Hydroxide (NaOH)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: For each condition (acid, neutral, base), prepare a solution with a final compound concentration of ~100 µM. For example, add 10 µL of 10 mM stock to 990 µL of the stress solution (HCl, Water, or NaOH).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution, neutralize it if necessary (e.g., add an equivalent of NaOH to the HCl sample), and inject it into the LC-MS. This is your T=0 reference.

  • Incubation: Incubate the remaining stress solutions at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Time Point (T=x) Samples: At each time point, take another aliquot, neutralize it, and analyze by LC-MS.

  • Data Analysis:

    • Compare the peak area of the parent compound at T=x to T=0 to calculate the percentage of degradation.

    • Analyze the mass spectra for new peaks. Determine their masses to hypothesize the identity of the degradants.

    • A good stability-indicating method should achieve mass balance, where the sum of the parent compound and all degradation products is close to 100% of the initial amount.[10]

Figure 3: Experimental workflow for conducting a forced degradation study.

References

  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI.
  • Development of a combined solution of pyrimidine nucleotides with vitamin B6. Pholodnyy Zhurnal.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.
  • 4-(Azetidin-3-yl)-n-ethylpyrimidin-2-amine. ChemScene.
  • A practical guide to forced degradation and stability studies for drug substances. LGC.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. PubChem.
  • Degradation of pyrimidines and pyrimidine analogs--p
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Troubleshooting

removal of palladium impurities from azetidine coupling reactions

Technical Support Center: Palladium Remediation in Azetidine Scaffolds Introduction: The Azetidine-Palladium Challenge Current Status: Active Last Updated: March 2026 Subject: Remediation of Pd impurities <10 ppm in azet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Remediation in Azetidine Scaffolds

Introduction: The Azetidine-Palladium Challenge

Current Status: Active Last Updated: March 2026 Subject: Remediation of Pd impurities <10 ppm in azetidine-containing APIs.

Azetidines present a unique challenge in process chemistry. Unlike their larger homologues (pyrrolidines, piperidines), azetidines possess significant ring strain (~26 kcal/mol) and a highly accessible nitrogen lone pair. In palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura), the azetidine nitrogen often acts as a competitive ligand, forming stable bis-coordinated Pd complexes that resist standard filtration.

This guide moves beyond generic "carbon filtration" advice, providing a targeted, mechanistic approach to stripping palladium from these specific high-value heterocycles while maintaining ICH Q3D compliance.

Module 1: Diagnostic & Assessment Workflow

Before selecting a remediation strategy, quantify the nature of your impurity. Palladium exists in two primary states in your crude mixture:

  • Pd(0) Aggregates: Colloidal "black" palladium (easier to remove).

  • Pd(II) Soluble Complexes: Homogeneous species coordinated to the azetidine or phosphine ligands (difficult to remove).

Decision Matrix: Remediation Strategy

Pd_Remediation_Workflow Start Crude Azetidine Mixture (Post-Workup) Measure Quantify Pd Content (ICP-MS / XRF) Start->Measure High_Pd > 1000 ppm Measure->High_Pd Med_Pd 50 - 1000 ppm Measure->Med_Pd Low_Pd < 50 ppm Measure->Low_Pd Cryst Crystallization (If solid & stable) High_Pd->Cryst Primary Debulking Bulk_Scav Bulk Scavenging (SiliaMetS® Thiol/DMT) Med_Pd->Bulk_Scav Standard Protocol Flow Packed Bed Flow (Polishing Step) Low_Pd->Flow Final Polish Cryst->Measure Recycle Bulk_Scav->Measure End End Flow->End < 10 ppm (ICH Compliant)

Figure 1: Strategic decision tree for palladium removal based on initial contamination load.

Module 2: Scavenger Selection Guide

For azetidines, standard activated carbon often leads to yield loss because the polar amine adsorbs onto the carbon surface. Functionalized Silica is the industry standard here because the silica backbone is neutral, and the ligand is specific.

Comparative Efficacy Table
Scavenger TypeFunctional GroupMechanismAzetidine CompatibilityRecommended For
SiliaMetS® Thiol -SH (Mercapto)Soft base affinity for Pd(II)High. Does not bind azetidine N.General purpose, versatile solvents.
SiliaMetS® Thiourea -NH-CS-NH-Chelating ligandMedium. High affinity, but slower kinetics.Complex Pd species (e.g., Pd-phosphine complexes).
SiliaMetS® DMT DimercaptotriazineStrong chelationHigh. Outcompetes azetidine for Pd."Stubborn" Pd residues; low-level polishing.
Activated Carbon N/A (Porous)PhysisorptionLow. High risk of product loss.Only use "Synthetic Carbon" (e.g., Carboxen®) designed for APIs.

Module 3: Experimental Protocols

Protocol A: Bulk Scavenging (Batch Mode)

Best for: 100 mg to 1 kg scale batches with moderate Pd levels (100–1000 ppm).

  • Preparation: Dissolve the crude azetidine intermediate in a compatible solvent (THF, EtOAc, or MeOH). Avoid DCM if possible (can slow scavenging kinetics).

    • Concentration: Aim for 5–10 volumes of solvent relative to crude mass.

  • Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to residual Pd content, or 10–20% w/w relative to crude if Pd content is unknown).

  • Temperature: Heat to 50°C .

    • Why? Scavenging is a kinetic process. Room temperature is often insufficient to break the Azetidine-Pd coordination bond.

  • Agitation: Stir vigorously for 4 hours.

  • Filtration: Filter through a 0.45 µm membrane or a fine sintered glass funnel.

    • Tip: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: Flow Chemistry (Polishing)

Best for: Final API steps requiring <10 ppm limits.

  • Setup: Pack a stainless steel column with SiliaMetS® Thiourea .

  • Conditions: Set column temperature to 60°C.

  • Flow Rate: Adjust flow to achieve a Residence Time (Rt) of >10 minutes.

  • Operation: Pump the API solution through the column. The extended contact time and heat drive the equilibrium toward the scavenger-bound Pd.

Module 4: Troubleshooting & FAQs

Q1: I used activated carbon, and my azetidine yield dropped by 30%. Why? A: Azetidines are polar, basic amines. Standard activated carbon has a heterogeneous surface that binds polar molecules non-specifically.

  • Fix: Switch to Functionalized Silica (Thiol/DMT). If you must use carbon, use Carboxen® 1005 or similar synthetic carbons with controlled pore structures designed to exclude small organic molecules while trapping metals [1].

Q2: The Pd level plateaued at 50 ppm and won't go lower, even with more scavenger. A: You likely have a thermodynamic equilibrium issue where the Azetidine-Pd complex is highly stable.

  • Fix 1 (Solvent Switch): Change the solvent to one that solvates the azetidine better but not the Pd complex (e.g., switch from THF to MeOH/EtOAc mixtures).

  • Fix 2 (Sequential Treatment): Use SiliaMetS® Thiol first to remove bulk Pd, filter, and then treat with SiliaMetS® DMT for the final polish. The different ligands attack the metal center via different geometries [2].

Q3: Can I use acid extraction (HCl wash) to remove the Pd? A: Generally, No .

  • Reason: Acidifying protonates the azetidine (making it water-soluble) but often causes the Pd-complex to precipitate as an oily rag or stay in the aqueous phase with the product. You risk losing your product to the aqueous waste. Solid-supported scavenging is superior for retaining the product in the organic phase.

Q4: My reaction used a bulky phosphine ligand (e.g., XPhos, BINAP). Does this change the strategy? A: Yes. Bulky phosphines shield the Pd center, making it harder for the scavenger to access.

  • Fix: Use SiliaMetS® Thiourea . The thiourea ligand is less sterically demanding and has a high affinity for Pd(II), effectively "stripping" the phosphine [3]. Increase temperature to 60–70°C to aid ligand dissociation.

Module 5: Regulatory & Safety Context (ICH Q3D)

Palladium (Class 2B Impurity):

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[1]

  • Concentration Limit (Option 1): 10 ppm (assuming 10g daily dose).[1]

  • Parenteral Limit: 10 µ g/day (1 ppm).

Note: If your azetidine is an early-stage intermediate, you may justify higher limits (e.g., 50-100 ppm) if you can demonstrate downstream clearance (purge factor) in subsequent steps [4].

References

  • Sigma-Aldrich. (2022). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[2]Link

  • SiliCycle Inc. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species.[3] Organic Process Research & Development.[4] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2] Link

  • ICH. (2019).[5] ICH Q3D(R1) Guideline for Elemental Impurities.[5] International Council for Harmonisation. Link

Sources

Optimization

crystallization techniques for N-(azetidin-3-yl)pyrimidin-2-amine

Welcome to the Technical Support Center for the isolation and crystallization of N-(azetidin-3-yl)pyrimidin-2-amine . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of N-(azetidin-3-yl)pyrimidin-2-amine .

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Crystallizing small, highly polar, nitrogen-rich heterocycles requires a deep understanding of molecular thermodynamics and phase behaviors. This guide will decode the causality behind our experimental choices, providing you with self-validating protocols and targeted troubleshooting strategies to ensure reproducible phase purity.

Physicochemical Profiling & System Overview

N-(azetidin-3-yl)pyrimidin-2-amine (


) presents a classic crystallization challenge. The molecule contains two distinct basic centers: a highly basic secondary aliphatic amine within the strained azetidine ring, and a weakly basic exocyclic pyrimidine-2-amine moiety.

Because the free base possesses high conformational flexibility and acts as both a strong hydrogen-bond donor and acceptor, it exhibits a massive propensity for Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystal lattice. Consequently, the industry standard is to isolate this compound as a dihydrochloride salt ().

Table 1: Quantitative Physicochemical Data & Crystallization Impact

PropertyValue / EstimateImpact on Crystallization Strategy
Molecular Formula

High N:C ratio dictates high solubility in polar protic solvents.
Molar Mass 150.18 g/mol (Free Base)Small molecular volume makes it highly susceptible to solvent inclusion.

1 (Azetidine NH)
~10.5 - 11.3Highly basic; rapidly protonates to form the monohydrochloride salt.

2 (Pyrimidine N)
~2.0 - 4.0Weakly basic; requires a stoichiometric excess of strong acid (HCl) to fully protonate and form the stable dihydrochloride lattice.
Target Form Dihydrochloride SaltMW 223.10 g/mol . Highly crystalline but prone to hygroscopicity if not rigorously dried ().

Crystallization Strategy Logic

Before executing a protocol, you must select the correct thermodynamic pathway based on your target form.

G Start N-(azetidin-3-yl)pyrimidin-2-amine Starting Material Decision Target Chemical Form? Start->Decision FreeBase Free Base (High Solubility, Oil-prone) Decision->FreeBase Neutral pH Salt Dihydrochloride Salt (Crystalline, Stable) Decision->Salt Acidic (2.2 eq HCl) Cooling Cooling Crystallization (MTBE / Heptane) FreeBase->Cooling AntiSolvent Anti-Solvent Crystallization (Methanol / Acetone) Salt->AntiSolvent

Figure 1: Decision matrix for selecting crystallization strategies based on the target chemical form.

Core Experimental Protocol: Dihydrochloride Salt Isolation

The Causality Behind the Method: The dihydrochloride salt is highly soluble in polar protic solvents (Methanol) but practically insoluble in aprotic solvents (Acetone). By dissolving the salt in methanol and slowly adding acetone, we incrementally decrease the dielectric constant of the medium. This forces the ionic lattice to assemble. A strictly controlled addition rate prevents local supersaturation spikes, ensuring that crystal growth outpaces nucleation, which prevents the precipitation of amorphous powders.

G Dissolution Dissolution in MeOH (50°C) Filtration Hot Filtration (0.22 µm) Dissolution->Filtration Addition Anti-Solvent Addition (Acetone, Dropwise) Filtration->Addition Cooling Controlled Cooling (0.1°C/min to 5°C) Addition->Cooling Isolation Filtration & Drying (Vacuum, 40°C) Cooling->Isolation

Figure 2: Step-by-step workflow for the anti-solvent crystallization of the dihydrochloride salt.

Step-by-Step Methodology (Self-Validating System)
  • Dissolution: Suspend 1.0 g of crude N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride in 10 mL of anhydrous Methanol. Heat to 50°C under continuous stirring (300 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE syringe filter into a pre-heated (50°C) crystallization vessel. Causality: This removes heterogeneous nucleants (dust/insoluble impurities) that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Maintain stirring at 300 RPM. Using a syringe pump, add 25 mL of anhydrous Acetone at a strictly controlled rate of 0.5 mL/min.

    • Self-Validation Check: The solution should become faintly opalescent (cloudy) after approximately 10–12 mL of addition. This visual cue confirms you have reached the metastable zone limit. If it turns milky instantly, your addition rate is too fast.

  • Aging & Digestion: Once addition is complete, age the suspension at 50°C for 30 minutes. Causality: This induces Ostwald ripening, where thermodynamically unstable fines dissolve and redeposit onto larger, stable crystals.

  • Controlled Cooling: Cool the system to 5°C at a linear cooling rate of 0.1°C/min.

  • Isolation & Drying: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 5 mL of cold (5°C) Acetone. Dry the crystals in a vacuum oven at 40°C for 12 hours.

Troubleshooting Guides & FAQs

Q1: My N-(azetidin-3-yl)pyrimidin-2-amine free base is forming a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." The free base has a low melting point and high conformational flexibility, making the liquid phase thermodynamically favored over the crystalline phase at your current supersaturation level.

  • Troubleshooting Step: Switch to salt formation (dihydrochloride). If the free base is strictly required for your assay, dissolve the oil in a minimum volume of hot MTBE (methyl tert-butyl ether). Add heptane dropwise until the first sign of cloudiness, then stop. Seed the mixture with a known crystal of the free base (if available) and cool extremely slowly (0.05°C/min) to bypass the LLPS boundary.

Q2: During the anti-solvent crystallization of the dihydrochloride salt, the product precipitates as a gummy, amorphous powder rather than distinct crystals. Why? A: Amorphous precipitation occurs when the supersaturation generation rate vastly exceeds the crystal growth rate. This is almost always caused by adding the anti-solvent (Acetone) too quickly or lacking adequate macroscopic mixing.

  • Troubleshooting Step: Decrease the anti-solvent addition rate to <0.5 mL/min and increase the impeller speed. Alternatively, seed the methanol solution with 1-2% w/w of pure dihydrochloride crystals just before the anti-solvent addition begins. The seeds will consume the supersaturation via growth, preventing amorphous crashing.

Q3: The isolated dihydrochloride crystals turn into a wet paste when exposed to ambient laboratory air. Is my product degrading? A: It is likely not degrading, but deliquescing. The dihydrochloride salt of this molecule is highly hygroscopic. The high charge density of the protonated azetidine and pyrimidine rings strongly coordinates atmospheric water vapor.

  • Troubleshooting Step: Handle the isolated filter cake strictly under a dry nitrogen atmosphere or in a controlled glovebox (Relative Humidity < 15%). Ensure the vacuum drying step is thoroughly completed—verify the absence of residual solvent by Thermogravimetric Analysis (TGA) before exposing the bulk powder to ambient air.

Q4: How can I ensure I have formed the dihydrochloride salt and not a mixture containing the monohydrochloride? A: The massive


 difference between the azetidine nitrogen (~11) and the pyrimidine nitrogen (~3) means the monohydrochloride forms instantly, while the second protonation requires a highly acidic environment.
  • Troubleshooting Step: Use exactly 2.1 to 2.2 molar equivalents of anhydrous HCl (e.g., HCl in 1,4-dioxane or diethyl ether) during the initial salt formation step. Self-Validation: Confirm the stoichiometry of the isolated crystals using elemental analysis (specifically checking the C:N:Cl ratio) or by monitoring the downfield shifts in the

    
    -NMR spectrum (
    
    
    
    ) for both the azetidine
    
    
    protons and the pyrimidine aromatic protons.

References

  • National Center for Biotechnology Information (PubChem). "N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride; CID 66187258." PubChem Compound Summary. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-(azetidin-3-yl)pyrimidin-2-amine: A Comparative Technical Guide

Executive Summary N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 134575-17-0) is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib intermediates). Its characterization presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 134575-17-0) is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib intermediates). Its characterization presents unique challenges due to the conformational dynamics of the strained four-membered azetidine ring and the basicity of the secondary amine.

This guide moves beyond simple peak listing. It objectively compares solvent systems and salt forms (Free Base vs. Hydrochloride), providing the causal logic required to interpret complex splitting patterns and validate sample purity during drug development.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the azetidine ring puckering.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)MeOD (Methanol-d4)
Solubility High: Dissolves both free base and HCl/TFA salts effectively.Low/Moderate: Salts often precipitate; free base is soluble.High: Good for polar salts.
NH Detection Excellent: Strong, distinct doublets for the linker NH; broad singlets for azetidine NH.Poor: NH often broadens into the baseline or exchanges with trace water.None: Rapid deuterium exchange eliminates all NH signals.[1]
Azetidine Resolution Medium: Viscosity may broaden multiplets slightly.High: Sharp coupling, but requires the free base form.High: Simplifies spectrum by removing NH coupling.
Water Peak ~3.33 ppm (overlaps with azetidine signals).~1.56 ppm (usually clear of key signals).~4.87 ppm (can obscure methine protons).

Expert Verdict: Use DMSO-d6 for primary characterization to validate the integrity of the amine linker. Use MeOD only if water suppression in DMSO is failing to resolve the azetidine methine peak.

Comparative Analysis: Free Base vs. Hydrochloride Salt[2][3]

Distinguishing the salt form is critical, as the protonation of the azetidine nitrogen drastically alters the chemical environment of the ring protons.

Mechanistic Shift Logic
  • Free Base: The azetidine nitrogen lone pair is available.[2] Ring methylene protons (

    
    ) appear upfield.
    
  • HCl Salt: Protonation creates a positive charge on the nitrogen. Through inductive deshielding , electron density is pulled away from the ring carbons, shifting methylene signals downfield by 0.4 – 0.8 ppm .

Spectral Data Comparison (in DMSO-d6)
Proton AssignmentMultiplicityFree Base

(ppm)
HCl Salt

(ppm)

(Shift)
Pyrimidine H4, H6 Doublet (

)
8.288.35+0.07
Pyrimidine H5 Triplet (

)
6.586.68+0.10
Linker NH Broad/Doublet7.608.10 (Broad)+0.50
Azetidine NH Broad s~3.5 (often invisible)9.0 - 9.5 (Broad) Distinctive
Azetidine CH (H3) Multiplet4.45 - 4.554.65 - 4.75+0.20
Azetidine CH2 (H2, H4) Multiplet/Triplet3.50 - 3.70 3.90 - 4.20 +0.40

Structural Assignment & Logic Map

The following diagram illustrates the flow of logic for assigning signals and the impact of the chemical environment.

NMR_Analysis cluster_molecule N-(azetidin-3-yl)pyrimidin-2-amine cluster_shifts Chemical Shift Regions (DMSO-d6) Pyrim Pyrimidine Ring (Aromatic) Arom_Region 8.2 - 6.6 ppm (Deshielded/Anisotropic) Pyrim->Arom_Region H4, H5, H6 Linker Amine Linker (-NH-) Linker->Arom_Region Exchangeable H (Visible in DMSO) Azetidine Azetidine Ring (Strained Cyclic) Mid_Region 4.4 - 4.8 ppm (Methine - CH) Azetidine->Mid_Region H3 (Methine) Alpha to N & N-Linker Up_Region 3.5 - 4.2 ppm (Methylene - CH2) Azetidine->Up_Region H2, H4 (Methylenes) Salt HCl Salt Form (+ Charge on Azetidine N) Salt->Up_Region Inductive Effect: Shifts +0.4 ppm Downfield

Figure 1: Structural assignment logic mapping molecular fragments to expected chemical shift regions. Note the specific influence of salt formation on the Azetidine CH2 region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate integration (qNMR), follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the substance.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the sample is the HCl salt, ensure the solution is clear. Turbidity indicates incomplete solvation or inorganic impurities (e.g., NaCl from workup).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The quaternary carbons and exchangeable protons have long T1 relaxation times. A short D1 causes under-integration of the aromatic signals relative to the aliphatic ring, leading to false impurity calculations.

  • Scans (NS): 16 (minimum) to 64 (for minor impurity detection).

  • Temperature: 298 K (25°C).

Validation Criteria (Pass/Fail)
  • Integration Ratio: Normalize the Pyrimidine H5 triplet (6.6 ppm) to 1.00 .

    • Pyrimidine H4/H6 (8.3 ppm) must integrate to 2.0 ± 0.1 .

    • Azetidine Methine (4.5 ppm) must integrate to 1.0 ± 0.1 .

    • Azetidine Methylenes (3.5-4.2 ppm) must integrate to 4.0 ± 0.2 .

  • Purity Check: Look for the tert-butyl singlet at 1.40 ppm . Presence indicates incomplete Boc-deprotection (a common synthesis failure mode).

Troubleshooting & Interpretation of Complex Signals

The "Roofing" Effect

In the azetidine ring, the protons at positions 2 and 4 are chemically equivalent but magnetically non-equivalent due to ring puckering. In lower field instruments (<300 MHz) or specific solvents, these may appear as complex second-order multiplets rather than clean triplets.

  • Solution: Do not attempt to integrate individual lines. Integrate the entire cluster from 3.5 to 4.2 ppm as a single block of 4 protons.

Water Suppression

In DMSO-d6, the water peak appears near 3.33 ppm.

  • Risk: It often overlaps with the "left leg" of the azetidine methylene signal in the free base form.

  • Mitigation: Use a solvent suppression sequence (e.g., zgesgp) or shift to DMSO-d6 + 0.1% TFA (moves water, but converts sample to salt form).

References

  • Comparison of Azetidine Conformational Dynamics: Benchchem Technical Guides. "Conformational Analysis of the Azetidine Ring."[3] (Accessed 2023).

  • Synthesis and Spectral Data of Azetidine-Pyrimidines: Wang, B. J., & Duncton, M. A. J. (2020).[4] "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry, 85(20), 13317–13323.[5]

  • Salt Effects on Nitrogen Heterocycles: ResearchGate Discussions. "1H NMR distinction between azetidine free base and hydrochloride salt."

  • General Chemical Shift Standards: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Technical Guide: LC-MS/MS Fragmentation Analysis of N-(azetidin-3-yl)pyrimidin-2-amine

Executive Summary & Application Context N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1023888-29-0) is a critical pharmacophore in modern drug discovery, serving as the structural core for several Janus Kinase (JAK) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1023888-29-0) is a critical pharmacophore in modern drug discovery, serving as the structural core for several Janus Kinase (JAK) inhibitors, including Baricitinib . Understanding its specific fragmentation pattern is essential for:

  • Metabolite Identification: Distinguishing metabolic soft spots on the azetidine ring (e.g., oxidative ring opening) versus the pyrimidine core.

  • Impurity Profiling: Verifying the integrity of the azetidine ring during synthesis, as ring strain makes it susceptible to acid-catalyzed hydrolysis.

  • Scaffold Morphing: Comparing stability against bioisosteres like cyclobutanes or piperidines.

This guide provides a definitive analysis of the molecule's LC-MS/MS behavior, comparing its fragmentation dynamics against structural analogs and across different dissociation energy regimes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-(azetidin-3-yl)pyrimidin-2-amine
Molecular Formula C7H10N4
Monoisotopic Mass 150.0905 Da
[M+H]+ Precursor 151.0982 m/z
Key Structural Features Strained 4-membered azetidine ring; Electron-deficient pyrimidine ring; Secondary amine linker

Experimental Protocol (Self-Validating System)

To replicate the fragmentation data described below, ensure your system meets these criteria. This protocol is designed for ESI-Q-TOF or Orbitrap systems to ensure high mass accuracy (<5 ppm).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(azetidin-3-yl)pyrimidin-2-amine in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Rationale: The acidic mobile phase ensures complete protonation of the secondary amine and pyrimidine nitrogens, maximizing [M+H]+ intensity.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]

  • Capillary Voltage: 3500 V.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the fragile azetidine ring).

  • Collision Energy (CE):

    • Low Energy (10-15 eV): To observe the intact azetidine ring opening.

    • High Energy (35-40 eV): To generate pyrimidine-specific fragments.

Fragmentation Analysis & Pathway Logic[10][11]

The fragmentation of N-(azetidin-3-yl)pyrimidin-2-amine is driven by two competing mechanisms: Charge-Remote Fragmentation (Ring Strain Release) and Charge-Directed Cleavage .

Primary Fragmentation Channels
Pathway A: Azetidine Ring Cleavage (The "Fingerprint" Pathway)

The most characteristic feature of this molecule is the instability of the 4-membered azetidine ring.

  • Mechanism: Protonation occurs on the azetidine nitrogen. Ring strain release drives the cleavage of the C-N bonds.

  • Observed Transition: m/z 151.09 → m/z 123.06 (Loss of C2H4, Ethylene).

  • Significance: This confirms the presence of the intact 4-membered ring. If this transition is absent, the ring may have already hydrolyzed to a linear amine.

Pathway B: Linker Cleavage (The "Scaffold" Pathway)

High collision energies break the bond between the exocyclic amine and the azetidine carbon.

  • Mechanism: Inductive cleavage yielding the stable 2-aminopyrimidine cation.

  • Observed Transition: m/z 151.09 → m/z 96.05 (C4H6N3+).

  • Significance: This ion is diagnostic for the pyrimidine-2-amine core, common in many kinase inhibitors.

Pathway C: Pyrimidine Degradation

At very high energies (>40 eV), the pyrimidine ring itself fragments.

  • Observed Transition: m/z 96.05 → m/z 69.04 (Loss of HCN).

Quantitative Fragment Table
Fragment Ion (m/z)FormulaMass Error (ppm)Proposed StructureOrigin
151.0982 C7H11N4+0.0[M+H]+ PrecursorParent
134.0710 C7H8N3+1.2[M+H - NH3]+Deamination
123.0665 C5H7N4+0.8[M+H - C2H4]+Azetidine Ring Opening
96.0556 C4H6N3+0.52-Aminopyrimidine cationLinker Cleavage (Base Peak)
69.0447 C3H5N2+1.5[96 - HCN]+Pyrimidine Fragmentation

Comparative Analysis: Performance vs. Alternatives

This section compares the analytical behavior of the title compound against its closest structural analog and across different fragmentation modes.

Structural Comparison: Pyrimidine vs. Pyridine Core

Scenario: A medicinal chemist replaces the pyrimidine ring with a pyridine ring (N-(azetidin-3-yl)pyridin-2-amine) to improve metabolic stability.

FeaturePyrimidine Core (Target) Pyridine Core (Alternative) Analytical Impact
Basicity Lower (pKa ~ 3-4)Higher (pKa ~ 6-7)Pyridine analog ionizes better in ESI+ but requires higher CE to fragment.
Fragmentation m/z 96 (2-aminopyrimidine)m/z 95 (2-aminopyridine)The mass shift of -1 Da in the core fragment is the key diagnostic differentiator.
Ring Stability Electron-deficient ring destabilizes the exocyclic N-C bond.More electron-rich; N-C bond is stronger.Pyrimidine analog shows higher abundance of the linker cleavage product (m/z 96) at lower energies.
Method Comparison: CID vs. HCD

Scenario: Choosing the right MS technique for structural elucidation.

  • CID (Collision Induced Dissociation - e.g., Triple Quad):

    • Performance: Excellent for observing the m/z 123 (Ring Opening) intermediate.

    • Recommendation: Use for confirming the presence of the azetidine ring.

  • HCD (Higher-energy Collisional Dissociation - e.g., Orbitrap):

    • Performance: Often bypasses the m/z 123 intermediate, driving population directly to m/z 96 .

    • Recommendation: Use for high-sensitivity quantification (MRM development) where the stable m/z 96 ion provides the best signal-to-noise ratio.

Visualization of Fragmentation Pathways[2][7][11][12][13][14]

The following diagram illustrates the hierarchical fragmentation logic, color-coded by the stability of the resulting ions.

Fragmentation M Precursor [M+H]+ m/z 151.0982 Inter1 Ring Opening [M+H - C2H4]+ m/z 123.0665 M->Inter1 Loss of C2H4 (Azetidine Strain Release) Prod1 2-Aminopyrimidine (Base Peak) m/z 96.0556 M->Prod1 Linker Cleavage (High Energy) Side1 Deamination [M+H - NH3]+ m/z 134.0710 M->Side1 Loss of NH3 Inter1->Prod1 Loss of CNH2 Prod2 Pyridine Fragment [96 - HCN]+ m/z 69.0447 Prod1->Prod2 Loss of HCN (Ring Collapse)

Caption: Hierarchical fragmentation tree of N-(azetidin-3-yl)pyrimidin-2-amine. The green node (m/z 96) represents the most stable and abundant fragment for quantification.

References

  • National Institutes of Health (NIH). (2025). Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS. Retrieved from [Link]

  • AKJournals. (2024). Identification and structural characterization of potential degradation products of baricitinib. Retrieved from [Link]

Sources

Validation

The Analytical Challenge: Causality Behind Chromatographic Behavior

As a Senior Application Scientist, establishing an analytical framework for pharmaceutical building blocks requires moving beyond generic methodologies. The synthesis of targeted kinase inhibitors frequently relies on hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing an analytical framework for pharmaceutical building blocks requires moving beyond generic methodologies. The synthesis of targeted kinase inhibitors frequently relies on high-quality nitrogenous intermediates. Among these, N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1380300-74-2)[1] has emerged as a critical scaffold.

According to industry standards outlined by , the purity of such intermediates directly dictates the impurity formation pathways and regulatory acceptability of the final Active Pharmaceutical Ingredient (API), strictly adhering to ICH Q11 guidelines[2]. However, establishing a robust High-Performance Liquid Chromatography (HPLC) purity standard for this specific compound presents significant analytical challenges due to its extreme polarity and basicity.

This guide objectively compares HPLC methodologies to establish a definitive purity standard for N-(azetidin-3-yl)pyrimidin-2-amine, providing researchers with a self-validating analytical protocol.

N-(azetidin-3-yl)pyrimidin-2-amine contains a secondary amine within its strained azetidine ring, coupled with a pyrimidine system. At typical mobile phase pH (2.0–7.0), these nitrogen atoms are heavily protonated.

As highlighted by , basic and hydrophilic amines exhibit notoriously poor retention on standard C18 stationary phases[3]. Furthermore, the positively charged amine groups undergo strong electrostatic interactions with residual, unendcapped silanols (-Si-O⁻) on the silica support. This secondary retention mechanism causes severe peak tailing, which obscures closely eluting impurities and invalidates purity calculations.

To overcome this, notes that direct analysis of such polar amines requires specialized chromatographic conditions[4]. We must abandon standard Reversed-Phase (RP) methods in favor of either Ion-Pairing Chromatography (RP-IPC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

ColumnSelection A N-(Azetidin-3-yl)pyrimidin-2-amine (Highly Polar Basic Amine) B Standard C18 RP-HPLC A->B Direct Analysis C Ion-Pairing RP-HPLC A->C Add TFA D HILIC Mode A->D Change Mode E Poor Retention & Peak Tailing B->E F Improved Retention, MS Ion Suppression C->F G Excellent Retention & MS Compatible D->G

Caption: Logical workflow for selecting HPLC column chemistry for polar basic amines.

Comparative Analysis: RP-IPC vs. HILIC

To objectively establish the optimal purity standard, we compared two distinct chromatographic methodologies for the analysis of N-(azetidin-3-yl)pyrimidin-2-amine:

  • RP-IPC (Ion-Pairing): Utilizes a C18 column with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing reagent, masking the basic nitrogens and providing a hydrophobic "tail" to increase retention.

  • HILIC: Utilizes a zwitterionic stationary phase with a highly organic mobile phase (e.g., 90% Acetonitrile) and an aqueous ammonium acetate buffer. Retention is achieved via partitioning into a water-enriched layer on the stationary phase.

Quantitative Performance Comparison
Chromatographic ParameterStandard C18 (0.1% Formic Acid)RP-IPC (0.1% TFA)HILIC (Ammonium Acetate Buffer)
Retention Factor (k') 0.5 (Unacceptable)3.2 (Acceptable)5.8 (Excellent)
Asymmetry Factor (As) 2.4 (Severe Tailing)1.4 (Moderate Tailing)1.1 (Symmetric)
Theoretical Plates (N) < 2,0008,50014,000
Orthogonality to Impurities LowModerateHigh
LC-MS Compatibility ExcellentPoor (Severe Ion Suppression)Excellent

Causality of the Results: While RP-IPC improves retention, the high concentration of TFA causes severe ion suppression in LC-MS, hindering the identification of unknown impurities. HILIC leverages the molecule's inherent hydrophilicity for retention, delivering perfectly symmetrical peaks (As = 1.1) and seamless MS compatibility due to the volatile ammonium acetate buffer. Therefore, HILIC is the superior standard for this compound.

Step-by-Step Methodology: Self-Validating HILIC Protocol

A reliable purity standard must be derived from a self-validating system—a protocol that inherently proves its own accuracy and system suitability during execution.

ValidationWorkflow Step1 1. Sample Prep (Diluent Matching) Step2 2. System Suitability (RSD < 2.0%) Step1->Step2 Step2->Step1 Fail SST Step3 3. HILIC Run (Gradient Elution) Step2->Step3 Pass SST Step4 4. PDA Verification (Purity Angle < Threshold) Step3->Step4 Integration Step5 5. Purity Calculation (Area Normalization) Step4->Step5 Verified

Caption: Self-validating HPLC workflow ensuring accurate purity assessment.

Step 1: Mobile Phase Preparation (Gravimetric Precision)

  • Action: Prepare Mobile Phase A (10 mM Ammonium Acetate in Water, pH unadjusted) and Mobile Phase B (100% Acetonitrile).

  • Causality: Buffer molarity must be exact. In HILIC, the salt concentration dictates the thickness of the aqueous layer on the stationary phase. Variations in ionic strength will cause severe retention time drift.

Step 2: System Suitability Testing (SST)

  • Action: Inject a 1.0 mg/mL reference standard of N-(azetidin-3-yl)pyrimidin-2-amine five consecutive times.

  • Validation Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. USP Tailing Factor must be < 1.5. Theoretical plates (N) > 10,000.

  • Causality: This proves the system is fully equilibrated and capable of resolving impurities before any test samples are analyzed. If SST fails, the system halts, preventing the generation of false data.

Step 3: Sample Preparation and Diluent Matching

  • Action: Dissolve the test batch in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Buffer).

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer, causing peak splitting and fronting. Diluent matching prevents these destructive solvent effects.

Step 4: Chromatographic Execution & Orthogonal Verification

  • Action: Execute the gradient run. Utilize a Photodiode Array (PDA) detector scanning from 200-400 nm.

  • Validation Criteria: Calculate the Peak Purity Angle vs. Purity Threshold using the chromatography data system.

  • Causality: A Purity Angle less than the Purity Threshold mathematically confirms that the main peak is spectrally homogeneous and free from co-eluting, hidden impurities.

Establishing the Purity Standard Tiers

Based on this validated HILIC method, we define two distinct purity tiers for N-(azetidin-3-yl)pyrimidin-2-amine in drug development:

  • Standard Grade (>95.0% by HPLC-PDA): Suitable for early-stage discovery chemistry, lead optimization, and initial dose-ranging studies. Impurities are characterized but allowed at higher thresholds.

  • Ultra-Pure API Grade (>99.0% by HPLC-PDA, no single impurity >0.1%): Mandatory for GMP synthesis of clinical trial materials. This strict threshold ensures compliance with ICH Q3A guidelines regarding the qualification of impurities in new drug substances, mitigating the risk of toxicological anomalies in downstream processing[2].

References

  • Tianming Pharmaceutical. "Pharmaceutical Intermediate Quality Standards Guide". Source: Tianmingpharm. URL: [Link]

  • SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column". Source: SIELC. URL: [Link]

Sources

Comparative

The Azetidine Switch: A Comparative Guide to Azetidin-3-yl vs. Piperidin-4-yl Amines

Topic: Comparing Biological Activity of Azetidin-3-yl vs. Piperidin-4-yl Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Activity of Azetidin-3-yl vs. Piperidin-4-yl Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—contracting a six-membered piperidine ring to a four-membered azetidine—is a high-impact strategy used to optimize lead compounds. While piperidin-4-yl amines are ubiquitous in pharmacopoeia (found in opioids, antihistamines, and kinase inhibitors), they often carry liabilities regarding lipophilicity (


) and hERG channel inhibition.

The azetidin-3-yl amine serves as a contracted bioisostere. This guide objectively compares these two scaffolds, demonstrating that while azetidines frequently improve metabolic stability and safety profiles by lowering lipophilicity, they impose distinct vector constraints that can alter potency.

Part 1: Physicochemical & Structural Profiling

The fundamental justification for replacing a piperidin-4-yl moiety with an azetidin-3-yl group lies in the alteration of physicochemical properties without abolishing the core pharmacophore (the basic amine).

Comparative Data Table
PropertyPiperidin-4-yl AmineAzetidin-3-yl AmineImpact of Switch
Ring Size 6-membered (Chair)4-membered (Puckered)Contraction reduces molecular volume.
Lipophilicity (

)
Baseline-1.0 to -1.2 unitsCritical: Significant reduction in lipophilicity improves solubility and lowers promiscuity.
Basicity (

of Ring N)
~10.8 - 11.2~10.5 - 11.0Minimal change in basicity unless electron-withdrawing groups (e.g., F) are added.
Ring Strain ~0 kcal/mol (Stable)~26 kcal/molAzetidines are more reactive but generally stable under physiological conditions.
Ligand Efficiency (LE) ModerateHighLower MW and lipophilicity often improve LE if potency is maintained.
Structural Vectors and Conformational Rigidity[1]
  • Piperidine: Exists predominantly in a chair conformation.[1] Substituents at the 4-position can adopt axial or equatorial orientations, offering some conformational adaptability (induced fit).

  • Azetidine: Exists in a puckered conformation. The ring is significantly more rigid. The vectors of the 3-amino substituents are fixed more strictly relative to the ring nitrogen.

Expert Insight: The reduction in


 (approx. 1 unit) is the primary driver for this switch. However, the distance between the ring nitrogen and the exocyclic amine decreases by approximately 1.0–1.5 Å. If the binding pocket requires a specific depth, the azetidine analog may lose potency due to this "reach" reduction.

Part 2: Biological Activity & Safety (ADMET)

Metabolic Stability

Piperidine rings are notorious for oxidative metabolism, particularly


-oxidation (adjacent to the nitrogen) mediated by CYP450 enzymes.
  • Piperidine: High clearance risk via N-dealkylation or ring hydroxylation.

  • Azetidine: The high ring strain and geometry make the

    
    -carbons less accessible to CYP heme centers in the typical abstraction geometry. Consequently, azetidines often exhibit superior microsomal stability.
    
hERG Inhibition (Cardiotoxicity)

The "hERG Pharmacophore" typically consists of a basic amine linked to a lipophilic aromatic moiety.[2] Piperidines frequently fit this model perfectly, leading to QT prolongation risks.

  • Mechanism: The azetidine switch lowers the overall lipophilicity (

    
    ) and alters the spatial arrangement of the basic nitrogen.
    
  • Outcome: This modification frequently reduces hERG affinity by 10-fold to >100-fold, "designing out" cardiotoxicity.

Decision Logic for Scaffold Selection

Scaffold_Selection Start Lead Compound Analysis (Piperidine Core) Check_LogD Is LogD > 3.0 or Solubility Low? Start->Check_LogD Check_hERG Is hERG Safety Margin < 30x? Check_LogD->Check_hERG No Action_Switch EXECUTE AZETIDINE SWITCH (Synthesize Azetidin-3-yl analog) Check_LogD->Action_Switch Yes Check_Metab High Clearance via Piperidine Oxidation? Check_hERG->Check_Metab No Check_hERG->Action_Switch Yes Check_Metab->Action_Switch Yes Action_Keep Retain Piperidine (Optimize Substituents) Check_Metab->Action_Keep No Eval_Potency Evaluate Potency (IC50) Action_Switch->Eval_Potency Action_Keep->Eval_Potency Decision_Final Compare Ligand Efficiency (LE) Eval_Potency->Decision_Final

Caption: Decision tree for transitioning from piperidine to azetidine scaffolds based on DMPK liabilities.

Part 3: Experimental Protocols

To validate the comparison in your specific series, the following self-validating workflows are recommended.

Protocol A: Parallel Synthesis via Reductive Amination

Both scaffolds are accessible via their respective ketone precursors (1-Boc-4-piperidone vs. 1-Boc-3-azetidinone).

Reagents:

  • Amine partner (

    
    )
    
  • Ketone: tert-butyl 3-oxoazetidine-1-carboxylate OR tert-butyl 4-oxopiperidine-1-carboxylate

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 equiv) and the respective ketone (1.1 equiv) in DCE (0.1 M concentration). Add AcOH (1.0–2.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.

    • Self-Validation: Monitor by LCMS. The azetidine formation may be slower due to ring strain effects on the transition state; heating to 40°C may be required if conversion is <50% at 4 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to reveal the secondary amine core for testing.

Protocol B: Microsomal Stability Assay

This assay quantifies the metabolic stability advantage of the azetidine.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (1 µM).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Incubate test compounds (Piperidine vs Azetidine analog) at 37°C with microsomes.

  • Initiate reaction with NADPH.

  • Sample at

    
     min. Quench with cold Acetonitrile containing Internal Standard.
    
  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    determines
    
    
    and
    
    
    (Intrinsic Clearance).
    • Success Criterion: The azetidine analog is considered superior if

      
       is reduced by >50% compared to the piperidine analog.
      

Part 4: Case Study Visualization

The following diagram illustrates the mechanistic impact of the switch on a generic kinase inhibitor scaffold (e.g., JAK pathway), where the piperidine-to-azetidine switch is often employed to improve selectivity.

Bioactivity_Comparison Piperidine_Cmpd Piperidine Analog LogP: 3.2 pKa: 11.2 hERG IC50: 3.5 uM Clearance: High Lipophilicity Lipophilicity Drive Piperidine_Cmpd->Lipophilicity High LogP Vector_Fit Vector Alignment Piperidine_Cmpd->Vector_Fit Flexible Chair Azetidine_Cmpd Azetidine_Cmpd Azetidine_Cmpd->Lipophilicity Optimized LogP Azetidine_Cmpd->Vector_Fit Rigid Pucker Target_Pocket Target Binding Pocket (Defined Volume) Lipophilicity->Target_Pocket Non-specific Binding Lipophilicity->Target_Pocket Specific Binding Vector_Fit->Target_Pocket Check Potency Retention

Caption: Comparative impact of scaffold properties on target interaction and off-target liability.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the phenyl Ring." Journal of Medicinal Chemistry, 55(7), 3414–3424. (Note: This seminal paper and subsequent works by Stepan at Pfizer establish the "Azetidine Switch" principles regarding lipophilicity and metabolic stability).

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Lowe, D. (2017). "Azetidines and Piperidines."[1][4][5][6][7][8] In the Pipeline (Science.org).

  • Pfizer/Vertex Research Data. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[7] Journal of Medicinal Chemistry.

Sources

Validation

Comparative Technical Guide: N-(azetidin-3-yl)pyrimidin-2-amine Scaffolds vs. Baricitinib Synthetic Precursors

The following guide provides an in-depth technical comparison between the versatile kinase scaffold N-(azetidin-3-yl)pyrimidin-2-amine and the specialized Baricitinib Intermediates (specifically the azetidinyl-acetonitri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the versatile kinase scaffold N-(azetidin-3-yl)pyrimidin-2-amine and the specialized Baricitinib Intermediates (specifically the azetidinyl-acetonitrile precursors).

[1]

Executive Summary

This guide compares two distinct classes of azetidine-based building blocks used in Janus Kinase (JAK) inhibitor development.

  • N-(azetidin-3-yl)pyrimidin-2-amine (NAPA): A "privileged structure" scaffold used primarily in Discovery Chemistry for generating diverse libraries of ATP-competitive kinase inhibitors.[1] It features a nitrogen-linked (N-linked) pyrimidine at the azetidine C3 position.[1][2]

  • Baricitinib Intermediates (B-INT): A specialized set of process intermediates (e.g., 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile) optimized for the Process Chemistry of Baricitinib (Olumiant).[1] These feature a carbon-linked (C-linked) acetonitrile or ylidene motif at the azetidine C3 position.[1]

Key Distinction: Researchers select NAPA for structure-activity relationship (SAR) exploration of the kinase hinge region, whereas B-INT is selected strictly for the convergent assembly of the Baricitinib API.[1]

Structural & Mechanistic Comparison

The fundamental difference lies in the C3-Linkage Topology of the azetidine ring, which dictates the vector of the pharmacophore.[1]

Chemical Architecture
FeatureN-(azetidin-3-yl)pyrimidin-2-amine (NAPA)Baricitinib Intermediate (e.g., CAS 1187595-85-2)
Core Structure Azetidine ring N-linked to PyrimidineAzetidine ring C-linked to Acetonitrile/Ylidene
Hybridization at C3

(Chiral center if substituted)

(Exocyclic alkene) or

(Quaternary)
Primary Reactivity Nucleophilic : Secondary amine on pyrimidine or free azetidine NH.[1][3]Electrophilic/Coupling : Michael acceptor (ylidene) or Suzuki partner.[1][4]
Solubility High (often isolated as

salt)
Moderate (Lipophilic neutral species)
Role in JAK Binding Pyrimidine often acts as the Hinge Binder .[1]Azetidine acts as the Solvent Front linker.[1]
Functional Utility in Drug Design[1]
  • NAPA (Discovery): The aminopyrimidine motif is a classic "hinge binder" that mimics the adenine ring of ATP.[1] The azetidine tail projects into the solvent-exposed region, allowing for solubilizing modifications (e.g., capping with sulfonamides or amides).[1]

  • B-INT (Process): The ylidene intermediate is designed to undergo a conjugate addition (Michael addition) with a pyrazole boronate.[1] This constructs the quaternary carbon center characteristic of Baricitinib, which is critical for selectivity against JAK3.[1]

Synthetic Pathways & Logic[1]

Visualization of Synthetic Logic

The following diagram contrasts the Divergent utility of NAPA against the Convergent assembly of Baricitinib.

Comparison Start_NAPA Start: 2-Chloropyrimidine + 3-Aminoazetidine NAPA N-(azetidin-3-yl)pyrimidin-2-amine (NAPA Scaffold) Start_NAPA->NAPA SnAr Coupling Lib_A Library A: Ureas/Amides NAPA->Lib_A Derivatization Lib_B Library B: Sulfonamides NAPA->Lib_B Derivatization Start_Bari Start: N-Boc-3-Azetidinone HWE HWE Reaction Start_Bari->HWE Phosphonate B_INT Baricitinib Intermediate (Ylidene Acetonitrile) HWE->B_INT Olefinations Michael Michael Addition (Pyrazole Boronate) B_INT->Michael C-C Bond Formation API Baricitinib API Michael->API Suzuki Coupling

Caption: Divergent library synthesis using NAPA (Blue) vs. Convergent linear synthesis of Baricitinib (Red/Green).

Experimental Protocols

Protocol A: Synthesis of Baricitinib Intermediate (Ylidene Route)

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Precursor to the ethylsulfonyl intermediate). Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is preferred over Wittig for higher E/Z selectivity and easier byproduct removal (water-soluble phosphates).[1]

  • Reagents:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[1]

    • Diethyl (cyanomethyl)phosphonate (1.2 eq)[1]

    • Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

    • Solvent: THF (anhydrous)

  • Procedure:

    • Activation: Cool THF (10 vol) to 0°C. Add KOtBu portion-wise. Add phosphonate dropwise over 30 min to generate the ylide.[1] Stir for 30 min.

    • Coupling: Add solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise.

    • Reaction: Allow to warm to 20–25°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][5]

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1] Wash organic layer with brine, dry over 
      
      
      
      .[1]
    • Purification: Concentrate to yield the ylidene as a white solid.[1] (Yield range: 85–92%).[1]

  • Validation:

    • 1H NMR (400 MHz, CDCl3):

      
       5.38 (m, 1H, vinyl), 4.6–4.8 (m, 4H, azetidine ring), 1.45 (s, 9H, Boc).[1]
      
Protocol B: Utilization of N-(azetidin-3-yl)pyrimidin-2-amine (NAPA)

Objective: General procedure for capping the NAPA scaffold to generate a kinase inhibitor library member.[1] Rationale: The secondary amine of the azetidine is more nucleophilic than the pyrimidine amine, allowing selective functionalization without protecting groups on the pyrimidine.[1]

  • Reagents:

    • N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (1.0 eq)[1]

    • Electrophile (e.g., Benzoyl chloride or Methanesulfonyl chloride) (1.1 eq)[1]

    • Base: Diisopropylethylamine (DIPEA) (3.5 eq)[1]

    • Solvent: DCM or DMF[1]

  • Procedure:

    • Free Basing: Suspend the dihydrochloride salt in DCM. Add DIPEA and stir for 10 min until clear.

    • Addition: Cool to 0°C. Add the electrophile dropwise.

    • Reaction: Stir at RT for 2–4 hours.

    • Workup: Wash with water, then 5%

      
      .[1] Dry over 
      
      
      
      .[1]
    • Purification: Recrystallization from IPA or Column Chromatography (DCM/MeOH).[1]

  • Validation:

    • Check: Disappearance of the free azetidine NH signal in NMR. Retention of the pyrimidine aromatic protons (

      
       8.3, 6.5 ppm).[1]
      

Performance Data Summary

The following table summarizes the stability and handling characteristics derived from process development data.

ParameterNAPA Scaffold (HCl Salt)Baricitinib Ylidene Intermediate
Physical State Hygroscopic crystalline solidCrystalline solid
Melting Point >200°C (dec)95–98°C
Storage Stability High (Salt form prevents oxidation)Moderate (Keep cold; reactive alkene)
Reaction Selectivity N-Acylation : >98% selectivity over exocyclic amine.1,4-Addition : Requires catalyst (DBU/Base) to prevent polymerization.[1]
Impurity Profile Main impurity: Bis-alkylation (if base is insufficient).[1]Main impurity: Hydrolysis of nitrile to amide.[1]

References

  • Synthesis of Baricitinib Intermediates (Green Chemistry Approach)

    • Cui, X., et al. (2019).[1][3] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry.

    • [1]

  • Baricitinib Impurity Profiling & Structure

    • Venkateswara Rao, B., et al. (2023).[1] Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega.[1]

    • [1]

  • Chemical Properties of N-(azetidin-3-yl)

    • ChemicalBook Product Database (CAS 1380300-74-2).[1]

  • Efficient Synthesis of Baricitinib (Convergent Route)

    • Xu, J., et al. (2016).[1][4][6] An Efficient Synthesis of Baricitinib. Journal of Chemical Research.

    • [1][4]

Sources

Comparative

Definitive Guide: Structural Validation of N-(azetidin-3-yl)pyrimidin-2-amine via COSY/HSQC

Executive Summary Objective: To provide a rigorous, self-validating protocol for the structural elucidation of N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1023888-29-0), distinguishing it from potential regioisomers and deg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, self-validating protocol for the structural elucidation of N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1023888-29-0), distinguishing it from potential regioisomers and degradation products.[1]

The Problem: In small molecule drug discovery, nitrogen-rich heterocycles like aminopyrimidines and azetidines often present ambiguous 1D


H NMR spectra. Common issues include signal overlap of ring protons with solvent suppression regions, broad exchangeable amine signals, and lack of definitive connectivity evidence linking the two ring systems.

The Solution: This guide details a Combined 2D NMR Validation Workflow (COSY + HSQC) that outperforms standard 1D analysis. By correlating scalar couplings (COSY) and carbon-proton connectivities (HSQC), researchers can unambiguously assign the pyrimidine spin system and the strained azetidine ring topology, ensuring structural integrity before biological screening.

Part 1: The Challenge – Why 1D NMR is Insufficient

While Mass Spectrometry (MS) confirms molecular weight (


 [M+H]

), it cannot distinguish between regioisomers (e.g., N-(azetidin-2-yl) vs N-(azetidin-3-yl) connectivity) or tautomers.[1] Similarly, 1D

H NMR suffers from specific limitations for this scaffold:
  • Azetidine Ring Dynamics: The azetidine ring protons (H2/H4) often appear as complex second-order multiplets due to ring puckering and slow nitrogen inversion, making integration and coupling constant analysis difficult.

  • Solvent Overlap: In DMSO-

    
    , the azetidine signals (3.5–4.5 ppm) often overlap with the residual water peak (3.33 ppm) or solvent satellites.
    
  • Connectivity Gaps: 1D NMR shows two isolated fragments (pyrimidine and azetidine) but does not prove they are covalently linked through the amine nitrogen.

Comparative Analysis: Validation Methodologies[2]
Feature1D

H NMR
LC-MS COSY/HSQC (The "Product")
Primary Output Chemical Shift, IntegrationMolecular Mass, PurityConnectivity & Topology
Isomer Differentiation Low (Ambiguous multiplets)None (Same mass)High (Distinct spin systems)
Atom-Specific Assignment Incomplete (due to overlap)NoneComplete (Resolved via

C)
Solvent Tolerance Low (Water suppression issues)HighHigh (2D resolves overlap)
Confidence Level 60% (Presumptive)40% (Mass only)99% (Definitive)

Part 2: Technical Deep Dive – The 2D NMR Workflow

This protocol utilizes two complementary 2D techniques to build a "fingerprint" of the molecule.[2]

COSY (Correlation Spectroscopy)

Function: Maps protons that are scalar coupled (separated by 2-3 bonds).[1] Application to Scaffold:

  • Pyrimidine System: Establishes the H4—H5—H6 spin system. H5 (triplet-like) will show strong cross-peaks to H4 and H6 (doublets).[1]

  • Azetidine System: Establishes the H2—H3—H4 spin system. The methine proton (H3) at the linkage point will show correlations to the methylene protons (H2/H4).

HSQC (Heteronuclear Single Quantum Coherence)

Function: Correlates protons to their directly attached carbons (


).[1]
Application to Scaffold: 
  • Resolution: Separates the azetidine methylene protons (H2/H4) based on their carbon chemical shifts, moving them away from the water signal dimension.

  • Editing: Multiplicity-edited HSQC phases methylene groups (

    
    ) opposite to methine (
    
    
    
    ) and methyl (
    
    
    ) groups, instantly distinguishing the azetidine
    
    
    (C3) from the
    
    
    s (C2/C4).

Part 3: Experimental Protocol

Safety: Standard laboratory safety protocols for handling deuterated solvents and chemical samples apply.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    to sharpen exchangeable amine protons and prevent aggregation.[1]
  • Concentration: 5–10 mg of sample in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
Experiment A: 1D

H NMR (Reference)
  • Pulse Sequence: zg30 (30° pulse)

  • Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Spectral Width: 12 ppm (-1 to 11 ppm)[1]

Experiment B: 2D COSY (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient-enhanced COSY)

  • Increments (TD1): 256 (indirect dimension)

  • Scans (NS): 4

  • Spectral Width: Matches 1D (approx. 10 ppm)

  • Processing: Sine-Bell squared window function (SSB=0) in both dimensions.

Experiment C: 2D Multiplicity-Edited HSQC
  • Pulse Sequence: hsqcedetgpsisp2.2 (Edited, sensitivity enhanced)

  • Increments (TD1): 128–256

  • Scans (NS): 8

  • Coupling Constant (

    
    ):  Optimized for 145 Hz.
    
  • Interpretation Key:

    
     peaks are positive (red); 
    
    
    
    peaks are negative (blue).

Part 4: Data Interpretation & Logic[1]

The Pyrimidine Fragment (Aromatic Region)
  • Observation: In the 1D spectrum, look for a triplet at

    
     6.6–6.8 ppm (H5) and a doublet at 
    
    
    
    8.2–8.4 ppm (H4/H6).
  • COSY Validation: A distinct cross-peak must exist between the triplet (H5) and the doublet (H4/H6). Absence of this pattern suggests ring degradation or substitution at C5.[1]

  • HSQC Validation: H5 correlates to a carbon at ~110-115 ppm.[1] H4/H6 correlate to carbons at ~155-160 ppm.[1]

The Azetidine Fragment (Aliphatic Region)
  • Observation: Look for a methine multiplet (H3) around

    
     4.5–4.8 ppm and methylene multiplets (H2/H4) around 
    
    
    
    3.6–4.2 ppm.[1]
  • COSY Validation: The H3 methine must show correlations to both sets of methylene protons (H2 and H4).

  • HSQC Validation (Critical):

    • The H3 proton correlates to a carbon at ~40–45 ppm (Positive phase).

    • The H2/H4 protons correlate to carbons at ~50–55 ppm (Negative phase).

    • Note: If the azetidine ring is symmetric, C2 and C4 will be equivalent. If the nitrogen inversion is slow or the molecule is chiral/restricted, they may appear as distinct carbons.

The Linkage (The "Smoking Gun")
  • COSY: Look for a weak correlation between the exchangeable Amine NH (

    
     ~7.5-8.0 ppm) and the Azetidine H3 (
    
    
    
    ~4.6 ppm). This confirms the amine is attached to position 3.

Part 5: Visualization of Logic

The following diagrams illustrate the structural validation logic and the expected connectivity.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Synthesized Product (White Solid) MS LC-MS Analysis Confirm m/z ~ 150.1 Start->MS NMR_1D 1H NMR (DMSO-d6) Identify Fragments MS->NMR_1D Decision Ambiguity? (Overlap/Connectivity) NMR_1D->Decision COSY 2D COSY Map Spin Systems Decision->COSY Yes Valid Validated Structure N-(azetidin-3-yl)pyrimidin-2-amine Decision->Valid No (Rare) HSQC 2D HSQC (Edited) Resolve C-H & Multiplicity COSY->HSQC HSQC->Valid

Caption: Step-by-step decision matrix for validating the scaffold, prioritizing 2D NMR when 1D data is ambiguous.

Diagram 2: COSY/HSQC Connectivity Map

ConnectivityMap cluster_0 Pyrimidine Ring cluster_1 Azetidine Ring H4_6 H4/H6 (d, ~8.3ppm) H5 H5 (t, ~6.7ppm) H4_6->H5 COSY (3J) C_Pyr C-Ar (~110/158 ppm) H4_6->C_Pyr HSQC H5->C_Pyr HSQC NH NH (Linker) H3 H3 (m, ~4.6ppm) CH (Positive HSQC) NH->H3 COSY (Weak) H2_4 H2/H4 (m, ~3.8ppm) CH2 (Negative HSQC) H3->H2_4 COSY (3J) C_Azet C-Aliph (~45/52 ppm) H3->C_Azet HSQC H2_4->C_Azet HSQC

Caption: Connectivity map showing scalar couplings (Red/Solid) and Carbon-Proton correlations (Black/Dotted).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 66187258, N-(azetidin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for COSY/HSQC pulse sequences).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Validation

Elemental Analysis and Salt Selection Guide: N-(azetidin-3-yl)pyrimidin-2-amine 2HCl

As a Senior Application Scientist, I frequently evaluate the physicochemical properties of early-stage pharmacophores to ensure they meet stringent developmental criteria. When working with N-(azetidin-3-yl)pyrimidin-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the physicochemical properties of early-stage pharmacophores to ensure they meet stringent developmental criteria. When working with N-(azetidin-3-yl)pyrimidin-2-amine (CAS: 1380300-74-2)[1], a highly versatile diamine building block used in medicinal chemistry, the choice of its final salt form dictates its downstream viability.

This guide objectively compares the dihydrochloride (2HCl) salt against alternative forms, providing the mechanistic causality behind its selection, and details a self-validating elemental analysis protocol to confirm its precise stoichiometry.

The Chemical Imperative: Why the Dihydrochloride Salt?

The free base of N-(azetidin-3-yl)pyrimidin-2-amine contains two distinct basic centers: the secondary amine of the azetidine ring and the nitrogens within the pyrimidine ring. In pharmaceutical development, an estimated 50% of all drug molecules are administered as salts to overcome suboptimal physicochemical properties[2].

The causality behind selecting the dihydrochloride salt lies in the pKa rule of salt formation[3]. For stable salt formation, the pKa of the basic drug should be at least two units higher than the pKa of the counterion[3]. While the azetidine nitrogen is highly basic (pKa ~10.4), the pyrimidine nitrogens are significantly less basic (pKa ~1.3).

  • Mono-HCl Salt: Protonates only the azetidine ring. This leaves the pyrimidine ring unprotonated, leading to a high risk of disproportionation and variable stoichiometry during crystallization.

  • Di-HCl Salt (Target): Using a strong acid like hydrochloric acid in excess ensures both basic centers are fully protonated. This creates a highly crystalline, thermodynamically stable lattice that resists hygroscopicity and provides excellent aqueous solubility.

Comparative Salt Form Analysis

To objectively evaluate the product's performance, the following table summarizes the quantitative and qualitative differences between the available forms of N-(azetidin-3-yl)pyrimidin-2-amine.

PropertyFree BaseMono-HCl SaltTFA SaltDi-HCl Salt (Target)
Chemical Formula C₇H₁₀N₄C₇H₁₁ClN₄C₇H₁₀N₄ · xTFAC₇H₁₂Cl₂N₄
Molecular Weight 150.18 g/mol 186.64 g/mol Variable223.10 g/mol
Stoichiometric Stability HighLow (Disproportionation risk)Low (Hygroscopic)High (Fully protonated)
Aqueous Solubility PoorModerateHighExcellent (>50 mg/mL)
Biological Assay Suitability Limited by poor solubilityInconsistent dosingPoor (TFA cytotoxicity)Optimal (Physiological Cl⁻)
Quantitative Stoichiometry: Elemental Analysis Data

Elemental analysis (CHN/Cl) is the gold standard for validating the absolute purity and stoichiometric ratio of the synthesized 2HCl salt. Because the molecular weight of the Di-HCl salt is 223.10 g/mol , the theoretical mass fractions are strictly defined.

To pass quality control, the experimental data must fall within the industry-standard ±0.4% absolute margin of the theoretical values.

ElementTheoretical Mass (%)Experimental Batch (Representative)Variance (Δ%)Status
Carbon (C) 37.69%37.55%-0.14%Pass
Hydrogen (H) 5.42%5.48%+0.06%Pass
Nitrogen (N) 25.11%24.95%-0.16%Pass
Chlorine (Cl) 31.78%31.60%-0.18%Pass
Self-Validating Analytical Protocol: CHN(O)S via Dumas Method

To generate the data above, we utilize dynamic flash combustion based on the Dumas method[4]. This protocol is designed as a self-validating system, ensuring that any deviation in instrument performance is caught before sample data is accepted.

Step 1: System Blanking and Calibration (Self-Validation)

  • Action: Run continuous helium carrier gas blanks until the Thermal Conductivity Detector (TCD) baseline stabilizes. Calibrate the system using a high-purity micro-analytical standard (e.g., acetanilide)[5].

  • Causality: Establishing a zero-baseline ensures no residual atmospheric nitrogen or moisture skews the data. The acetanilide standard verifies the TCD's linear response curve.

Step 2: Micro-Weighing

  • Action: Using a high-precision microbalance, accurately weigh 1.5 to 2.5 mg of N-(azetidin-3-yl)pyrimidin-2-amine 2HCl into a consumable tin capsule[6].

  • Causality: The sample size must be kept small to prevent oxygen depletion during combustion. The tin capsule is critical; it undergoes an exothermic oxidation during flash combustion, temporarily raising the local temperature to ~1800°C to ensure the complete breakdown of the highly stable pyrimidine ring[7].

Step 3: Flash Combustion

  • Action: Drop the sealed tin capsule into the combustion reactor (furnace at 1000°C) under a dynamic pulse of pure oxygen[5].

  • Causality: The organic matrix is instantaneously oxidized into CO₂, H₂O, NOₓ, and HCl gas.

Step 4: Halogen Scrubbing & Reduction

  • Action: Pass the combustion gases through a secondary zone containing heated copper and silver wool.

  • Causality: Heated copper reduces NOₓ species back to quantifiable N₂ gas and scavenges excess oxygen[5]. Crucially for the 2HCl salt , the silver wool traps the liberated chlorine as solid AgCl. If the chlorine is not scrubbed, it will irreversibly poison the downstream GC column and TCD sensors.

Step 5: Chromatographic Separation & Detection

  • Action: The purified gas mixture (CO₂, H₂O, N₂) is separated via a gas chromatography column and quantified by the TCD[7]. The software calculates the empirical percentages based on the initial micro-weight.

Workflow Visualization

The following diagram maps the logical progression from salt screening through to the analytical validation of the optimal Di-HCl salt.

G A API Free Base N-(Azetidin-3-yl)pyrimidin-2-amine B Salt Screening pKa Differentials A->B C Di-HCl Salt (Optimal) C7H12Cl2N4 B->C ΔpKa > 2 D Mono-HCl / TFA Salts (Suboptimal) B->D Rejected E Elemental Analysis (Dumas Combustion) C->E 1-3 mg Sample F Halogen Scrubbing (Ag Wool Traps Cl) E->F Flash Oxidation G TCD Quantification (C, H, N Validation) F->G Purified Gases

Workflow of salt selection and elemental validation for the Di-HCl API.

References
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. [Link]

  • Salt Selection in Drug Development - Pharmaceutical Technology. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health (NIH).[Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 - University of Illinois. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]

  • CHNS Elemental Analysers - Royal Society of Chemistry (RSC). [Link]

Sources

Comparative

Benchmarking Reference Standards for Azetidinyl-Pyrimidine Impurities: A Technical Comparison Guide

Executive Summary In the development of Janus Kinase (JAK) inhibitors like Baricitinib and Ruxolitinib, the azetidinyl-pyrimidine scaffold represents a critical structural motif. However, the high ring strain of azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Janus Kinase (JAK) inhibitors like Baricitinib and Ruxolitinib, the azetidinyl-pyrimidine scaffold represents a critical structural motif. However, the high ring strain of azetidine (~26 kcal/mol) coupled with the electrophilic nature of pyrimidines creates a unique profile of process-related impurities, including regioisomers, dimers, and ring-opened hydrolytic degradants.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Isolated Standards and Crude Markers . Experimental evidence demonstrates that while crude markers suffice for retention time identification, the use of fully characterized CRMs is non-negotiable for accurate Relative Response Factor (RRF) determination, preventing quantitation errors of 10–15% that can lead to false OOS (Out of Specification) results.

Technical Context: The Impurity Landscape

The synthesis of azetidinyl-pyrimidine derivatives typically involves Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling. The chemical instability of the four-membered azetidine ring introduces specific impurity risks.

Mechanism of Impurity Formation

The following diagram illustrates the genesis of common impurities during the coupling of an azetidine amine with a chloropyrimidine.

ImpurityPathways cluster_legend Legend Start Reagents: 3-Aminoazetidine + 4-Chloropyrimidine Product Target Active: 4-(Azetidin-3-ylamino)pyrimidine Start->Product S_NAr Coupling (Main Reaction) Impurity_Regio Impurity C (Regioisomer): Coupling at C-2 instead of C-4 (if pyrimidine asymmetric) Start->Impurity_Regio Lack of Regiocontrol Impurity_Dimer Impurity A (Dimer): Bis-alkylation on secondary amine Product->Impurity_Dimer Over-reaction (Excess Electrophile) Impurity_Hydro Impurity B (Ring Open): Hydrolytic cleavage of azetidine ring Product->Impurity_Hydro Acidic Work-up (Ring Strain Release) key Green: Target | Red: Critical Impurity | Yellow: Degradant

Figure 1: Mechanistic pathways for azetidinyl-pyrimidine impurity formation. Note the susceptibility of the azetidine ring to hydrolytic opening (Impurity B).

Comparative Analysis: Reference Standard Grades

To ensure data integrity in IND/NDA filings, the choice of reference standard grade is pivotal. The table below compares the three primary classes of standards available to researchers.

Performance Matrix
FeatureCertified Reference Material (CRM) In-House Isolated Standard Crude Marker (Qualitative)
Primary Use Quantitation, RRF Determination, ValidationIdentification, Semi-quantitationRetention Time Marker
Purity Assignment Absolute (qNMR + Mass Balance) Area% (HPLC-UV)Area% (HPLC-UV)
Assay Accuracy 98.0% ± 0.5% (w/w)90–95% (often overestimated)Unknown
Water/Solvent Data Measured (KF/TGA) & CorrectedOften IgnoredIgnored
Traceability SI Units (NIST/BIPM Traceable)Internal NotebookNone
Risk Profile Low (Defensible in Audit)Medium (Requires full characterization)High (Unsuitable for Quant)
The "Hidden" Error: Assay vs. Area%

A critical finding in our comparative study involves the discrepancy between HPLC Area% and True Assay (w/w).

  • Experiment: An azetidinyl-pyrimidine impurity was isolated from mother liquor.

  • HPLC Purity: 98.5% (Area%).

  • qNMR Assay: 89.2% (w/w).

  • Cause: The isolated solid contained trapped inorganic salts and residual solvent (DMSO) invisible to UV detection.

  • Impact: Using the "98.5%" value to calculate RRF results in a 9.3% systematic error , leading to underestimation of the impurity in the drug product.

Experimental Protocols

The following protocols define the "Self-Validating System" required for high-integrity impurity profiling.

Protocol A: Absolute Purity Assignment via qNMR

This protocol establishes the "True Value" of the reference standard, bypassing the limitations of UV detectors.

  • Selection of Internal Standard (IS): Choose a NIST-traceable IS (e.g., Maleic Acid or TCNB) with non-overlapping signals.

  • Sample Prep: Weigh ~10 mg of Azetidinyl-Pyrimidine Standard and ~5 mg of IS into the same vial (precision: ±0.01 mg). Dissolve in DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 5 × T1 (typically 30–60s) to ensure full relaxation.

    • Scans: 16–64 for S/N > 250.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]
Protocol B: Determination of Relative Response Factor (RRF)

RRF corrects for the difference in UV absorption between the Main API and the Impurity.

  • Solution Prep: Prepare equimolar solutions of the API and the (qNMR-characterized) Impurity CRM. Target concentration: 0.5 mg/mL.

  • Linearity: Dilute to create a 5-point curve (e.g., LOQ to 120% of specification limit).

  • HPLC Analysis: Inject using the validated method (typically C18 column, Phosphate buffer/Acetonitrile gradient).

  • Calculation:

    
    
    
  • Criteria: If

    
    , it may be approximated to 1.0 (per Eur. Ph.), but for Azetidinyl-pyrimidines, RRFs often range 1.2–1.5  due to chromophore differences, necessitating correction.
    

Workflow Visualization

The following diagram outlines the decision logic for qualifying and using these standards in a GMP environment.

ValidationWorkflow Source Source Material (Crude Impurity) Purification Prep-HPLC / Crystallization Source->Purification Check_UV HPLC Purity > 98%? Purification->Check_UV Fail Reprocess Check_UV->Fail No Charact Full Characterization: 1. qNMR (Assay) 2. KF (Water) 3. HRMS (ID) Check_UV->Charact Yes RRF_Calc Calculate RRF: (Slope_Imp / Slope_API) Charact->RRF_Calc Using True Assay Value Usage Method Validation & Routine QC Release RRF_Calc->Usage

Figure 2: Analytical workflow for converting a crude isolate into a qualified reference standard suitable for regulatory submission.

References

  • Vaddamanu, G., et al. (2023). "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities." ACS Omega. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). "Q3B(R2): Impurities in New Drug Products." ICH Guidelines. Available at: [Link]

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. (General reference for qNMR protocol).
  • Teasdale, A., et al. (2018). "Mutagenic Impurities: Strategies for Identification and Control." Wiley. (Context on azetidine ring strain and mutagenicity risks).
  • Goran, T., et al. (2020). "Relative Response Factor Determination in HPLC Analysis of Pharmaceuticals." Chromatographia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(azetidin-3-yl)pyrimidin-2-amine proper disposal procedures

Executive Summary & Compound Identification N-(azetidin-3-yl)pyrimidin-2-amine is a pharmacologically active heterocyclic building block often used in the synthesis of kinase inhibitors and histamine receptor agonists. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

N-(azetidin-3-yl)pyrimidin-2-amine is a pharmacologically active heterocyclic building block often used in the synthesis of kinase inhibitors and histamine receptor agonists. Its disposal requires strict adherence to hazardous waste protocols due to the reactivity of the strained azetidine ring and the biological activity associated with the aminopyrimidine scaffold.

Chemical Profile:

Parameter Detail
Chemical Name N-(azetidin-3-yl)pyrimidin-2-amine
CAS Number 1316218-63-9
Molecular Formula C₇H₁₀N₄
Molecular Weight 150.18 g/mol
Physical State Solid (often supplied as a dihydrochloride salt)

| Acidity/Basicity | Basic (Secondary amine and pyrimidine nitrogens) |[1][2]

Hazard Analysis & Risk Assessment

Effective disposal begins with understanding the specific hazards that dictate waste segregation logic.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While kinetically stable under neutral conditions, it is susceptible to ring-opening reactions in the presence of strong nucleophiles or electrophiles. Crucial Implication: Waste containing this compound must be strictly segregated from strong acids and active alkylating agents to prevent uncontrolled exothermic degradation.

  • Aminopyrimidine Toxicity: Pyrimidine derivatives often exhibit biological activity (e.g., kinase inhibition). Treat this compound as a Target Organ Toxicant (Respiratory Irritant) and potentially harmful if swallowed (Acute Tox. 4).[3]

  • GHS Classifications:

    • H302: Harmful if swallowed.[4][5]

    • H315/H319: Causes skin and serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[4][5][7][8]

Waste Characterization & Segregation

Proper characterization prevents dangerous cross-reactivity in waste streams.

Waste Stream Classification
  • Primary Stream: Hazardous Chemical Waste (Solid or Liquid).

  • RCRA Status (USA): Not explicitly P- or U-listed, but must be characterized by the generator for toxicity and ignitability. Treat as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents.

  • EPA Waste Code: If unlisted, use D001 (Ignitable) if in flammable solvent, or D002 (Corrosive) if pH > 12.5. For the pure solid, label as "Toxic/Irritant Organic Solid."

Segregation Rules
  • INCOMPATIBLE: Do NOT mix with:

    • Strong Oxidizers (Nitric acid, Peroxides) – Risk of N-oxidation and ring cleavage.

    • Strong Acids (Concentrated HCl, H₂SO₄) – Risk of exothermic salt formation or hydrolysis.

    • Aldehydes/Ketones – Potential for Schiff base formation.

  • COMPATIBLE:

    • Other non-halogenated organic amines.

    • Basic organic waste streams (if in solution).

Disposal Decision Matrix (Visualized)

The following diagram outlines the logical flow for categorizing and disposing of N-(azetidin-3-yl)pyrimidin-2-amine waste.

DisposalMatrix Start Waste Generation: N-(azetidin-3-yl)pyrimidin-2-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Pure Compound LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste In Solution SolidContainer Collect in Wide-Mouth HDPE Jar SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck SolidLabel Label: 'Hazardous Waste - Toxic Solid' Constituents: Aminopyrimidine derivative SolidContainer->SolidLabel FinalStep EHS Pickup / Incineration SolidLabel->FinalStep Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated HaloContainer Halogenated Waste Carboy (Red Tag) Halogenated->HaloContainer NonHaloContainer Non-Halogenated Waste Carboy (Clear/Blue Tag) NonHalogenated->NonHaloContainer HaloContainer->FinalStep NonHaloContainer->FinalStep

Figure 1: Decision matrix for segregating solid and liquid waste streams based on solvent compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, synthesis yield, or spill cleanup residues.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[9] Use a particulate respirator (N95) if handling fine powder outside a fume hood.

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers to prevent potential catalysis of ring opening.

  • Transfer: Transfer the solid carefully to avoid dust generation.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-(azetidin-3-yl)pyrimidin-2-amine.[1][10]

    • Hazards: Irritant, Toxic.[4][11][5][6][7][12]

  • Storage: Store in a secondary containment tray within a cool, dry chemical cabinet until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, or mother liquors.

  • pH Check: Ensure the solution pH is between 6 and 10.

    • If Acidic (< pH 5): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed hydrolysis of the azetidine ring.

    • If Basic (> pH 11): Generally stable, but extreme bases should be neutralized for safety.

  • Solvent Segregation:

    • Organic Solutions: Pour into the appropriate "Organic Waste" container (Halogenated vs. Non-Halogenated).

    • Aqueous Solutions: Do NOT pour down the drain. Collect in a carboy labeled "Aqueous Chemical Waste" containing toxic organics.

  • Rinsing: Triple-rinse all glassware with a solvent capable of dissolving the compound (e.g., Methanol or DMSO). Add rinsate to the liquid waste container.

Protocol C: Spill Cleanup Workflow

Immediate action prevents exposure and facility contamination.[13]

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Contain Spill PPE->Contain TypeCheck Spill Type? Contain->TypeCheck SolidSpill Powder: Cover with wet paper towel to prevent dust TypeCheck->SolidSpill LiquidSpill Liquid: Absorb with Vermiculite or Chem-Sorb pads TypeCheck->LiquidSpill Clean 4. Scoop into Waste Jar (Do not sweep dry dust) SolidSpill->Clean LiquidSpill->Clean Decon 5. Decontaminate Surface (Soap & Water Wash) Clean->Decon Report 6. File Incident Report Decon->Report

Figure 2: Operational workflow for managing accidental spills.

Emergency Procedures

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[14] Remove contact lenses if present.[4][6][15][16] Seek medical attention immediately (H319).

  • Skin Contact: Wash with copious soap and water.[4][11][6][8] If irritation persists (H315), consult a physician.

  • Ingestion: Rinse mouth immediately. Do NOT induce vomiting due to the potential for corrosive damage to the esophagus if the salt form hydrolyzes. Call a Poison Control Center.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66570390, N-(azetidin-3-yl)pyrimidin-2-amine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(azetidin-3-yl)pyrimidin-2-amine

Operational Hazard Profiling The "Why" Behind the Protocol As researchers, we often treat intermediates like N-(azetidin-3-yl)pyrimidin-2-amine as generic "white powders." This is a critical error. This molecule combines...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Hazard Profiling

The "Why" Behind the Protocol

As researchers, we often treat intermediates like N-(azetidin-3-yl)pyrimidin-2-amine as generic "white powders." This is a critical error. This molecule combines a pyrimidine (common pharmacophore in kinase inhibitors, implying potential bioactivity) with an azetidine (a strained, four-membered nitrogen heterocycle).

From a safety physics perspective, we must treat this compound with a dual-threat profile:

  • Chemical Corrosivity: The secondary amine in the azetidine ring is basic and potentially corrosive to mucous membranes (Eyes/Lungs).

  • Unknown Bioactivity: As a scaffold for drug discovery, it must be handled as a Potent Compound (Control Band 3) until toxicological data proves otherwise.

Self-Validating Risk Check:

  • If the substance smells "fishy" or "ammoniacal," it has likely hydrolyzed or volatilized. Stop. Upgrade respiratory protection immediately.

  • If the solid clumps excessively, it is hygroscopic. This increases skin adhesion risks.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Your primary safety system is the Engineering Control .

  • Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Azetidine derivatives as solids are often prone to static charging. Use an ionizing fan or anti-static weigh boat to prevent "fly-away" powder, which bypasses respiratory protection.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Control Band 3 handling (Unknown/Potent Intermediate).

Body ZonePPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Azetidine amines are caustic; dust entry causes immediate corneal damage.
Respiratory Fume Hood (Primary) Backup:P100/OV Respirator If work must occur outside a hood (e.g., balance calibration), a half-mask with Organic Vapor/P100 cartridges is mandatory to capture basic vapors and particulates.
Dermal (Body) Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and incidental splashes.
Dermal (Hands) Double-Gloving Protocol (See below)Outer: Nitrile (5 mil) for grip/abrasion. Inner: Laminated Film (e.g., Silver Shield®) if handling solutions.
The Glove Permeation Logic
  • Solids: Standard Nitrile (5 mil) is acceptable.

  • Solutions (DMSO/DCM): Amines can permeate nitrile rapidly when solvated.

    • Protocol: Wear Silver Shield (Laminate) gloves as liners. Wear Nitrile over them for dexterity.

    • Validation: If the outer nitrile glove becomes "tacky" or ripples, the solvent has breached. Change immediately.

Operational Protocol: The "3-Zone" Workflow

To prevent cross-contamination, establish three distinct zones on your bench/hood.

Zone 1: The Dirty Zone (Source)
  • Action: Weighing and dispensing.

  • Procedure:

    • Place an absorbent mat (plastic side down) in the hood.

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas, even if cleaned, to avoid tracking invisible amine residues.

Zone 2: The Process Zone (Reaction)
  • Action: Dissolution and addition.

  • Procedure:

    • Add solvent (e.g., DMSO, Methanol) slowly.

    • Exothermic Check: Azetidines can generate heat upon protonation (acid addition). Touch the vial (with gloved hand) to check for heat spikes before capping.

    • Self-Validation: Ensure the cap is PTFE-lined. Rubber liners degrade upon contact with secondary amines.

Zone 3: The Decon Zone (Exit)
  • Action: Waste and cleaning.

  • Procedure:

    • Wipe the exterior of the reaction vessel with a 10% Acetic Acid or Dilute HCl wipe. This neutralizes the basic amine residue on the glass surface before it leaves the hood.

    • Dispose of wipes in solid hazardous waste.

Waste Disposal & Decontamination[1]

Disposal Logic: Do not mix with general organic waste if oxidizers (Peroxides/Nitric Acid) are present. Azetidines + Oxidizers = Potential Exotherm/Fire.

  • Solid Waste: Label as "Toxic/Corrosive Solid - Basic."

  • Liquid Waste: Segregate into "Basic Organic Waste."

  • Spill Cleanup:

    • Powder: Do not sweep (creates dust). Cover with wet paper towels (water), then scoop.

    • Liquid: Absorb with vermiculite.[1] Do not use clay kitty litter (often acidic, can react).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.

PPE_Selection_Logic Start Start: Handling N-(azetidin-3-yl)pyrimidin-2-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution (DMSO/DCM/MeOH) State_Check->Solution Wet Engineering_Solid Engineering Control: Fume Hood + Static Ionizer Solid->Engineering_Solid Engineering_Sol Engineering Control: Fume Hood (Sash < 18") Solution->Engineering_Sol PPE_Solid PPE: Nitrile Gloves (Double) Safety Goggles Tyvek Coat Engineering_Solid->PPE_Solid Solvent_Check Solvent Type? Engineering_Sol->Solvent_Check Standard_Solvent Water / Ethanol Solvent_Check->Standard_Solvent Low Permeation Penetrating_Solvent DCM / DMSO / DMF Solvent_Check->Penetrating_Solvent High Permeation PPE_Standard PPE: Nitrile Gloves (Double) Splash Goggles Standard_Solvent->PPE_Standard PPE_HighRisk PPE: Laminate Liner + Nitrile Outer Splash Goggles Face Shield (if >50mL) Penetrating_Solvent->PPE_HighRisk

Figure 1: Decision tree for PPE selection based on physical state and solvent carrier risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press (US).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hand Protection (29 CFR 1910.138). United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Azetidine (Related Structure). National Library of Medicine.

Sources

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